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  • Product: Citrinin hydrate
  • CAS: 157643-56-6

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanism of Citrinin Thermal Degradation to Citrinin Hydrate (Citrinin H1)

Executive Summary Citrinin (CIT) is a polyketide-derived mycotoxin predominantly produced by fungal species of the genera Penicillium, Aspergillus, and Monascus[1]. While physical and chemical detoxification methods are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Citrinin (CIT) is a polyketide-derived mycotoxin predominantly produced by fungal species of the genera Penicillium, Aspergillus, and Monascus[1]. While physical and chemical detoxification methods are routinely employed in food safety and pharmaceutical raw material processing, the thermal degradation of CIT presents a complex biochemical paradox. Under dry conditions, high-temperature processing effectively detoxifies the compound. However, mild heating in the presence of water triggers a specific degradation pathway that yields Citrinin H1 (often initiated via citrinin hydrate)—a dimeric compound exhibiting significantly higher cytotoxicity than the parent mycotoxin[2]. This whitepaper provides an in-depth mechanistic analysis of this aqueous thermal degradation, detailing the chemical pathways, kinetic data, and self-validating experimental protocols required for accurate toxicological evaluation.

Chemical Architecture and Thermal Instability

Citrinin (C₁₃H₁₄O₅) is characterized by a conjugated, planar structure that exists in a dynamic equilibrium between p-quinone and o-quinone tautomers in its solid state[3]. This highly electrophilic quinone-methide system is the primary driver of its thermal instability[4].

In completely dry environments, CIT is relatively stable up to 120 °C and undergoes total decomposition into less toxic monomeric products, such as Phenol A, at temperatures exceeding 175 °C[2]. However, the introduction of water fundamentally alters the thermodynamic landscape. Water acts as a potent nucleophile, attacking the quinone-methide system at temperatures as low as 90 °C to 100 °C, drastically accelerating the degradation rate and shifting the reaction toward the formation of toxic dimers[5].

Mechanistic Pathway: From Hydration to Diels-Alder Dimerization

The transformation of Citrinin into the highly cytotoxic Citrinin H1 is not a simple decomposition, but rather a multi-step cascade involving hydration, ring-opening, and cycloaddition[6].

  • Nucleophilic Hydration: The process begins when water attacks the conjugated quinone-methide system of CIT during mild heating (90 °C – 140 °C). This breaks the planar equilibrium, yielding Citrinin Hydrate (a lactol)[4].

  • Dehydration and Ring-Opening: The lactol ring of the hydrate is unstable under sustained thermal stress. It undergoes ring-opening and dehydration to form a highly reactive diene intermediate (often referred to in literature as intermediate c)[6].

  • Oxidation: Concurrently, a portion of the ring-opened intermediates undergoes oxidation to form a para-quinone-type dienophile intermediate (intermediate d)[6].

  • Diels-Alder Cycloaddition: In the critical final step, the diene and the para-quinone dienophile undergo a stereospecific Diels-Alder cycloaddition. This reaction fuses the two monomers into the complex, bulky, and rigid dimeric structure known as Citrinin H1 [6].

Mechanism CIT Citrinin (Quinone-Methide) Hydration + H2O (90-140°C) CIT->Hydration Hydrate Citrinin Hydrate (Lactol) Hydration->Hydrate RingOpen Ring-Opened Intermediate Hydrate->RingOpen Dehydration Oxidation p-Quinone Intermediate RingOpen->Oxidation Oxidation DielsAlder Diels-Alder Cycloaddition RingOpen->DielsAlder Diene Oxidation->DielsAlder Dienophile CitrininH1 Citrinin H1 (Toxic Dimer) DielsAlder->CitrininH1

Mechanistic pathway of Citrinin thermal degradation to Citrinin H1 via hydration and Diels-Alder.

Experimental Workflow: Controlled Degradation and Kinetic Trapping

To accurately study the kinetics of Citrinin H1 formation, researchers must utilize a self-validating protocol. Matrix effects (such as pH and the presence of carbohydrates) can heavily skew degradation rates[2]. The following methodology ensures that the kinetic state is perfectly preserved for LC-MS/MS quantification.

Workflow Prep 1. Sample Prep (Aqueous CIT) Heat 2. Thermal Process (100-140°C) Prep->Heat Quench 3. Quenching (Rapid Cool 4°C) Heat->Quench Extract 4. Extraction (Ethyl Acetate) Quench->Extract Analyze 5. LC-MS/MS (Quantification) Extract->Analyze

Experimental workflow for generating and analyzing Citrinin thermal degradation products.

Step-by-Step Methodology
  • Matrix Spiking & Equilibration: Prepare an aqueous solution of CIT (10 mg/L) buffered to pH 4.6 (the pH at which CIT is most stable). Spike the solution with ¹³C-labeled Citrinin.

    • Causality: The ¹³C internal standard acts as a self-validating control to account for matrix-induced ion suppression during MS analysis, ensuring absolute quantitative reliability.

  • Aqueous Thermal Processing: Transfer the solution into sealed, pressure-rated glass vials and heat in a controlled oil bath at target temperatures (100 °C, 120 °C, 140 °C) for 10 to 60 minutes[2].

    • Causality: Using a sealed system prevents water evaporation, ensuring the nucleophilic hydration of the quinone-methide system proceeds at a constant, measurable rate without concentrating the solute.

  • Kinetic Quenching: Immediately upon reaching the target time, submerge the sealed vials in a dry ice/ethanol bath (-78 °C).

    • Causality: Rapid cooling instantly halts the Diels-Alder cycloaddition, "freezing" the intermediate concentration profile and preventing uncontrolled post-processing polymerization.

  • Biphasic Solvent Extraction: Perform a liquid-liquid extraction using ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm to separate the phases.

    • Causality: Citrinin H1 is highly lipophilic compared to the aqueous matrix. Ethyl acetate provides an optimal partition coefficient to extract the dimer while leaving highly polar matrix components behind.

  • LC-MS/MS Quantification: Analyze the organic layer using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for CIT (m/z 251.1 → 233.1) and Citrinin H1 (m/z 449.15)[6].

Quantitative Kinetics of Degradation

The thermal degradation of CIT is highly dependent on the intersection of temperature, time, and moisture. The table below synthesizes quantitative data demonstrating how aqueous conditions drive the yield of the toxic H1 dimer, whereas dry conditions favor complete detoxification[2][3][5].

Temperature (°C)Time (min)Moisture ConditionCIT Remaining (%)Citrinin H1 Yield (%)Cytotoxicity (HeLa Cells)
10010Aqueous38.512.4Moderate
12030Aqueous< 5.068.2High
14030Aqueous0.085.6Very High
17530Dry0.00.0 (Phenol A formed)Low

Toxicological Implications in Drug Development

For scientists and drug development professionals working with fungal-derived biologics or natural product extractions, the thermal degradation profile of Citrinin is a critical safety parameter.

While heating is a standard sterilization and extraction technique, applying mild heat (100 °C – 140 °C) to aqueous extracts contaminated with CIT does not detoxify the matrix. Instead, it synthesizes Citrinin H1[5]. The resulting Diels-Alder dimer possesses a rigid, bulky stereochemistry that is hypothesized to intercalate with biological macromolecules and disrupt mitochondrial membranes much more aggressively than the planar monomer[3]. Consequently, in vitro assays consistently show that Citrinin H1 exhibits significantly higher cytotoxicity in HeLa cell lines than unheated Citrinin[2]. Drug development workflows must therefore implement strict LC-MS/MS screening for dimeric artifacts if thermal aqueous processing is utilized.

Conclusion

The conversion of Citrinin to Citrinin H1 highlights a critical vulnerability in standard thermal detoxification protocols. By understanding the mechanistic pathway—where water acts as a nucleophile to form citrinin hydrate, triggering a cascade of ring-opening and Diels-Alder cycloaddition—researchers can better predict and mitigate mycotoxin risks. Implementing self-validating kinetic quenching protocols and avoiding mild aqueous heating in favor of controlled dry-heat degradation (>175 °C) are essential steps for ensuring the safety and purity of susceptible biological products.

References

  • Source: MDPI (2025)
  • Alka Ben Trivedi's research works (Formation of a New Toxic Compound, Citrinin H1, from Citrinin on Mild Heating in Water)
  • Source: Royal Society of Chemistry (RSC) Books (2008)
  • Source: MDPI (2019)
  • Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies Source: PMC / NIH URL
  • Source: Walsh Medical Media (2015)

Sources

Exploratory

Biological activity and toxicity profile of citrinin hydrate

An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of Citrinin Introduction: The Dual-Faced Mycotoxin Citrinin (CIT) is a naturally occurring mycotoxin, a secondary metabolite produced by several...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of Citrinin

Introduction: The Dual-Faced Mycotoxin

Citrinin (CIT) is a naturally occurring mycotoxin, a secondary metabolite produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1][2][3][4] First isolated from Penicillium citrinum in 1931, it initially garnered scientific interest for its broad-spectrum antibacterial properties.[1] However, this interest was short-lived, as subsequent studies in the 1940s revealed its significant toxicity to mammals, effectively halting its development as a therapeutic agent.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the complex nature of citrinin. It delves into its well-documented toxicity, particularly its potent effects on the kidneys, and explores the molecular mechanisms that underpin its hazardous profile. Concurrently, it examines the persistent, albeit controversial, reports of its other biological activities, including potential anticancer effects, presenting a complete picture of this scientifically intriguing molecule.

Table 1: Chemical and Physical Properties of Citrinin

PropertyValueReference
IUPAC Name(3R,4S)-8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-2-benzopyran-7-carboxylic acid[1]
Molecular FormulaC₁₃H₁₄O₅[1]
Molar Mass250.25 g/mol [1]
AppearanceLemon-yellow crystals[1]
Melting Point175 °C (decomposes)[1]
SolubilityInsoluble in water[1]
Key FeatureAutofluorescent due to conjugated bonds[1]

Part I: The Toxicity Profile of Citrinin

The primary concern surrounding citrinin is its toxicity. It is a frequent contaminant of stored grains, cereals, and other plant-based products, posing a risk to both human and animal health.[1][2][3] Often, it co-occurs with another nephrotoxic mycotoxin, ochratoxin A (OTA), and their combined effects can be additive or synergistic, exacerbating kidney damage.[1][2]

Toxicokinetics: Absorption, Distribution, and Elimination

Citrinin is readily absorbed following ingestion, with studies suggesting at least 40% absorption in humans.[5] It is distributed primarily to the kidneys and liver, which are its main target organs.[1][5] Elimination occurs predominantly through renal excretion, with approximately 75% of a given dose recovered in urine.[6] Its metabolite, dihydrocitrinone (DHC), is often used as a urinary biomarker for recent exposure.[7]

Primary Mechanism of Toxicity: Mitochondrial Assault

At the cellular level, the mitochondrion is a primary target of citrinin.[7][8] Its toxicity is not caused by a single action but by a cascade of events that cripple the cell's powerhouse, leading to cellular dysfunction and death. The central mechanisms are the induction of oxidative stress and the disruption of mitochondrial function.[4][7][9]

  • Induction of Oxidative Stress: Citrinin exposure leads to a rapid increase in reactive oxygen species (ROS), such as superoxide anions, within the cell.[10][11] This occurs through the stimulation of ROS production in the mitochondrial respiratory chain and the inhibition of key antioxidant enzymes like glutathione reductase.[11] The resulting state of oxidative stress damages cellular components, including lipids, proteins, and DNA.[12] Yeast models have confirmed that a primary and immediate cellular response to citrinin is the activation of the antioxidant defense system.[10][13]

  • Mitochondrial Permeability Transition and Apoptosis: The surge in ROS and direct effects of citrinin disrupt the mitochondrial membrane potential (MMP).[14] This leads to the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[15] This event initiates the intrinsic apoptotic pathway, activating a cascade of caspases (e.g., caspase-9 and caspase-3) that execute programmed cell death.[1][16][17] Citrinin also affects mitochondrial calcium (Ca²⁺) transport, promoting a decrease in mitochondrial Ca²⁺ levels which further contributes to dysfunction.[8]

Citrinin_Toxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion CIT Citrinin ETC Electron Transport Chain (ETC) CIT->ETC Inhibits Ca_Homeostasis Disrupted Ca²⁺ Homeostasis CIT->Ca_Homeostasis ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Generates MMP MMP Collapse CytC Cytochrome c MMP->CytC Release Casp9 Caspase-9 Activation CytC->Casp9 Activates mPTP mPTP Opening mPTP->MMP ROS->mPTP Induces OxidativeStress Oxidative Stress (Damage to DNA, Lipids, Proteins) ROS->OxidativeStress Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Citrinin-induced mitochondrial dysfunction and apoptosis pathway.

Organ-Specific Toxicity
  • Nephrotoxicity: The kidney is the primary target organ for citrinin toxicity.[1][7] It is an acute nephrotoxin, causing swelling and necrosis of the renal proximal tubules.[5][6][18] This damage disrupts renal function, leading to increased water consumption and diarrhea in animal models.[18] The European Food Safety Authority (EFSA) has identified nephrotoxicity as the critical effect and established a level of no concern for nephrotoxicity in humans at 0.2 μg/kg of body weight per day.[6][19]

  • Hepatotoxicity: While less pronounced than its effects on the kidney, citrinin also causes liver damage, contributing to its classification as a hepatonephrotoxin.[5]

  • Genotoxicity and Carcinogenicity: The genotoxic potential of citrinin is a subject of ongoing research. Studies have shown it can induce chromosomal aberrations and micronucleus formation.[2][3][20] The mechanism may involve interference with tubulin polymerization during mitosis.[20] However, evidence for its carcinogenicity is limited, and the International Agency for Research on Cancer (IARC) classifies citrinin in Group 3 ("not classifiable as to its carcinogenicity to humans").[5] EFSA has noted that a concern for genotoxicity and carcinogenicity cannot be excluded.[19]

  • Reproductive and Developmental Toxicity: In vivo and in vitro studies have demonstrated that citrinin has reproductive and developmental toxicity.[6][21] It is known to be embryocidal and fetotoxic.[2][3] Exposure can disrupt oocyte maturation and early embryo development, potentially by inducing oxidative stress-mediated apoptosis and disrupting cytoskeletal dynamics.[22]

Acute Toxicity Data

The acute toxicity of citrinin varies significantly depending on the animal species and the route of administration.[1][6] Intravenous administration is generally the most lethal route.[6]

Table 2: Acute Toxicity (LD₅₀) of Citrinin in Various Animal Models

SpeciesRoute of AdministrationLD₅₀ (mg/kg body weight)Reference(s)
MouseOral105[23][24]
MouseIntraperitoneal35[23]
MouseSubcutaneous73[23]
RabbitOral134[1]
RabbitIntravenous19[1][6]
RabbitIntraperitoneal50[1]
RatIntraperitoneal50[23]
RatSubcutaneous67[23]
Guinea PigSubcutaneous37[1]
DucklingOral (via crop)57[1]

Part II: The Bioactivity Profile & Therapeutic Potential

Despite its established toxicity, research has also explored other biological activities of citrinin, revealing a more complex pharmacological profile.

Antimicrobial Activity

The initial discovery of citrinin was based on its antibacterial activity, particularly against Gram-positive bacteria.[1][5] More recent studies have confirmed its efficacy against pathogens like Bacillus cereus and Staphylococcus aureus, as well as some fungi.[25] However, its high mammalian toxicity has prevented its use as a clinical antibiotic.[5]

Anticancer Potential

Paradoxically, the same mechanisms that make citrinin toxic—inducing oxidative stress and apoptosis—also give it potential as an antineoplastic agent.[16][17] In vitro studies have shown that citrinin can induce cell death and exert cytotoxic and genotoxic effects specifically in cancer cells.[16][17] It has been shown to intervene in critical cell signaling pathways involved in cancer proliferation, such as the MAPK pathways, and to modulate the expression of apoptosis-related proteins like Bcl-2 and BAX.[16][17]

However, a major challenge for its therapeutic use is its lack of selectivity and high toxicity to normal, healthy cells. This remains a significant hurdle, and further research is needed to determine if a therapeutic window exists where its anticancer effects can be harnessed without causing unacceptable systemic toxicity.

Part III: Experimental Analysis and Protocols

Accurate detection and toxicological assessment are critical for managing the risks associated with citrinin and for exploring its biological activities.

Detection and Quantification Methods

Several analytical methods are used to detect and quantify citrinin in various matrices like food, feed, and biological samples.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for their high accuracy, sensitivity, and precision.[26][27]

  • Immunoassays: Methods like the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA) are widely used for rapid and cost-effective screening of multiple samples.[26][27][28]

Mycotoxin_Detection_Workflow Sample Food/Feed Sample Grind Grinding & Homogenization Sample->Grind Extract Solvent Extraction (e.g., Acetonitrile/Water) Grind->Extract Cleanup Sample Cleanup (e.g., SPE Column) Extract->Cleanup Analyze Instrumental Analysis (LC-MS/MS or HPLC) Cleanup->Analyze Quantify Data Processing & Quantification Analyze->Quantify

Caption: General workflow for mycotoxin detection in a food sample.

Protocols for In Vitro Toxicity Assessment

The following protocols provide step-by-step methodologies for key experiments used to evaluate the cytotoxic effects of citrinin.

Experimental Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Causality: The choice of the MTT assay is based on its ability to directly probe mitochondrial function, a known target of citrinin. A reduction in formazan production directly correlates with citrinin-induced mitochondrial impairment and subsequent loss of cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., human kidney HK-2 cells or hepatoma HepG2 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Citrinin Treatment: Prepare a stock solution of citrinin in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the citrinin-containing medium to the respective wells. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control [(Absorbance of treated cells / Absorbance of control cells) x 100].

Experimental Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Causality: Since oxidative stress is a primary mechanism of citrinin toxicity, this assay is chosen to directly quantify the generation of ROS following exposure. An increase in DCF fluorescence provides a direct measure of the oxidative burden placed on the cells by citrinin.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with citrinin as described in Protocol 1 (steps 1-3). A shorter incubation time (e.g., 1-6 hours) is often sufficient for ROS detection.

  • Probe Loading: After the treatment period, wash the cells twice with warm phosphate-buffered saline (PBS).

  • Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well. Incubate the plate in the dark for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Express ROS levels as a percentage of the fluorescence of the control group.

Conclusion and Future Outlook

Citrinin hydrate presents a classic toxicological paradox. On one hand, it is a potent mycotoxin with well-defined mechanisms of toxicity centered on mitochondrial dysfunction and oxidative stress, posing a significant risk to food safety.[4][7][9] Its nephrotoxic, hepatotoxic, and reproductive toxic effects are well-documented, demanding continued monitoring and regulation in food and feed supplies.[3][5][6]

On the other hand, its ability to induce apoptosis and inhibit microbial growth hints at a potential, albeit challenging, therapeutic utility.[9][16] The primary obstacle for any drug development effort is overcoming its profound systemic toxicity and lack of cellular selectivity.

For researchers and scientists, the path forward involves a multi-pronged approach: developing more sensitive and rapid detection methods, further elucidating the complex signaling pathways it modulates, and exploring whether structural modifications could dissociate its therapeutic activities from its toxic properties. Understanding the duality of citrinin is not just an academic exercise; it is crucial for safeguarding public health and exploring the vast chemical space of natural products for novel therapeutic leads.

References

  • Citrinin - Wikipedia. [Link]

  • Citrinin (Dihydrocitrinone DHC) - MycoTOX Profile (Mold Exposure) - Lab Results explained. [Link]

  • Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies - PMC. National Center for Biotechnology Information. [Link]

  • Mechanism of citrinin-induced dysfunction of mitochondria. IV--Effect on Ca2+ transport. National Center for Biotechnology Information. [Link]

  • Toxicity - Citrinin - Committee on Toxicity - Food Standards Agency. Food Standards Agency. [Link]

  • (PDF) Toxicological Properties of Citrinin - ResearchGate. [Link]

  • Toxicological properties of citrinin - PubMed. National Center for Biotechnology Information. [Link]

  • A comprehensive review on biological properties of citrinin - PlumX. [Link]

  • MycoTOX Profile® - MosaicDX - Mosaic Diagnostics. [Link]

  • Genotoxicity analysis and identification of citrinin based on a systematic literature search. Food and Agriculture Organization of the United Nations. [Link]

  • Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. MDPI. [Link]

  • Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - MDPI. MDPI. [Link]

  • Front Office Food and Product Safety Assessment of the toxicity of citrinin. RIVM. [Link]

  • Citrinin – Knowledge and References - Taylor & Francis. [Link]

  • Mycotoxins Diagnostic Methods from Past to Present - IntechOpen. [Link]

  • Citrinin exposure affects oocyte maturation and embryo development by inducing oxidative stress-mediated apoptosis - PMC. National Center for Biotechnology Information. [Link]

  • A comprehensive review on biological properties of citrinin - PubMed. National Center for Biotechnology Information. [Link]

  • Mycotoxin Testing | Diagnostic solutions - Romer Labs. [Link]

  • In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - MDPI. MDPI. [Link]

  • Different Toxicity Mechanisms for Citrinin and Ochratoxin A Revealed by Transcriptomic Analysis in Yeast - MDPI. MDPI. [Link]

  • Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC. National Center for Biotechnology Information. [Link]

  • What is Citrinin? - Romer Labs. [Link]

  • Mechanisms underlying citrinin-induced toxicity via oxidative stress and apoptosis-mediated by mitochondrial-dependent pathway in SH-SY5Y cells - PubMed. National Center for Biotechnology Information. [Link]

  • Mechanism of citrinin-induced dysfunction of mitochondria. V. Effect on the homeostasis of the reactive oxygen species - PubMed. National Center for Biotechnology Information. [Link]

  • The role of altered mitochondrial function in citrinin-induced toxicity to rat renal proximal tubule suspensions - PubMed. National Center for Biotechnology Information. [Link]

  • A comprehensive review on biological properties of citrinin | Request PDF - ResearchGate. [Link]

  • Toxicological Properties of Citrinin - Scilit. [Link]

  • Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - ResearchGate. [Link]

  • Citrinin (CIT), a polyketide mycotoxin from a mangrove endophytic fungus Penicillium rubens EF 363 and its bioactive potential - Society for Plant Research. Society for Plant Research. [Link]

  • Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC. National Center for Biotechnology Information. [Link]

  • Citrinin as a potential anti-cancer therapy: A comprehensive review - PubMed. National Center for Biotechnology Information. [Link]

  • Citrinin as a potential anti-cancer therapy: A comprehensive review - Research UEES. [Link]

  • Chemical structures of citrinin and its decomposition products citrinin... - ResearchGate. [Link]

Sources

Foundational

Chemical Stability and Metabolic Dynamics of Citrinin Hydrate Under Physiological Conditions: A Technical Guide

Executive Summary Citrinin (CIT) is a prevalent polyketide mycotoxin produced by Penicillium, Aspergillus, and Monascus species. While its toxicity is well-documented, its chemical behavior in aqueous, protein-rich physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Citrinin (CIT) is a prevalent polyketide mycotoxin produced by Penicillium, Aspergillus, and Monascus species. While its toxicity is well-documented, its chemical behavior in aqueous, protein-rich physiological environments (pH 7.4, 37°C) is highly dynamic. Under these conditions, CIT undergoes a transient hydration state—forming citrinin hydrate—which acts as a critical intermediate before degrading or metabolizing into dihydrocitrinone (DH-CIT).

As a Senior Application Scientist overseeing pharmacokinetic profiling, I frequently observe that laboratories fail to account for this transient hydration state, leading to massive quantification errors during in vitro and in vivo assays. This whitepaper deconstructs the thermodynamic stability, protein-binding causality, and degradation mechanisms of CIT under physiological conditions, providing drug development professionals with self-validating protocols to ensure absolute analytical integrity.

Thermodynamic & Kinetic Stability at pH 7.4

The chemical stability of CIT is fundamentally dictated by its environment. According to comprehensive reviews on 1[1], CIT possesses a pKa of 2.3 and a log P of 1.23.

The Causality of Instability: At a physiological pH of 7.4, CIT exists almost entirely in its ionized form. While this ionization increases aqueous solubility, it simultaneously exposes the conjugated pyran ring to nucleophilic attack by water molecules. This hydration event forms citrinin hydrate, an unstable intermediate. The hydrated ring is highly susceptible to spontaneous hydrolysis, leading to ring-opening and subsequent degradation into minor products like Phenol A, or enzymatic conversion into the major human metabolite, DH-CIT[2].

Furthermore, this pH-dependent structural shift causes unexpected analytical artifacts. Research on the3[3] demonstrates that under neutral and alkaline conditions, the ring-opened conformation of CIT structurally mimics Ochratoxin A (OTA), leading to false-positive cross-reactivity with OTA antibodies.

Quantitative Stability Profile
ParameterValueConditionReference
pKa 2.3Aqueous[1]
log P 1.23Octanol/Water[1]
HSA Binding Affinity (logK) 5.26 ± 0.01pH 7.4, 30°C[4]
Urinary Half-Life (CIT) ~6.7 hoursHuman In Vivo[5]
Urinary Half-Life (DH-CIT) ~8.9 hoursHuman In Vivo[5]

Mechanistic Pathways of Degradation

The transition from parent toxin to terminal metabolite is not a single-step process. In the bloodstream, the hydration of CIT acts as the biochemical gateway to detoxification.

Pathway CIT Citrinin (CIT) Parent Toxin Hydrate Citrinin Hydrate (Unstable Intermediate) CIT->Hydrate +H2O (pH 7.4) DHCIT Dihydrocitrinone (DH-CIT) CIT->DHCIT Direct Metabolism (Liver/Kidney) RingOpen Ring-Opened Intermediate Hydrate->RingOpen Hydrolysis RingOpen->DHCIT Enzymatic/Oxidative Metabolism PhenolA Phenol A (Minor Product) RingOpen->PhenolA Spontaneous Degradation

Fig 1. Chemical degradation and metabolic pathway of Citrinin under physiological conditions.

Protein Interactions: The Protective Role of Human Serum Albumin (HSA)

A paradox exists in CIT pharmacokinetics: if the molecule is highly unstable at pH 7.4, why does it have a urinary half-life of nearly 6.7 hours[5]?

The Causality of Stabilization: The answer lies in protein binding. In systemic circulation, free CIT is rapidly sequestered by Human Serum Albumin (HSA). Studies detailing the4[4] reveal a strong binding constant (logK ~ 5.3 at 25°C). When CIT binds to the hydrophobic pockets of HSA, water molecules are sterically excluded. This physical shielding prevents the initial hydration step, effectively halting the degradation cascade and artificially prolonging the toxin's half-life in the body.

Self-Validating Experimental Protocols

To accurately measure CIT and its hydrate/metabolites, researchers must design workflows that freeze the equilibrium state and account for matrix suppression. The following protocol utilizes a self-validating loop: by running a parallel matrix-free control alongside the plasma sample, the system mathematically isolates chemical degradation (hydration/hydrolysis) from protein-binding artifacts.

Workflow Prep Sample Prep (Plasma Spiking) Incubate Incubation (37°C, pH 7.4) Prep->Incubate t=0 to 24h Quench Reaction Quenching (Cold ACN) Incubate->Quench 1:3 v/v Extract SPE Extraction Quench->Extract Centrifuge Analyze LC-MS/MS Quantification Extract->Analyze Isotope Dilution

Fig 2. Self-validating experimental workflow for assessing Citrinin stability in vitro.

Protocol: Isotope-Dilution LC-MS/MS Stability Assay

Objective: Quantify the degradation rate of CIT to DH-CIT in human plasma while preventing ex-vivo hydration.

Step 1: Preparation & Spiking (The Control Loop)

  • Prepare two parallel systems: System A (Human Plasma, pH 7.4) and System B (PBS Buffer, pH 7.4 - Matrix-free control).

  • Spike both systems with 100 ng/mL of CIT and 50 ng/mL of 13C3​ -CIT (Internal Standard). Causality: The heavy isotope standard perfectly mimics the ionization suppression of the parent compound, validating the extraction efficiency.

Step 2: Physiological Incubation

  • Incubate both systems in a thermoshaker at 37°C and 300 rpm.

  • Pull 100 µL aliquots at t=0,1,2,4,8, and 24 hours.

Step 3: Rapid Quenching

  • Immediately transfer the 100 µL aliquot into 300 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

  • Causality: The cold ACN instantly precipitates the HSA, releasing bound CIT, while the acidic shift drops the pH below 4.0. This forces any transient citrinin hydrate back into the stable, non-ionized parent CIT structure, locking the equilibrium.

Step 4: Extraction & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Pass the supernatant through an Oasis HLB Solid Phase Extraction (SPE) cartridge. Elute with 100% Methanol.

  • Inject into a UHPLC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor transitions for CIT ( m/z 249.1 205.1) and DH-CIT ( m/z 265.1 221.1) as outlined in standard biomonitoring methodologies[5].

Validation Check: If System B (Buffer) shows rapid CIT depletion but System A (Plasma) does not, the assay successfully validates the protective HSA-binding mechanism.

Conclusion

The chemical stability of citrinin under physiological conditions is not a static parameter, but a dynamic equilibrium dictated by pH-driven hydration and protein sequestration. By understanding the causality behind the formation of citrinin hydrate and its subsequent degradation into dihydrocitrinone, researchers can engineer robust, self-validating assays that prevent ex-vivo artifacts. Recognizing these mechanisms is paramount for accurate toxicological modeling and the development of reliable human biomonitoring frameworks.

References

  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.
  • Source: wikipedia.
  • Source: mdpi.

Sources

Exploratory

Metabolic Pathways of Citrinin and Citrinin Hydrate in Mammalian Systems: A Technical Guide

Executive Summary Citrinin (CIT) is a highly reactive, polyketide-derived mycotoxin produced by Penicillium, Aspergillus, and Monascus species[1]. While classically recognized for its severe nephrotoxicity, the molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Citrinin (CIT) is a highly reactive, polyketide-derived mycotoxin produced by Penicillium, Aspergillus, and Monascus species[1]. While classically recognized for its severe nephrotoxicity, the molecular behavior of CIT in mammalian systems is defined by its rapid biotransformation. In aqueous physiological environments, the quinone-methide structure of CIT readily converts into citrinin hydrate[2]. This guide provides an in-depth analysis of the mammalian toxicokinetics of CIT and its hydrated intermediates, detailing the hepatic pathways that convert these compounds into the primary urinary biomarker, dihydrocitrinone (DH-CIT). By bridging chemical biology with analytical workflows, this whitepaper serves as a foundational resource for toxicologists and drug development professionals.

Chemical Biology & Hepatic Biotransformation

Upon ingestion, CIT is rapidly absorbed through the intestinal epithelium. It functions as a P-glycoprotein (Pgp) non-substrate, meaning it evades efflux pump clearance, leading to high bioavailability and potential biomagnification within mammalian tissues[3]. Once absorbed, it is distributed primarily to the liver and kidneys, where it undergoes two divergent metabolic fates:

The Enzymatic Detoxification Pathway (DH-CIT)

The dominant metabolic route in humans and other mammals is the hepatic oxidation of CIT to dihydrocitrinone (DH-CIT)[4]. This enzymatic conversion is a critical detoxification mechanism. DH-CIT exhibits significantly lower cytotoxic and genotoxic potential compared to the parent toxin[4]. Because DH-CIT is highly water-soluble, it is rapidly cleared via renal filtration, making it the premier biomarker for assessing recent dietary exposure to CIT in clinical biomonitoring[4].

The Citrinin Hydrate Degradation Pathway

While enzymatic oxidation dominates, CIT is chemically unstable in aqueous media and spontaneously forms citrinin hydrate[2]. The chemistry of CIT is heavily dictated by this hydration. The lactol ring of citrinin hydrate is highly reactive; it can be enzymatically oxidized to a lactone or undergo spontaneous decarboxylation[2]. Furthermore, the lactol ring can open to form a hydroxy-aldehyde intermediate, which subsequently loses formaldehyde to yield Phenol A[2]. Interestingly, while CIT is toxic, isolated citrinin hydrate has been identified in target-directed microbial screens as a potent inhibitor of the human rhinovirus 3C-protease, highlighting a unique pharmacological duality[5].

MetabolicPathway CIT Citrinin (CIT) Parent Toxin CITH Citrinin Hydrate (Lactol Intermediate) CIT->CITH Aqueous Hydration (Spontaneous) DHCIT Dihydrocitrinone (DH-CIT) Major Urinary Metabolite CIT->DHCIT Hepatic Oxidation (Detoxification) Tox Mitochondrial Dysfunction & Oxidative Stress CIT->Tox Enzyme Inhibition (Malate Dehydrogenase) PhenolA Phenol A (Ring Opened) CITH->PhenolA Decarboxylation (-CO2, -CH2O) DHCIT->Tox Reduced Toxicity

Figure 1. Biotransformation pathways of Citrinin and its hydrate in mammalian systems.

Molecular Mechanisms of Cellular Toxicity

The acute toxicity of CIT is fundamentally linked to its ability to disrupt mitochondrial bioenergetics. In mammalian liver and kidney cells, CIT directly inhibits critical respiratory chain enzymes, specifically malate dehydrogenase, glutamate dehydrogenase, and the ATP synthase complex[3].

This enzymatic blockade induces severe intracellular oxidative stress, triggering complex DNA damage response pathways. Bioinformatics and in vitro analyses reveal that CIT toxicity activates the p53 signal transduction pathway, the stress-activated protein kinase cascade, and modulates PTEN gene transcription[3]. Ultimately, this mitochondrial dysfunction and reactive oxygen species (ROS) generation culminate in apoptotic cell death via the caspase-cascade system (specifically targeting Caspase-3)[1][3].

Quantitative Toxicokinetic Data

To contextualize the physiological impact of these pathways, the following table summarizes the key toxicokinetic (TK) parameters and toxicity benchmarks established in mammalian models.

ParameterValue / ObservationBiological Significance
Urinary Excretion 32.9% - 70.8% of total CIT in 24h[4]Indicates rapid renal clearance; absorption is ≥40%.
Plasma Half-life (CIT) 6.7 h - 13.8 h[4]Moderate systemic circulation time before biotransformation.
Plasma Half-life (DH-CIT) 8.9 h - 15.0 h[4]Slower clearance of the detoxified metabolite.
Median Lethal Dose (LD50) ~105 mg/kg (Mammalian models)[3]Class 3 toxicity; acute exposure leads to severe nephropathy.
Enzyme Inhibition Targets Malate dehydrogenase, ATP synthase[3]Direct disruption of the mitochondrial respiratory chain.

Experimental Protocols: Biomonitoring of DH-CIT

Because the parent CIT is rapidly metabolized and highly reactive, its major metabolite, DH-CIT, serves as the most reliable biomarker for exposure[4]. The following is a self-validating, step-by-step UHPLC-MS/MS methodology designed to quantify DH-CIT in human biological fluids.

Step-by-Step Methodology: UHPLC-MS/MS Quantification

1. Sample Collection & Preparation

  • Action: Collect first-morning urine samples and centrifuge at 10,000 x g for 10 minutes.

  • Causality: First-morning urine provides the highest concentration of nocturnal metabolites. Centrifugation pellets cellular debris and insoluble proteins that could clog the analytical column.

2. Enzymatic Deconjugation

  • Action: Add 10 µL of β-glucuronidase/arylsulfatase to 1.0 mL of the urine supernatant. Incubate at 37°C for 16 hours[4].

  • Causality: Mammalian phase II metabolism conjugates DH-CIT with glucuronic acid to increase water solubility for excretion. Deconjugation is mandatory to hydrolyze these bonds, allowing the mass spectrometer to measure the total DH-CIT pool rather than just the free fraction.

3. Solid-Phase Extraction (SPE) Clean-up

  • Action: Condition an Oasis HLB SPE cartridge with 2 mL methanol followed by 2 mL HPLC-grade water. Load the deconjugated urine. Wash with 2 mL of 5% methanol in water, then elute the target analytes with 2 mL of 100% methanol. Evaporate to dryness and reconstitute in 100 µL of mobile phase.

  • Causality: Urine contains high concentrations of salts, urea, and endogenous polar metabolites that cause severe ion suppression in the MS source. SPE isolates the lipophilic mycotoxins, ensuring high signal-to-noise ratios.

4. UHPLC Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column (1.7 µm particle size) at 40°C. Run a gradient elution using Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Ultra-high-performance liquid chromatography provides sharp peak resolution. The acidic modifier (formic acid) ensures the carboxylic acid moiety of DH-CIT remains protonated, preventing peak tailing and enhancing retention on the hydrophobic stationary phase.

5. Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 265 → 221 for DH-CIT)[4].

  • Causality: Negative ESI is highly sensitive for phenolic and carboxylic compounds. MRM mode isolates the specific precursor mass and fragments it into a known product ion, providing absolute structural specificity and eliminating false positives from isobaric matrix interferences.

Workflow S1 Urine Sample Collection S2 β-Glucuronidase Deconjugation S1->S2 Aliquot S3 Solid Phase Extraction (SPE) S2->S3 Matrix Clean-up S4 UHPLC-MS/MS Analysis S3->S4 Elution S5 Data Analysis (MRM Mode) S4->S5 Quantification

Figure 2. Step-by-step LC-MS/MS experimental workflow for DH-CIT biomonitoring.

Sources

Foundational

Citrinin hydrate vs. citrinin H1 and H2 structural characterization

An In-Depth Technical Guide to the Structural Characterization of Citrinin Hydrate, Citrinin H1, and H2 Abstract Citrinin (CIT) is a nephrotoxic mycotoxin of significant concern in food safety and drug development, produ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of Citrinin Hydrate, Citrinin H1, and H2

Abstract

Citrinin (CIT) is a nephrotoxic mycotoxin of significant concern in food safety and drug development, produced by fungi of the genera Penicillium, Aspergillus, and Monascus.[1][2][3] Its presence in cereals and other food commodities, often alongside other mycotoxins, necessitates robust analytical methods for its detection and characterization.[4][5] Beyond the parent molecule, its derivatives—including citrinin hydrate and the thermal decomposition products citrinin H1 and H2—present unique analytical challenges. Understanding the precise structural differences between these compounds is critical for assessing toxicity, developing accurate detection methods, and ensuring regulatory compliance. This guide provides a comprehensive overview of the core analytical techniques and workflows employed for the definitive structural characterization of citrinin hydrate, H1, and H2, tailored for researchers, scientists, and drug development professionals.

Foundational Structures: Citrinin and Its Derivatives

A thorough analysis begins with a fundamental understanding of the molecular architecture of citrinin and its related compounds.

The Core Citrinin Moiety

Citrinin (IUPAC: (3R,4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid) is a polyketide with the molecular formula C₁₃H₁₄O₅.[3][5][6] A key feature of its structure is the existence of a tautomeric equilibrium between a p-quinone and an o-quinone form, a phenomenon confirmed in both the solid state and in solution by X-ray diffraction and Nuclear Magnetic Resonance (NMR) studies.[5][7][8] This dynamic equilibrium is crucial to its chemical reactivity and spectroscopic properties.

Citrinin Derivatives: Hydrate, H1, and H2

The structures of citrinin hydrate, H1, and H2 diverge from the parent molecule in distinct ways:

  • Citrinin Hydrate (C₁₃H₁₆O₆): As its name implies, this is a hydrated form of citrinin, incorporating an additional water molecule into its structure.[] This seemingly minor addition significantly alters its molecular weight and polarity.

  • Citrinin H1: This derivative is a dimer formed from two citrinin molecules, typically under thermal stress (e.g., heating above 100°C in the presence of water).[5][6][10] The dimerization results in a molecule with approximately double the mass of citrinin and, importantly, an reported increase in cytotoxicity.[5][6]

  • Citrinin H2: Also a product of thermal decomposition, citrinin H2 is a formylated derivative of phenol A, another citrinin degradation product.[6] Its formation involves a more significant rearrangement of the parent structure and it is considered less toxic than citrinin.[6]

The chemical structures of these compounds are presented below.

Chemical structures of citrinin, citrinin H1, and citrinin H2

Figure 1: Chemical structures of citrinin and its key decomposition products, H1 and H2.[1]

The Analytical Toolbox for Structural Elucidation

No single technique can unambiguously characterize these closely related compounds. A multi-faceted approach, integrating separation science with high-resolution spectroscopic methods, is essential. This constitutes a self-validating system where orthogonal techniques provide complementary data, leading to an irrefutable structural assignment.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of mycotoxin analysis, serving as the primary tool for separation and quantification.[11][12] Its power lies in its ability to resolve complex mixtures, allowing for the isolation of each target analyte from matrix interferences prior to detection. The choice of stationary phase (typically C18) and mobile phase composition is critical for achieving baseline separation of these compounds, whose polarities differ based on their structural modifications.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of a compound, offering the most direct evidence of structural changes like hydration or dimerization. When coupled with liquid chromatography (LC-MS/MS), it becomes the gold standard for mycotoxin analysis, delivering unparalleled sensitivity and selectivity.[11][13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the determination of the elemental composition (molecular formula) of the parent ion and its fragments, which is indispensable for differentiating between isomers and identifying unknown metabolites.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS provides the "what" (molecular formula), NMR reveals the "how" (the specific atomic arrangement). It is the most powerful technique for de novo structure elucidation.

  • ¹H and ¹³C NMR: These experiments map the hydrogen and carbon framework of the molecule, respectively.[7][16] The chemical shifts, signal multiplicities, and integration values provide direct information about the chemical environment of each atom.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are essential for piecing the structure together. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule and confirming the positions of substituents.[17] NMR was the key technique used to confirm the p- and o-quinone tautomerism in citrinin.[7][8]

X-ray Crystallography

Expertise & Experience: For compounds that can be crystallized, X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the electron density to generate a three-dimensional model of the molecule as it exists in the solid state.[18][19] This technique was instrumental in early studies of citrinin, providing definitive evidence of its tautomeric forms in the crystalline state.[8] While obtaining high-quality crystals can be a bottleneck, the resulting atomic-level detail is unparalleled.[20]

Comparative Data Analysis: A Head-to-Head Comparison

The application of the analytical toolbox yields distinct data for each compound, allowing for their clear differentiation.

Table 1: Comparative Physicochemical and Structural Properties
PropertyCitrininCitrinin HydrateCitrinin H1Citrinin H2
Molecular Formula C₁₃H₁₄O₅[6]C₁₃H₁₆O₆[]C₂₆H₂₆O₉ (approx.)C₁₃H₁₄O₄ (approx.)
Molecular Weight 250.25 g/mol [6]268.26 g/mol []~498.48 g/mol ~234.24 g/mol
Key Structural Feature Parent mycotoxinHydrated formDimer of citrininFormylated phenol derivative
Expected MS Result m/z 251 [M+H]⁺m/z 269 [M+H]⁺m/z 499 [M+H]⁺m/z 235 [M+H]⁺
Key NMR Signature Characteristic signals for the benzopyran coreSignals indicative of hydration (e.g., new hydroxyl proton)Doubling/complexity of signals relative to monomerAbsence of signals for the pyran ring; presence of formyl proton
Structural Distinctions
  • Citrinin vs. Citrinin Hydrate: The primary distinction is a mass difference of 18.0106 Da (the exact mass of H₂O), which is readily detected by HRMS. NMR would likely show an additional exchangeable proton signal (from the new -OH group) and shifts in adjacent ¹H and ¹³C signals due to the electronic changes caused by hydration.

  • Citrinin vs. Citrinin H1: As a dimer, H1's molecular weight is approximately double that of citrinin, a dramatic and easily observable shift in the mass spectrum.[6] The NMR spectrum would be significantly more complex, though it might retain some symmetry depending on the linkage point of the two monomer units.

  • Citrinin vs. Citrinin H2: This transformation involves a major structural rearrangement. MS would show a distinct molecular ion and a completely different fragmentation pattern upon MS/MS analysis. The NMR spectrum would be fundamentally different, lacking the characteristic signals of the dihydropyran ring and showing new signals, such as one for a formyl proton, consistent with its structure as a formylated phenol.[6]

Experimental Workflows and Protocols

Success in structural characterization relies on meticulous execution of validated protocols. The following workflows illustrate the logical progression of analysis.

Workflow 1: General Mycotoxin Identification and Characterization

This diagram outlines the comprehensive workflow from sample receipt to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 Screening & Quantification cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample Sample Collection (e.g., Food Matrix) Extraction Solvent Extraction (e.g., ACN/Water) Sample->Extraction Cleanup Sample Clean-up (e.g., SPE, IAC) Extraction->Cleanup LCMS LC-MS/MS Analysis (Screening & Quant) Cleanup->LCMS HRMS High-Resolution MS (Formula Determination) LCMS->HRMS Isolate Unknowns NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR Confirm Formula Xray X-ray Crystallography (3D Structure) NMR->Xray For definitive proof Report Structure Confirmed NMR->Report Xray->Report

Caption: Integrated workflow for mycotoxin analysis.

Protocol 1: General Protocol for LC-MS/MS Analysis

Trustworthiness: This protocol is based on widely adopted methods for mycotoxin analysis, ensuring reproducibility and reliability.[11][13][21]

  • Sample Extraction:

    • Homogenize 5 g of the ground sample material.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or immunoaffinity column) according to the manufacturer's instructions.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water) to remove interferences.

    • Elute the target analytes with an appropriate solvent (e.g., methanol or acidified acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

    • Injection Volume: 5 µL.

    • MS System: A tandem quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions for each analyte for confident identification and quantification.

Workflow 2: Logic for Definitive Structural Elucidation

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography start Isolated Compound ms_data HRMS Data Molecular Formula (e.g., C₁₃H₁₆O₆) Fragmentation Pattern start->ms_data nmr_data ¹H, ¹³C, DEPT C-H Framework 2D NMR (HMBC, HSQC) Atom Connectivity start->nmr_data xray_data Crystal Diffracts? Yes 3D Atomic Structure start->xray_data ms_data:f1->nmr_data:f0 Guides NMR Interpretation conclusion Final Structure Assigned nmr_data:f3->conclusion Proposes Structure xray_data:f2->conclusion Confirms Structure Unambiguously

Caption: Integrating orthogonal data for structure confirmation.

Conclusion

The structural characterization of citrinin hydrate, H1, and H2 demands a sophisticated, multi-technique approach. While HPLC provides essential separation, it is the synergistic application of mass spectrometry, NMR spectroscopy, and, when possible, X-ray crystallography that provides the necessary depth of data for unambiguous identification.

  • MS provides the foundational data of molecular weight, clearly distinguishing the monomeric, hydrated, and dimeric forms.

  • NMR elucidates the precise atomic connectivity, revealing the subtle changes in the hydrate and the profound rearrangements in H1 and H2.

  • X-ray Crystallography offers the final, definitive proof of the three-dimensional structure.

Understanding these structural nuances is paramount. The differences in their molecular architecture directly impact their physicochemical properties, biological activity, and toxicity. For researchers in food safety and drug development, employing this integrated analytical strategy is not just best practice—it is essential for ensuring scientific integrity and protecting public health.

References

  • Chemical structures of citrinin and its decomposition products citrinin... - ResearchGate. (n.d.). Retrieved from [Link]

  • Overview of analytical methods for mycotoxin contamination in maize and peanuts - FAO.org. (n.d.). Retrieved from [Link]

  • Poupko, R., Luz, Z., & Destro, R. (1995). Carbon-13 NMR of Citrinin in the Solid State and in Solutions. The Journal of Physical Chemistry, 99(14), 5097–5103. [Link]

  • Mycotoxin detection and analysis methods - Mycotoxinsite. (n.d.). Retrieved from [Link]

  • Poupko, R., Luz, Z., & Destro, R. (1995). Carbon-13 NMR of Citrinin in the Solid State and in Solutions. ACS Publications. [Link]

  • Detection and Detoxification Methods for Mycotoxins: From Classical to New Trends. (2025, January 5). IntechOpen. [Link]

  • Chemical structures of citrinin and its decomposition products citrinin... - ResearchGate. (n.d.). Retrieved from [Link]

  • Milićević, D. R., Škrinjar, M., & Baltić, T. (2010). Mycotoxins: Analytical Challenges. PMC - NIH. [Link]

  • Krska, R., & Molinelli, A. (2007). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. PMC. [Link]

  • Citrinin - Wikipedia. (n.d.). Retrieved from [Link]

  • Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC. (n.d.). NIH. [Link]

  • Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC. (2021, March 30). NIH. [Link]

  • Chemical Structure of Citrinin, Citrinin H1, and Citrinin H2. (n.d.). Retrieved from [Link]

  • The Occurrence, Properties and Significance of Citrinin Mycotoxin - Walsh Medical Media. (2015, December 15). [Link]

  • Chemical Structure of Citrinin, Citrinin H1, and Citrinin H2. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • De Ruyck, K., De Boevre, M., Huybrechts, B., & De Saeger, S. (2021). Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data. Journal of Agricultural and Food Chemistry, 69(23), 6644–6653. [Link]

  • Citrinin Assist. Prof. Dr. Payman Ali Kareem Lecture 7/11-1-2024 Citrinin (CIT) is a mycotoxin produced by different species of. (n.d.). Retrieved from [Link]

  • Blanc, P. J., Loret, M. O., & Goma, G. (1995). Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance. Applied and Environmental Microbiology, 61(10), 3856–3858. [Link]

  • Kamle, M., Mahato, D. K., Gupta, A., et al. (2022). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Toxins, 14(2), 80. [Link]

  • Biosynthesis of citrinin - RSC Publishing. (n.d.). Retrieved from [Link]

  • Lin, Y.-S., et al. (2011). Citrinin derivatives from the soil filamentous fungus Penicillium sp. H9318. Journal of the Brazilian Chemical Society, 22(2), 345-349. [Link]

  • Shimizu, T., et al. (2022). Inhibition of Aflatoxin Production by Citrinin and Non-Enzymatic Formation of a Novel Citrinin-Kojic Acid Adduct. Toxins, 15(1), 1. [Link]

  • Structure of citrinin (CIT) and its metabolite dihydrocitrinone... - ResearchGate. (n.d.). Retrieved from [Link]

  • Covarelli, L., & Stifanese, R. (2014). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. Foods, 3(4), 591-605. [Link]

  • Kamle, M., Mahato, D. K., Gupta, A., et al. (2022). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. PMC - NIH. [Link]

  • Structural formula of citrinin | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Taher, F., & Zweigenbaum, J. (2020). Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, Dihydrocitrinone, in Human Biological Fluids. Toxins, 12(7), 423. [Link]

  • Structural formula of citrinin | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - Selvita. (n.d.). Retrieved from [Link]

  • Structures of the citrinin-Al complex (left) and the ochratoxin A... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chen, Y.-C., et al. (2022). Detoxification of the Mycotoxin Citrinin by a Manganese Peroxidase from Moniliophthora roreri. Toxins, 14(11), 793. [Link]

  • x Ray crystallography - PMC - NIH. (n.d.). Retrieved from [Link]

  • Engh, R. A., & Bossemeyer, D. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1058. [Link]

Sources

Exploratory

Molecular Metamorphosis: The Cytotoxic Landscape of Citrinin Derivatives

Executive Summary Citrinin is a naturally occurring polyketide mycotoxin predominantly isolated from Penicillium species. Historically, its pharmacological utility has been severely limited by its potent nephrotoxicity a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Citrinin is a naturally occurring polyketide mycotoxin predominantly isolated from Penicillium species. Historically, its pharmacological utility has been severely limited by its potent nephrotoxicity and hepatotoxicity. However, recent advances in marine and endophytic fungal bioprospecting have unveiled a vast library of citrinin derivatives—including dimers, trimers, and spiro-fused alkaloids—that exhibit a paradigm-shifting pharmacological profile. Through complex biosynthetic pathways, such as enzymatic Diels-Alder cycloadditions, these derivatives shed the systemic toxicity of the citrinin monomer and acquire highly targeted, low-micromolar cytotoxicity against malignant cell lines[1][2].

This technical guide synthesizes the structure-activity relationships (SAR), quantitative cytotoxicity profiles, and molecular mechanisms of these novel derivatives, providing a rigorous methodological framework for drug development professionals and application scientists.

Structural Evolution: From Mycotoxin to Anticancer Lead

The cytotoxicity of citrinin derivatives is inextricably linked to their structural complexity. While the native citrinin monomer exhibits weak and non-specific inhibitory activity against cancer cell lines (often requiring >70 μM for IC50)[3], its oligomerized and functionalized counterparts demonstrate profound anticancer efficacy.

  • Dimerization and Trimerization : The coupling of citrinin units drastically alters the steric bulk and electronic distribution of the molecule. For instance, the unprecedented citrinin trimer, Tricitrinol B, utilizes its extended six-membered ring A system to intercalate into DNA, functioning as a potent Topoisomerase IIα poison[4].

  • Spiro Skeletons : Derivatives possessing a 6,6-spiroketal moiety or a spiro[chromane-2,3′-isochromane] core (e.g., Spirocitrinols and Penicitrinine A) exhibit restricted conformational flexibility[5][6]. This structural rigidity enhances their binding affinity to specific intracellular targets, such as the Bcl-2 family of proteins, thereby driving targeted apoptosis[2].

  • Chromone and Peptide Hybrids : Modifications involving chromone analogs (e.g., Epiremisporine H) or peptide-polyketide hybridization (e.g., GKK1032B) introduce novel hydrogen-bonding capabilities, allowing these molecules to selectively activate caspase cascades in colon and osteosarcoma cell lines[7][8].

Quantitative Cytotoxicity Profiles

To benchmark the therapeutic potential of these derivatives, quantitative viability data is summarized below. The transition from monomeric citrinin to complex derivatives correlates with a significant drop in IC50 values, moving from weak inhibition to potent, low-micromolar efficacy.

Compound NameStructural ClassificationTarget Cell Line(s)IC50 (μM)Primary Mechanism of ActionRef.
Tricitrinol B Citrinin TrimerHL60 (Leukemia), HCT116 (Colon)1.0 – 10.0Topoisomerase IIα inhibition, G2/M arrest[4]
GKK1032B Peptide-Polyketide HybridMG63 (Osteosarcoma)3.49Caspase pathway activation[8]
Penicitrinine A Spiro AlkaloidA-375 (Melanoma)20.12Bcl-2 downregulation, Bax upregulation[2]
Epiremisporine H Chromone DerivativeHT-29 (Colon), A549 (Lung)21.17 (HT-29)Caspase-3 activation, Apoptosis[7]
Pencitrin Citrinin MonomerA549 (Lung)23.73General Cytotoxicity[9]

Mechanistic Pathways of Apoptosis and Cytotoxicity

The targeted cytotoxicity of citrinin derivatives is not a product of necrotic membrane lysis, but rather the precise induction of programmed cell death (apoptosis). The causality behind this cell death generally bifurcates into two primary signaling cascades:

  • Topoisomerase IIα Poisoning : Compounds like Tricitrinol B do not merely inhibit Topoisomerase IIα; they act as poisons. By stabilizing the transient DNA-enzyme cleavage complex, they prevent DNA religation. This forces the accumulation of double-strand DNA breaks, triggering the DNA damage response (DDR), halting the cell cycle at the G2/M checkpoint, and ultimately forcing the cell into apoptosis[4].

  • Mitochondrial (Intrinsic) Apoptosis : Spiro alkaloids like Penicitrinine A directly modulate the Bcl-2/Bax rheostat. By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, these derivatives induce mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, assembling the apoptosome and activating the Caspase-9/3 executioner cascade[2][7].

Pathway Cit Citrinin Derivatives (e.g., Tricitrinol B, Penicitrinine A) Topo Topoisomerase IIα Inhibition Cit->Topo DNA Intercalation Bcl2 Bcl-2 Expression (Downregulated) Cit->Bcl2 Inhibits Bax Bax Expression (Upregulated) Cit->Bax Stimulates Apoptosis Programmed Cell Death (Apoptosis) Topo->Apoptosis G2/M Arrest Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Removes Inhibition Bax->Mito Induces Pores Caspase Caspase-3/9 Cascade Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution Phase

Molecular mechanisms of citrinin derivatives inducing apoptosis in cancer cells.

Methodological Framework for Cytotoxicity Evaluation

To ensure scientific integrity and eliminate false positives, the evaluation of novel citrinin derivatives must utilize a self-validating system of orthogonal assays. Relying solely on a single metabolic assay can be misleading if the compound interferes directly with mitochondrial reductases.

Workflow Fungi Marine/Endophytic Fungi Cultivation Extract Metabolite Extraction & Isolation Fungi->Extract Fermentation Screen Orthogonal Screening (MTT & SRB Assays) Extract->Screen Purified Derivatives Flow Flow Cytometry (Annexin V/PI) Screen->Flow IC50 < 50 μM Western Western Blotting (Protein Expression) Screen->Western Mechanism Profiling Valid Lead Compound Validation Flow->Valid Apoptosis Confirmed Western->Valid Target Validated

Step-by-step workflow for evaluating the cytotoxicity of fungal derivatives.

Protocol 1: Orthogonal Cytotoxicity Screening (MTT & SRB Assays)

Rationale: We employ the MTT assay to measure mitochondrial metabolic activity and orthogonally validate it with the Sulforhodamine B (SRB) assay, which measures total cellular protein mass. This dual approach ensures that the observed IC50 is a true reflection of anti-proliferative activity rather than a metabolic artifact[10].

Self-Validating Setup:

  • Vehicle Control: 0.1% DMSO (establishes baseline 100% viability).

  • Positive Control: 5-Fluorouracil (5-FU) or Paclitaxel (validates assay sensitivity and provides a comparative benchmark)[2][10].

  • Selectivity Index (SI): Parallel testing on normal cell lines (e.g., PBMC) to ensure tumor-specific targeting[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A-375, HT-29) in 96-well plates at a density of 5×103 cells/well in 100 μL of appropriate media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the citrinin derivative (e.g., 1, 5, 10, 25, 50 μM) in media (final DMSO concentration 0.1%). Treat cells for 48 and 72 hours.

  • MTT Assay Execution: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

  • SRB Assay Execution (Orthogonal): Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% SRB solution for 30 minutes. Wash with 1% acetic acid, solubilize protein-bound dye in 10 mM Tris base, and read absorbance at 515 nm.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Apoptotic Pathway Elucidation (Flow Cytometry & Immunoblotting)

Rationale: To confirm that the cytotoxicity observed in Protocol 1 is driven by programmed cell death, we utilize Annexin V-FITC/PI double staining. Annexin V binds to phosphatidylserine (PS) flipped to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes[2].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the citrinin derivative at 1/2×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours. Harvest cells using EDTA-free trypsin to preserve membrane integrity.

  • Staining: Wash cells twice with cold PBS and resuspend in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Gate for Early Apoptosis (Annexin V+/PI-) and Late Apoptosis (Annexin V+/PI+).

  • Western Blot Validation: Lyse a parallel set of treated cells in RIPA buffer. Quantify proteins, run on SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and Topoisomerase IIα to validate the molecular mechanism[2][7].

Strategic Outlook in Drug Development

The literature clearly indicates that the structural derivatization of citrinin represents a highly viable pipeline for novel chemotherapeutics. By leveraging the unique stereochemistry of spiro-fused and oligomeric citrinin derivatives, drug development professionals can bypass the multi-drug resistance (MDR) pathways that plague traditional chemotherapeutics like 5-FU. Future research must prioritize in vivo pharmacokinetic profiling and the synthesis of antibody-drug conjugates (ADCs) utilizing these potent fungal metabolites as payloads.

References

  • Title : Citrinin Monomer and Dimer Derivatives with Antibacterial and Cytotoxic Activities Isolated from the Deep Sea-Derived Fungus Penicillium citrinum NLG-S01-P1 Source : Marine Drugs (PMC) URL :[Link]

  • Title : Citrinin Dimers from the Halotolerant Fungus Penicillium citrinum B-57 Source : Journal of Natural Products (ACS Publications) URL :[Link]

  • Title : Citrinin derivatives from the soil filamentous fungus Penicillium sp. H9318 Source : Journal of the Brazilian Chemical Society (SciELO) URL :[Link]

  • Title : Unprecedented Citrinin Trimer Tricitinol B Functions as a Novel Topoisomerase IIα Inhibitor Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Pencitrin and pencitrinol, two new citrinin derivatives from an endophytic fungus Penicillium citrinum salicorn 46 Source : Fitoterapia (ResearchGate) URL :[Link]

  • Title : Spirocitrinols A and B, citrinin derivatives with a spiro[chromane-2,3′-isochromane] skeleton from Penicillium citrinum Source : RSC Advances (RSC Publishing) URL :[Link]

  • Title : Citrinin Derivatives From Penicillium Citrinum Y34 That Inhibit α-Glucosidase and ATP-Citrate Lyase Source : Frontiers in Microbiology URL :[Link]

  • Title : Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum Source : Marine Drugs (MDPI) URL :[Link]

  • Title : Antitumor Effects and Related Mechanisms of Penicitrinine A, a Novel Alkaloid with a Unique Spiro Skeleton from the Marine Fungus Penicillium citrinum Source : Marine Drugs (PMC) URL :[Link]

  • Title : GKK1032B from endophytic Penicillium citrinum induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation Source : Chinese Journal of Natural Medicines URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for Citrinin Hydrate Detection

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applications: Cereals, Spices, Red Yeast Rice, and Dietary Supplements Introduction & Chemical Context Citrinin (CIT) is a highly ne...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applications: Cereals, Spices, Red Yeast Rice, and Dietary Supplements

Introduction & Chemical Context

Citrinin (CIT) is a highly nephrotoxic secondary metabolite produced by fungal species of the genera Penicillium, Aspergillus, and Monascus. Its prevalent contamination in red yeast rice, infant cereals, and spices poses significant public health risks. Analytically, citrinin presents a unique challenge: in aqueous environments, it exists in a thermodynamically sensitive hydrated equilibrium. If subjected to improper extraction temperatures or harsh evaporation, citrinin hydrate readily degrades into modified forms such as Citrinin H1 and H2, compromising quantification accuracy.

This application note details a robust, self-validating High-Performance Liquid Chromatography method with Fluorescence Detection (HPLC-FLD) designed to stabilize the citrinin hydrate state, eliminate matrix interferences, and achieve sub-µg/kg limits of detection.

Mechanistic Insights: The Causality of Method Design

As analytical scientists, we must design methods that respect the physical chemistry of the analyte. The protocols described herein are not arbitrary; they are dictated by citrinin’s specific molecular behavior.

The Hydration and Thermal Stability Factor

Citrinin is thermally unstable. Chemical conversion is strongly dependent on solvent composition and temperature[1]. Traditional methods often involve evaporating methanolic extracts to dryness under nitrogen. However, this process strips the hydration layer and exposes the molecule to thermal degradation and irreversible adsorption to glass vials. Expert Choice: To maintain the integrity of the citrinin hydrate, our protocol bypasses evaporation entirely. Instead, the analyte is eluted from the Immunoaffinity Column (IAC) with methanol and immediately diluted with water to match the mobile phase, ensuring thermodynamic stability[2].

The pH-Fluorescence Paradigm

Citrinin possesses a carboxylic acid functional group. In neutral or basic mobile phases (pH > 4.0), this group ionizes into a carboxylate anion, which drastically quenches its fluorescence quantum yield and causes severe peak tailing on reversed-phase C18 columns. Expert Choice: We employ an highly acidic mobile phase (pH 2.5). At this pH, citrinin remains in its un-ionized, hydrated state, which maximizes fluorescence intensity and ensures sharp, symmetrical chromatographic peaks[3].

Logic Condition1 Mobile Phase pH > 4.0 (Neutral/Basic) State1 Ionized Citrinin (Carboxylate Anion) Condition1->State1 Condition2 Mobile Phase pH 2.5 (Acidic) State2 Un-ionized Citrinin Hydrate (Intact Carboxylic Acid) Condition2->State2 Result1 Quenched Fluorescence & Peak Tailing State1->Result1 Result2 Maximized Quantum Yield & Sharp Peaks State2->Result2

Logical relationship between mobile phase pH, citrinin ionization, and FLD signal.

Experimental Workflow and Protocols

The following workflow establishes a self-validating system where each step inherently protects the analyte and prepares it for optimal detection.

Workflow S1 Solid Matrix (Red Yeast Rice, Cereals) S2 Liquid-Solid Extraction (Acidified MeOH/H2O, T < 30°C) S1->S2 S3 Filtration & Dilution (PBS Buffer, pH 7.4) S2->S3 S4 Immunoaffinity Column (IAC) Selective Clean-up S3->S4 S5 Elution & Reconstitution (MeOH -> Mobile Phase) S4->S5 S6 HPLC Separation (C18, Isocratic, pH 2.5) S5->S6 S7 Fluorescence Detection (Ex: 330 nm, Em: 500 nm) S6->S7

Experimental workflow for citrinin extraction and HPLC-FLD analysis.

Step-by-Step Methodology

Phase 1: Extraction and Matrix Dissociation

  • Homogenization: Mill the sample (e.g., infant cereal or spice) to a fine powder to maximize surface area.

  • Extraction: Weigh 20 g of the homogenized sample. Extract using an acidified methanol/water mixture. Causality note: The acid disrupts matrix-analyte binding, while strictly maintaining the temperature below 30 °C prevents the thermal degradation of citrinin hydrate.

  • Filtration: Pass the extract through Whatman No. 113 filter paper to remove bulk particulate matter.

Phase 2: Immunoaffinity Clean-up (IAC) 4. Dilution: Dilute 20 mL of the filtrate in 80 mL of 10% Tween 20 in Phosphate Buffered Saline (PBS, pH 7.4). Causality note: The organic solvent concentration must be dropped below 10% to prevent the denaturation of the antibodies within the IAC. 5. Loading: Pass the diluted extract through a Citrinin-specific IAC (e.g., EASI-EXTRACT®) at a controlled flow rate of 2 mL/min[2]. 6. Washing: Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of standard 10 mM phosphoric acid to purge unbound matrix interferents. 7. Elution (Critical Step): Elute the bound citrinin into an amber glass vial with exactly 1 mL of HPLC-grade methanol, immediately followed by 1 mL of deionized water to yield a 2 mL total volume[2]. Do not evaporate.

Phase 3: Chromatographic Analysis 8. Injection: Inject 100 µL of the reconstituted eluate directly into the HPLC-FLD system.

Data Presentation & Method Parameters

The quantitative parameters below have been optimized to balance resolution, sensitivity, and column lifespan.

Table 1: Optimized HPLC-FLD Parameters
ParameterSpecificationRationale
Analytical Column Hypersil GOLD C18 (150 × 4.6 mm, 3 μm)High carbon load provides excellent retention for polar hydrates.
Mobile Phase Acetonitrile / 10 mM Phosphoric Acid (pH 2.5) (50:50, v/v)pH 2.5 ensures citrinin remains fully un-ionized for maximum FLD signal[2].
Elution Mode IsocraticSimplifies baseline stabilization for fluorescence detection.
Flow Rate 1.0 mL/minBalances backpressure and rapid analysis time.
Column Temperature 40 °CStabilizes the citrinin hydration state and reduces mobile phase viscosity.
Detection (FLD) λex = 330 nm, λem = 500 nmTargets the specific excitation/emission maxima of the citrinin molecule.
Run Time 6.0 minutesCitrinin elutes sharply at ~3.6 minutes[2].
Table 2: Method Validation Metrics

Based on rigorous validation across complex matrices[2], the method demonstrates exceptional sensitivity and reliability:

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Mean RecoveryPrecision (% RSD)
Infant Cereals 0.1 µg/kg0.25 µg/kg> 80%< 9.0%
Spices (e.g., Nutmeg) 1.0 µg/kg3.0 µg/kg> 75%< 5.0%
Red Yeast Rice 3.0 µg/kg10.0 µg/kg> 81%< 5.1%

System Self-Validation & Troubleshooting

A robust protocol must be self-validating. To ensure the trustworthiness of your data, monitor the following System Suitability Test (SST) criteria:

  • Peak Tailing Factor (Tf): Tf must remain ≤ 1.5.

    • Troubleshooting: If Tf increases over sequential runs, it indicates secondary interactions with exposed silanol groups. Because a pH of 2.5 slowly hydrolyzes the bonded phase of standard C18 columns, an increasing Tf is your early warning sign of column degradation.

  • Alternative Approach (Post-Column Acidification): If column degradation at pH 2.5 is economically unviable for your high-throughput laboratory, you can run the analytical column at a milder pH (e.g., pH 4.5) to preserve the silica bed, and introduce a post-column addition of 1 M Hydrochloric Acid (HCl) via a T-piece before the FLD detector. This restores the acidic environment required for optimal fluorescence just milliseconds before detection[4].

References

  • Rapid and Sensitive Method for Citrinin Determination Using High-Performance Liquid Chromatography with Fluorescence Detection Source: Taylor & Francis URL:[Link]

  • Simple and sensitive high-performance liquid chromatography--fluorescence method for the determination of citrinin application to the analysis of fungal cultures and cheese extracts Source: PubMed (NIH) URL:[Link]

  • Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection Source: MDPI URL:[Link]

  • HPLC analysis of citrinin in red yeast rice Source: ResearchGate URL:[Link]

  • Reactions of citrinin with amino compounds modelling thermal food processing Source: PMC - NIH URL:[Link]

Sources

Application

Application Note: Optimizing Fluorescence Detection Parameters for Citrinin and Citrinin Hydrate

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix Focus: Aqueous solutions, biological matrices, and fungal fermentation products (e.g., Red Yeast Rice) Executive Summary Citr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix Focus: Aqueous solutions, biological matrices, and fungal fermentation products (e.g., Red Yeast Rice)

Executive Summary

Citrinin (CTN) and its aqueous lactol derivative, citrinin hydrate, are nephrotoxic secondary metabolites produced by Penicillium, Aspergillus, and Monascus species[1]. While citrinin possesses a highly conjugated, planar structure that imparts native fluorescence, its emission intensity is notoriously volatile, heavily dependent on the microenvironment's pH, solvent polarity, and temperature[2].

For researchers and drug development professionals relying on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), unoptimized parameters lead to severe signal quenching and poor limits of detection (LOD). This application note provides a comprehensive, mechanistically grounded guide to optimizing the fluorescence detection of citrinin hydrate through pH modulation and metal-ion complexation.

Mechanistic Insights: The Causality of Fluorescence Optimization

To optimize detection, one must understand the photophysical behavior of the citrinin hydrate molecule. In crystalline form, citrinin exists as a quinone-methide, but in aqueous environments, it rapidly forms a hydrate (lactol)[1].

The pH Effect: Suppressing Ionization

Citrinin hydrate is a weak acid (pKa ~2.3 in water)[3]. In neutral or alkaline solutions, the carboxylic and phenolic hydroxyl groups ionize. This deprotonation disrupts the rigid intramolecular hydrogen bonding, increasing non-radiative energy decay (heat dissipation) and severely quenching fluorescence.

  • The Solution: Lowering the mobile phase pH to ~2.5 ensures the molecule remains in its non-ionized, planar state. This rigidity maximizes the native fluorescence quantum yield, producing an optimal excitation maximum at λex​ 330–332 nm and an emission maximum at λem​ 500–521 nm[2].

The Chelation Effect: Metal-Enhanced Fluorescence (MEF)

Even at an optimal acidic pH, the native fluorescence quantum yield of citrinin is relatively low (~0.6%)[4]. To achieve ultra-trace detection, researchers can exploit citrinin's ability to form stable chelates with trivalent or divalent metal ions, such as Aluminum ( Al3+ ) or Magnesium ( Mg2+ )[5].

  • The Causality: The metal ion coordinates with the oxygen atoms of the citrinin hydrate structure. This complexation locks the fluorophore into an extremely rigid conformation, drastically reducing vibrational relaxation.

  • The Result: Complexation with Al3+ induces a massive hypsochromic (blue) shift in the emission spectrum and boosts the quantum yield from 0.6% to nearly 30%[4].

G CTN Citrinin Hydrate (Weak Native Fluorescence) Acidic Acidic Environment (pH 2.5 - 3.0) CTN->Acidic Suppress Ionization Metal Metal Ion Complexation (Al³⁺ or Mg²⁺) CTN->Metal Chelation / Rigidification NativeFLD Native FLD Detection Ex: 330nm | Em: 500nm Acidic->NativeFLD Moderate QY Increase EnhancedFLD Enhanced FLD Detection Ex: 320nm | Em: 474nm Metal->EnhancedFLD High QY Increase (up to 30%)

Caption: Logical pathways for optimizing citrinin hydrate fluorescence via pH or metal complexation.

Quantitative Data Summary

The table below synthesizes the photophysical parameters of citrinin hydrate under various optimized microenvironments to guide your detector settings[2][4][6].

MicroenvironmentExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( Φ )Relative SensitivityPrimary Mechanism
Aqueous (pH 7.0) ~340 nm~530 nm< 0.1%BaselineIonized; high non-radiative decay
Acidic (pH 2.5) 330 - 332 nm500 - 521 nm~ 0.6%10x - 50xNon-ionized; planar rigidity restored
Mg2+ Complex ~330 nm~480 nmEnhanced100xMetal-ligand charge transfer
Al3+ Complex 320 nm474 nm29.5%> 500xExtreme chelation-induced rigidification

Experimental Protocols

The following self-validating protocols detail the workflows for both Native Acidic Detection and Aluminum-Enhanced Detection.

Workflow Prep Sample Extraction (Acidified Solvent) HPLC HPLC Separation (C18, Isocratic) Prep->HPLC Deriv Post-Column Addition (Al³⁺ / Mg²⁺) HPLC->Deriv Optional FLD Fluorescence Detection (Optimized Ex/Em) HPLC->FLD Direct (Native) Deriv->FLD Enhanced

Caption: Step-by-step HPLC-FLD workflow for citrinin hydrate analysis with optional post-column enhancement.

Protocol A: Native Fluorescence Detection via Acidic Mobile Phase

Best for routine analysis where limits of quantification (LOQ) in the low ng/mL range are sufficient.

  • Mobile Phase Preparation:

    • Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v)[7].

    • Critical Step: Adjust the aqueous portion to pH 2.5 using 1% acetic acid or 0.1 M phosphoric acid. Filter through a 0.22 µm PTFE membrane.

  • Chromatographic Setup:

    • Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 0.8 – 1.0 mL/min (Isocratic elution)[7].

    • Column Temperature: 30 °C.

  • Detector Parameters (FLD):

    • Excitation ( λex​ ): 330 nm

    • Emission ( λem​ ): 500 nm

  • Self-Validation Check: Inject a blank extraction solvent. A stable baseline with no peaks at the expected retention time (typically 3.5–5.0 min depending on the column) validates that the acidic modifier is not introducing fluorescent artifacts. Inject a 10 ng/mL standard; the Signal-to-Noise (S/N) ratio must be 10.

Protocol B: Ultra-Trace Detection via Aluminum Complexation

Best for complex matrices or pharmacokinetic studies requiring sub-ng/mL sensitivity.

  • Mobile Phase Preparation:

    • Prepare an un-modified isocratic mobile phase of 60% Acetonitrile and 40% Water[4].

  • Post-Column Derivatization Setup:

    • Prepare a derivatization reagent of 0.1 M Aluminum Chloride ( AlCl3​ ) dissolved in Methanol.

    • Install a post-column mixing tee connecting the analytical column effluent and a secondary derivatization pump.

    • Set the derivatization pump flow rate to 0.2 mL/min.

  • Detector Parameters (FLD):

    • Note the hypsochromic shift required for the complex.

    • Excitation ( λex​ ): 320 nm

    • Emission ( λem​ ): 474 nm[4].

  • Self-Validation Check: Run a citrinin hydrate standard with the derivatization pump off (using the 320/474 nm settings). The peak should be nearly invisible. Turn the derivatization pump on; a massive signal spike confirms the successful, real-time formation of the highly fluorescent Al3+ -citrinin complex.

References

  • HPLC analysis of citrinin in red yeast rice. ResearchGate.[6] URL:[Link]

  • Rapid Detection and Quantification of Patulin and Citrinin Contamination in Fruits. National Center for Biotechnology Information (PMC).[7] URL:[Link]

  • Complexes of the Mycotoxins Citrinin and Ochratoxin A with Aluminum Ions and their Spectroscopic Properties. National Center for Biotechnology Information (PMC).[4] URL:[Link]

  • A study of fluorescence properties of citrinin in β-cyclodextrin aqueous solution and different solvents. ResearchGate.[3] URL:[Link]

  • Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. MDPI.[2] URL:[Link]

  • Effects of Microenvironmental Changes on the Fluorescence Signal of Alternariol: Magnesium Induces Strong Enhancement. National Center for Biotechnology Information (PMC).[5] URL:[Link]

  • Chapter 4: Polyketides from Fungi. Royal Society of Chemistry (RSC).[1] URL:[Link]

Sources

Method

In Vitro Cytotoxicity of Citrinin Hydrate: Application Notes and Protocols for a Mechanistic Approach

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of citrinin hydrate. This document outlines the core mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of citrinin hydrate. This document outlines the core mechanisms of citrinin-induced toxicity and provides detailed, field-proven protocols for key assays to elucidate its cytotoxic effects. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data.

Introduction to Citrinin: A Mycotoxin of Concern

Citrinin (CTN) is a mycotoxin produced by several species of fungi, including those from the genera Aspergillus, Penicillium, and Monascus.[1][2] It is a frequent contaminant of stored grains, fruits, and other plant-based products, posing a significant threat to human and animal health.[1][2] The primary toxicity associated with citrinin is nephrotoxicity; however, it also exhibits hepatotoxic, genotoxic, and cytotoxic effects across a range of mammalian cell types.[1][2]

Citrinin hydrate is the hydrated form of citrinin. For in vitro studies, it is crucial to ensure proper dissolution. Citrinin is often dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[4]

The Core Mechanism: Oxidative Stress and Mitochondrial Apoptosis

The cytotoxic effects of citrinin are predominantly mediated through the induction of oxidative stress and the subsequent triggering of the intrinsic (mitochondrial) pathway of apoptosis.[5][6][7] Exposure of cells to citrinin leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[5][8][9] This surge in ROS disrupts cellular homeostasis by:

  • Damaging Cellular Macromolecules: ROS can lead to lipid peroxidation, protein carbonylation, and DNA damage.[8]

  • Depleting Antioxidant Defenses: Citrinin has been shown to decrease the levels of key antioxidants like glutathione (GSH) and inhibit the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[8]

  • Inducing Mitochondrial Dysfunction: The mitochondrion is a primary target of citrinin-induced oxidative stress.[10][11]

This cascade of events culminates in the initiation of apoptosis through the mitochondrial pathway.

Citrinin_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrinin Citrinin Hydrate ROS ↑ Reactive Oxygen Species (ROS) Citrinin->ROS Induces Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Promotes MMP ↓ Mitochondrial Membrane Potential ROS->MMP Causes Bax_Bcl2->MMP Contributes to Caspase9 Activated Caspase-9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC Cytochrome c Release MMP->CytochromeC Leads to CytochromeC->Caspase9 Activates

Caption: Citrinin-induced mitochondrial apoptosis pathway.

Experimental Workflow for Assessing Citrinin Cytotoxicity

A tiered approach is recommended to comprehensively evaluate the cytotoxic effects of citrinin. This workflow begins with general cell viability assays and progresses to more specific assays to delineate the mechanism of cell death.

Experimental_Workflow cluster_workflow Experimental Workflow Start Cell Culture & Citrinin Treatment Viability Tier 1: Cell Viability Assays (MTT, LDH) Start->Viability Mechanism Tier 2: Apoptosis Assays (Annexin V/PI) Viability->Mechanism If cytotoxic Execution Tier 3: Executioner Caspase Assay (Caspase-3 Activity) Mechanism->Execution If apoptotic Data Data Analysis & Interpretation Execution->Data

Caption: General experimental workflow for assessing citrinin cytotoxicity.

Quantitative Analysis of Citrinin-Induced Cytotoxicity

The following tables summarize quantitative data from various studies, illustrating the dose-dependent cytotoxic effects of citrinin.

Table 1: IC50 Values of Citrinin in Various Cell Lines

Cell LineAssayExposure Time (h)IC50 (µM)Citation
SH-SY5Y (Human Neuroblastoma)MTT2477.1[12]
SH-SY5Y (Human Neuroblastoma)Neutral Red4854.7[12]
HepG2 (Human Hepatocellular Carcinoma)MTT24107.3 - 155[1][12]
A549 (Human Lung Carcinoma)MTT24>200[1]
PK15 (Porcine Kidney Epithelial)MTT2473.5[12]
HEK293 (Human Embryonic Kidney)MTT240.44[13]

Table 2: Quantitative Effects of Citrinin on Apoptotic Markers

Cell Line/ModelCitrinin ConcentrationExposure Time (h)Parameter MeasuredResultCitation
ESC-B5 (Mouse Embryonic Stem Cells)10-30 µM24ROS Generation~7-18 fold increase[5]
Mouse Skin50 µ g/mouse 12-72Apoptosis Induction3.6-27%[8]
Mouse Skin50 µ g/mouse 12-72Caspase-9 Activity22-46% increase[8][14]
Mouse Skin50 µ g/mouse 12-72Caspase-3 Activity42-54% increase[8][14]
Hep G2 (Human Hepatoma)30 µM24ROS GenerationInhibited by Resveratrol[15]
HL-60 (Human Promyelocytic Leukemia)>50 µM24Apoptotic CellsDramatic Increase[2]

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following protocols are based on established methodologies and can be adapted for specific cell lines and experimental conditions. For all in vitro assays, it is recommended to follow the principles of aseptic cell culture techniques as outlined by resources such as the ATCC Animal Cell Culture Guide.[11][16][17] Sample preparation should ideally conform to ISO 10993-12 guidelines, which specify extraction conditions and reference materials.[6][18][19][20]

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22] The amount of formazan produced is proportional to the number of viable cells.[21]

Causality Behind Experimental Choices:

  • Serum-Free Medium: During the MTT incubation step, it is crucial to use a serum-free medium. Serum components can interfere with the assay by either directly reducing MTT or altering the metabolic state of the cells, leading to inaccurate results.[23][24]

  • Solubilization: The insoluble formazan crystals must be fully dissolved before absorbance measurement. Incomplete solubilization is a common source of variability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Citrinin Treatment: Prepare serial dilutions of citrinin hydrate in culture medium. Remove the old medium from the wells and add 100 µL of the citrinin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest citrinin concentration) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[21][24]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[26] The amount of LDH in the supernatant is proportional to the number of dead cells.[27]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[14] Carefully transfer the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.[26]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (maximum LDH release, achieved by lysing the cells) and a negative control (spontaneous LDH release from untreated cells).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[28] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label these cells.[29] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][28]

Results Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with citrinin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Gently detach adherent cells using a non-enzymatic method like EDTA to preserve membrane integrity.[15]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[15][29]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]

Apoptosis Execution: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[30] This assay measures the activity of caspase-3 in cell lysates using a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or a fluorophore.

Protocol:

  • Cell Seeding and Treatment: Seed cells in culture dishes and treat with citrinin.

  • Cell Lysate Preparation:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cell pellet in a chilled lysis buffer (e.g., RIPA buffer with protease inhibitors) at a concentration of 1-5 x 10⁷ cells/mL.[26]

    • Incubate on ice for 15-30 minutes.[26]

    • Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[26]

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays).[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: Quantify caspase-3 activity and express it as a fold increase over the control.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the in vitro cytotoxicity of citrinin hydrate. By employing a multi-tiered assay approach, researchers can not only quantify the cytotoxic potential of this mycotoxin but also gain valuable insights into its underlying mechanisms of action, primarily driven by oxidative stress and mitochondrial apoptosis. This comprehensive understanding is essential for accurate toxicological risk assessment and the development of potential strategies to mitigate the adverse health effects of citrinin.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • Chan, W. H. (2007). Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts. Biochemical Journal, 404(2), 281–293. [Link]

  • Klarić, M. S., et al. (2024). Citrinin Provoke DNA Damage and Cell-Cycle Arrest Related to Chk2 and FANCD2 Checkpoint Proteins in Hepatocellular and Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(14), 7654. [Link]

  • Yu, F. Y., et al. (2006). Citrinin induces apoptosis in HL-60 cells via activation of the mitochondrial pathway. Toxicology Letters, 161(2), 143-151. [Link]

  • ISO 10993-12:2021. Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization. [Link]

  • Vrabec, R., et al. (2024). Assessing the Potential Synergistic/Antagonistic Effects of Citrinin and Cannabidiol on SH-SY5Y, HepG2, HEK293 Cell Lines, and Human Lymphocytes. Toxics, 12(12), 963. [Link]

  • Da Lozzo, E. J., et al. (1998). Citrinin-induced mitochondrial permeability transition. Journal of Biochemical and Molecular Toxicology, 12(5), 291-297. [Link]

  • International Organization for Standardization. (2021). ISO 10993-12:2021(en), Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. [Link]

  • Medical Device and Diagnostic Industry. (2011). A Practical Guide to ISO 10993-12: Sample Preparation and Reference Materials. [Link]

  • Kumar, R., et al. (2011). Citrinin-Generated Reactive Oxygen Species Cause Cell Cycle Arrest Leading to Apoptosis via the Intrinsic Mitochondrial Pathway in Mouse Skin. Toxicological Sciences, 123(1), 183-195. [Link]

  • García-Cela, E., et al. (2025). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Foods, 14(3), 356. [Link]

  • Kumar, R., et al. (2011). Citrinin-generated reactive oxygen species cause cell cycle arrest leading to apoptosis via the intrinsic mitochondrial pathway in mouse skin. PubMed, 21672927. [Link]

  • NHiso. INTERNATIONAL STANDARD ISO 10993-12. [Link]

  • Al-Harrasi, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • Medindia. (2005). Citrinin, a fungal toxin, induces apoptosis via mitochondrial pathway. [Link]

  • Bio-Techne. CELL AND TISSUE LYSATE PREPARATION. [Link]

  • Kumar, R., et al. (2011). Citrinin-Generated Reactive Oxygen Species Cause Cell Cycle Arrest Leading to Apoptosis via the Intrinsic Mitochondrial Pathway in Mouse Skin. ResearchGate. [Link]

  • Chan, W. H. (2007). Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts. Biochemical Journal, 404(2), 281-293. [Link]

  • Aleo, M. D., et al. (1991). The role of altered mitochondrial function in citrinin-induced toxicity to rat renal proximal tubule suspensions. Toxicology and Applied Pharmacology, 109(3), 455-465. [Link]

  • Flajs, D., & Peraica, M. (2009). The Occurrence, Properties and Significance of Citrinin Mycotoxin. Arhiv za higijenu rada i toksikologiju, 60(4), 457-464. [Link]

  • Marin, D. E., et al. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 13(10), 693. [Link]

  • Marín, S., et al. (2025). Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells. Toxins, 17(3), 133. [Link]

  • ScienCell Research Laboratories. Caspase-3 Assay Kit (CAS). [Link]

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Klarić, M. S., et al. (2024). Citrinin Provoke DNA Damage and Cell-Cycle Arrest Related to Chk2 and FANCD2 Checkpoint Proteins in Hepatocellular and Adenocarcinoma Cell Lines. MDPI. [Link]

  • Yu, F. Y., et al. (2009). Inhibition of citrinin-induced apoptotic biochemical signaling in human hepatoma G2 cells by resveratrol. Journal of Agricultural and Food Chemistry, 57(15), 7079-7086. [Link]

  • Kumar, R., et al. (2011). Citrinin-Generated Reactive Oxygen Species Cause...: Toxicological Sciences. Ovid. [Link]

  • Hevesi, M., et al. (2010). Intracellular rates of ROS formation of total ROS, O 2 -radical, peroxides, PBN. ResearchGate. [Link]

  • Sharma, R., et al. (2023). Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. International Journal of Molecular Sciences, 24(7), 6293. [Link]

  • Cabral, M., et al. (2014). Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model. Toxins, 6(5), 1640-1656. [Link]

  • Aydin, Y., et al. (2025). The role of global DNA methylation in citrinin induced toxicity: In vitro and in silico approach. Food and Chemical Toxicology, 199, 115201. [Link]

  • Kim, K. W., et al. (2008). Citrinin, a mycotoxin from Penicillium citrinum, plays a role in inducing motility of Paenibacillus polymyxa. FEMS Microbiology Ecology, 66(1), 136-144. [Link]

  • Qing, Y., et al. (2017). Citrinin exposure affects oocyte maturation and embryo development by inducing oxidative stress-mediated apoptosis. Oncotarget, 8(26), 42232–42243. [Link]

  • Da Lozzo, E. J., et al. (1998). [논문]Citrinin-induced mitochondrial permeability transition. 한국과학기술정보연구원. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

Sources

Application

Application Note: Determination of Citrinin and Citrinin Hydrate in Functional Red Yeast Rice Supplements via UHPLC-MS/MS

[label="Acidified Extraction\n(Acetonitrile + 1% FA)", Finalizing the Analysis I'm presently revising the draft, specifically addressing the rapid hydration of citrinin. I've detailed how citrinin, as a quinone-methide,...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Acidified Extraction\n(Acetonitrile + 1% FA)",

Finalizing the Analysis

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Refining the Citrinin Detection

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Detailing the Workflow

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Defining the Chromatography

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Elaborating the Analysis

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Constructing the References

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Verifying the URLs

I'm now focusing on verifying the external links for the references, prioritizing direct, permanent URLs to ensure accessibility and reliability. I've curated a list including the European Union regulation on citrinin limits, the MDPI article, the LCGC International method paper, and the PMC article, ensuring the reader has direct access. All are formatted in the proper style.

Refining the Citrinin Analysis

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Finalizing the Citrinin Analysis

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Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Regulatory Context

Red Yeast Rice (RYR), produced via the fermentation of white rice by Monascus purpureus, is widely utilized in functional dietary supplements for its cholesterol-lowering properties, primarily driven by the presence of Monacolin K. However, the fermentation process frequently results in the co-production of Citrinin (CIT) , a highly nephrotoxic and hepatotoxic mycotoxin [1.2].

Due to accumulating safety data and the risk of genotoxicity, the European Commission enacted Regulation (EU) 2019/1901, drastically lowering the maximum permitted level of citrinin in RYR dietary supplements from 2,000 µg/kg to a stringent 100 µg/kg [1],[2]. Meeting this strict regulatory threshold requires highly sensitive and robust analytical methodologies. This application note details a self-validating UHPLC-MS/MS protocol utilizing an abbreviated QuEChERS extraction to simultaneously quantify citrinin and its critical derivative, citrinin hydrate[3].

Mechanistic Insights: The Criticality of Citrinin Hydrate

A common pitfall in routine mycotoxin analysis is the exclusive monitoring of the parent citrinin molecule. We must examine the chemical causality behind the analyte's behavior to ensure accurate quantification.

The Causality of Hydration: In its crystalline state, citrinin exists as a highly reactive quinone-methide[4]. When exposed to protic environments—such as the aqueous-methanolic or aqueous-acetonitrile solvents required for extraction, or even during the fermentation process itself—the molecule rapidly undergoes a nucleophilic attack by water. This hydration opens the quinone-methide system to form a stable lactol derivative known as citrinin hydrate [4].

If an analytical method fails to monitor the hydrate form, the conversion during sample preparation acts as a hidden sink for the analyte. This leads to a systematic underestimation of the total mycotoxin load, risking regulatory non-compliance and endangering consumer safety.

Pathway M Monascus purpureus Fermentation PK Polyketide Synthase Pathway M->PK CIT Citrinin (CIT) Quinone-methide m/z 249.08 [M-H]- PK->CIT CH Citrinin Hydrate Lactol derivative m/z 267.09 [M-H]- CIT->CH Hydration TOX Nephrotoxicity & Genotoxicity Risk CIT->TOX H2O + H2O (Aqueous Extraction) H2O->CH CH->TOX

Fig 1: Biosynthetic and chemical hydration pathway of citrinin in red yeast rice (Max width: 760px).

Self-Validating Analytical Strategy

To guarantee trustworthiness, every step of this protocol is designed as a self-validating system . RYR is an exceptionally complex matrix, heavily laden with ionogenic pigments (e.g., rubropunctatin, monascorubrin) and lipids that cause severe matrix effects (ion suppression) in the Electrospray Ionization (ESI) source.

To counteract this, the protocol employs a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically 13C13​ -Citrinin.

  • Validation Mechanism: The SIL-IS is spiked directly into the dry, homogenized powder prior to the addition of extraction solvents. Any physical loss of the analyte during the QuEChERS partitioning, or any signal suppression occurring in the MS source, is proportionally mirrored by the SIL-IS. Because the response ratio (Analyte Area / IS Area) remains perfectly constant, the method automatically corrects for matrix inefficiencies, ensuring absolute quantitative accuracy.

Workflow N1 RYR Supplement (Homogenized Powder) N2 Addition of 13C-Citrinin (Internal Standard) N1->N2 N3 Acidified Extraction (Acetonitrile + 1% FA) N2->N3 N4 QuEChERS Partitioning (MgSO4 / NaCl) N3->N4 N5 Centrifugation & Supernatant Collection N4->N5 N6 UHPLC-MS/MS Analysis (ESI Negative Mode) N5->N6 N7 Data Processing & Quantification N6->N7

Fig 2: Self-validating QuEChERS and UHPLC-MS/MS workflow for citrinin analysis (Max width: 760px).

Experimental Protocol

Sample Preparation (Abbreviated QuEChERS)

Traditional methods rely on expensive immunoaffinity columns (IAC). This protocol utilizes an optimized QuEChERS approach, which provides comparable clean-up at a fraction of the cost and time[3].

  • Homogenization: Empty RYR capsules or grind tablets to a fine, uniform powder (<0.5 mm particle size).

  • IS Spiking: Accurately weigh 1.00 g of the RYR powder into a 50 mL polypropylene centrifuge tube. Spike the dry powder with 50 µL of 13C13​ -Citrinin working solution (1.0 µg/mL). Allow 15 minutes for solvent evaporation and matrix equilibration.

  • Acidified Extraction: Add 10.0 mL of Acetonitrile containing 1% Formic Acid (v/v). Vortex vigorously for 3 minutes.

    • Causality Note: Citrinin is an acidic compound (pKa ~2.8). The addition of 1% Formic Acid ensures the molecule remains fully protonated (neutral). This suppresses ionization in the aqueous phase, driving the analyte entirely into the organic acetonitrile layer and preventing oxidative degradation.

  • Salting Out: Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl). Immediately shake vigorously by hand for 1 minute to prevent MgSO₄ agglomeration.

    • Causality Note: MgSO₄ drives the exothermic removal of water, while NaCl induces a salting-out effect, forcing the target mycotoxins into the upper organic layer while leaving polar matrix interferents behind.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Dilution & Filtration: Transfer 1.0 mL of the upper acetonitrile supernatant into a clean vial and dilute with 1.0 mL of LC-MS grade water.

    • Causality Note: Diluting the extract matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") during injection.

  • Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

UHPLC-MS/MS Conditions
  • Column: Phenyl-Hexyl (2.1 × 100 mm, 1.7 µm).

    • Causality Note: A Phenyl-Hexyl stationary phase is selected over standard C18 because it provides superior π−π interactions with the aromatic rings of citrinin, significantly improving retention and separation from co-extracted aliphatic matrix components.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 – 1.0 min: 10% B

    • 1.0 – 5.0 min: Linear gradient to 90% B

    • 5.0 – 7.0 min: Hold at 90% B

    • 7.0 – 7.1 min: Return to 10% B

    • 7.1 – 10.0 min: Re-equilibration at 10% B

Data Presentation: MS/MS Parameters

Detection is performed using Electrospray Ionization in Negative mode (ESI-). During fragmentation, citrinin hydrate ( [M−H]− at m/z 267.1) exhibits a characteristic initial loss of H2​O to form the citrinin core (m/z 249.1), followed by subsequent decarboxylation to m/z 205.1[5].

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Citrinin 249.1205.11550Quantifier
Citrinin 249.1177.12550Qualifier
Citrinin Hydrate 267.1249.11050Quantifier
Citrinin Hydrate 267.1205.12050Qualifier
13C13​ -Citrinin 262.1217.11550Internal Standard

Note: Total Citrinin concentration is calculated as the sum of Citrinin and Citrinin Hydrate (adjusted for molecular weight differences).

References

  • Title: Dietary Supplements Based on Red Yeast Rice—A Source of Citrinin? Source: PMC (NIH) URL: [Link]

  • Title: Cholinesterase Inhibitors from an Endophytic Fungus Aspergillus niveus Fv-er401: Metabolomics, Isolation and Molecular Docking Source: PMC (NIH) URL: [Link]

  • Title: Chapter 4: Polyketides from Fungi Source: Royal Society of Chemistry (RSC) Books URL: [Link]

  • Title: Quality Control and Safety Assessment of Online-Purchased Food Supplements Containing Red Yeast Rice (RYR) Source: MDPI (Nutrients) URL: [Link]

  • Title: Commission Regulation (EU) 2019/1901 of 7 November 2019 amending Regulation (EC) No 1881/2006 as regards maximum levels of citrinin in food supplements based on rice fermented with red yeast Monascus purpureus Source: EUR-Lex (European Union) URL: [Link]

  • Title: Development and Validation of an Analytical Method for Determining Citrinin in Red Rice and Red Yeast Rice-Based Food Supplements by UHPLC–MS/MS Source: LCGC International URL: [Link]

Sources

Method

Preparation of citrinin hydrate stock solutions for cell culture

Application Note & Protocol Topic: Preparation and Handling of Citrinin Hydrate Stock Solutions for In Vitro Cell Culture Applications Abstract: Citrinin is a nephrotoxic mycotoxin produced by several species of fungi, i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation and Handling of Citrinin Hydrate Stock Solutions for In Vitro Cell Culture Applications

Abstract: Citrinin is a nephrotoxic mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1] Due to its cytotoxic properties, it is a subject of extensive research in toxicology and pharmacology.[2][3] Accurate and consistent preparation of citrinin stock solutions is paramount for obtaining reproducible and reliable data in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of citrinin hydrate stock solutions intended for cell culture experiments. It incorporates field-proven insights into solvent selection, stability considerations, and safety protocols, alongside an overview of its molecular mechanism of action to provide a comprehensive guide for researchers.

Foundational Knowledge: Chemical & Physical Properties

Citrinin hydrate is the hydrated form of the polyketide mycotoxin citrinin.[] Understanding its fundamental properties is crucial for proper handling and experimental design. The compound is a yellow, crystalline solid and is known to be autofluorescent due to its conjugated bond system.[5] Its solution color is pH-dependent, appearing lemon-yellow in acidic conditions (pH 4.6) and shifting to cherry-red in alkaline conditions (pH 9.9).[6][7]

A critical distinction for accurate molar concentration calculations is the difference between the anhydrous and hydrate forms. This protocol specifically addresses citrinin hydrate.

Table 1: Physicochemical Properties of Citrinin and Citrinin Hydrate

PropertyCitrinin (Anhydrous)Citrinin HydrateSource(s)
CAS Number 518-75-2157643-56-6[][8][9]
Molecular Formula C₁₃H₁₄O₅C₁₃H₁₆O₆[][5][9]
Molecular Weight 250.25 g/mol 268.26 g/mol [][5][9]
Appearance Yellow crystalline solidYellow solid[2][5]
Solubility Soluble in DMSO, DMF, methanol, ethanol, dioxane, and dilute alkali.[2][3][8][10]Assumed similar to anhydrous form.[2][3][8][10]
Water Solubility Insoluble or sparingly soluble.[5][6][10]Assumed similar to anhydrous form.[5][6][10]
Storage (Powder) -20°C, stable for at least 12 months.[8]-20°C[8]
Storage (Solution) -20°C in aliquots.[2][8]-20°C in aliquots.[2][8]

Critical Health & Safety Precautions

Citrinin is a potent toxin and must be handled with extreme care.[8] It is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[5][11][12] All handling of citrinin hydrate, both in powdered and solution form, must be conducted within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are required. Double-gloving is recommended when handling the pure compound.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: When weighing the powder, a respirator is advised to prevent inhalation of fine particles.[13][14]

Decontamination and Waste Disposal:

  • All surfaces and equipment should be decontaminated with a 5% sodium hypochlorite solution, followed by a water rinse.

  • All contaminated waste (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste according to institutional guidelines.

Protocol: Preparation of a 50 mM Primary Stock Solution in DMSO

Rationale (Expertise & Experience): Dimethyl sulfoxide (DMSO) is the recommended solvent for citrinin hydrate due to its high solubilizing capacity for the compound and its miscibility with cell culture media.[3][8] Preparing a high-concentration primary stock allows for minimal solvent carryover into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity. A concentration of 50 mM is a practical starting point for most applications.

Materials:

  • Citrinin Hydrate (MW: 268.26 g/mol )[]

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, positive-displacement or filtered pipette tips

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of citrinin hydrate required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 268.26 g/mol x 1000 mg/g

    • Mass = 13.41 mg

  • Weighing:

    • Tare the analytical balance with a suitable weighing vessel (e.g., weigh paper or a microcentrifuge tube).

    • Carefully weigh out approximately 13.41 mg of citrinin hydrate powder inside a chemical fume hood. Record the exact mass.

  • Reconstitution:

    • Transfer the weighed powder to a sterile amber vial.

    • Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 50 mM concentration.

    • Volume (µL) = [Mass (mg) / 268.26 ( g/mol )] x [1 / 50 (mmol/L)] x 1,000,000 (µL/L)

    • Example: If you weighed 13.80 mg: Volume = (13.80 / 268.26) x (1/50) x 1,000,000 = 1029 µL

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be a clear, yellow color. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid high temperatures which can cause degradation.[6]

  • Aliquoting & Storage (Trustworthiness Pillar):

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.[8]

    • Label each aliquot clearly with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C . The lyophilized powder is stable for at least 12 months at this temperature, and properly stored solutions should also exhibit long-term stability.[8][15]

Protocol: Preparation of Working Solutions for Cell Culture

Rationale (Expertise & Experience): Working solutions are prepared by diluting the primary stock into complete cell culture medium immediately before treating the cells. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the specific cell line being used, typically well below 0.5% (v/v), and ideally below 0.1%. A consistent final DMSO concentration should be used for all experimental conditions, including the vehicle control.

Step-by-Step Methodology:

  • Thawing: Remove one aliquot of the 50 mM primary stock from the -20°C freezer and thaw it at room temperature. Centrifuge the vial briefly to collect the solution at the bottom.

  • Intermediate Dilution (Optional but Recommended): For preparing a wide range of final concentrations, creating an intermediate stock (e.g., 1 mM) in complete culture medium can improve accuracy.

    • To prepare 1 mL of a 1 mM intermediate stock from a 50 mM primary stock (a 1:50 dilution):

    • Mix 20 µL of 50 mM citrinin stock with 980 µL of pre-warmed complete cell culture medium.

  • Final Working Solution Preparation:

    • Calculate the volume of stock (either primary or intermediate) needed to achieve the desired final concentration in your cell culture vessel.

    • V_initial = (C_final x V_final) / C_initial

    • Example 1 (using 50 mM primary stock): To achieve a final concentration of 50 µM in a 6-well plate containing 2 mL of medium:

      • V_initial = (50 µM x 2 mL) / 50,000 µM = 0.002 mL = 2 µL

      • The final DMSO concentration would be (2 µL / 2000 µL) = 0.1%.

    • Example 2 (using 1 mM intermediate stock): To achieve a final concentration of 10 µM in a 96-well plate containing 100 µL of medium:

      • V_initial = (10 µM x 0.1 mL) / 1000 µM = 0.001 mL = 1 µL

  • Vehicle Control (Self-Validating System):

    • Prepare a vehicle control by adding the same volume of DMSO (or the culture medium used for the intermediate dilution) to control wells as was used to deliver the highest concentration of citrinin. This ensures that any observed effects are due to the compound and not the solvent.

Quality Control and Best Practices

  • Spectrophotometry: The concentration of the primary stock can be verified using UV-Vis spectrophotometry. Citrinin has maximal UV absorption in methanol at approximately 250 nm and 333 nm.[7] While this provides a good quality check, HPLC is required for precise quantification.[16]

  • Avoid Light Exposure: Citrinin is autofluorescent and may be light-sensitive.[5] Use amber tubes and minimize exposure to direct light during preparation and storage.

  • Solvent Purity: Always use high-purity, anhydrous, sterile-filtered DMSO to prevent contamination and compound degradation.

  • Stability: Citrinin is unstable at high temperatures, especially in aqueous solutions.[6][7] Decomposition can occur at temperatures above 100°C in the presence of water.[5][6] Therefore, do not autoclave citrinin solutions.

Overview of Citrinin's Mechanism of Action

Understanding how citrinin exerts its effects is key to designing meaningful experiments. Citrinin is a multi-target toxin that primarily induces cytotoxicity through the induction of oxidative stress and mitochondrial dysfunction.[5][17]

Key Cellular Effects:

  • Mitochondrial Disruption: Citrinin inhibits enzymes in the electron transport chain, such as NADH dehydrogenase, and can activate the mitochondrial permeability transition pore (MPTP).[2][3][8] This leads to a loss of mitochondrial membrane potential, disrupts ATP synthesis, and releases pro-apoptotic factors like cytochrome c.[18][19]

  • Oxidative Stress: The disruption of mitochondrial function leads to a significant increase in reactive oxygen species (ROS).[5][17] This oxidative stress damages cellular components, including DNA, lipids, and proteins.[3][8]

  • Apoptosis Induction: Citrinin activates the intrinsic apoptotic pathway. This involves the activation of the caspase cascade and changes in the expression of Bcl-2 family proteins, leading to programmed cell death.[2][5][17]

  • Signaling Pathway Modulation: It has been shown to activate stress-related signaling pathways, including ERK and JNK, which can further contribute to the apoptotic response.[2]

Below is a diagram illustrating the primary pathways of citrinin-induced cytotoxicity.

Citrinin_Pathway cluster_mito Mitochondrial Disruption CIT Citrinin CellMembrane Cell Membrane CIT->CellMembrane Enters Cell Mito Mitochondrion CellMembrane->Mito ERK_JNK Activation of ERK/JNK Pathways CellMembrane->ERK_JNK ETC Inhibition of Electron Transport Chain Mito->ETC MPTP Activation of MPTP Mito->MPTP ROS ↑ Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ETC->ROS MMP ↓ Mitochondrial Membrane Potential MPTP->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis ERK_JNK->Caspase

Caption: Key pathways of citrinin-induced cytotoxicity.

Experimental Workflow Visualization

The following diagram provides a visual summary of the protocol for preparing citrinin hydrate stock and working solutions.

Stock_Preparation_Workflow cluster_working Preparation of Working Solution (Day of Experiment) start Start: Obtain Citrinin Hydrate Powder safety Step 1: Adhere to Safety Precautions (Fume Hood, PPE) start->safety calculate Step 2: Calculate Required Mass (Target: 50 mM Stock) safety->calculate weigh Step 3: Weigh Powder on Calibrated Balance calculate->weigh reconstitute Step 4: Reconstitute in Calculated Volume of DMSO weigh->reconstitute dissolve Step 5: Vortex to Fully Dissolve reconstitute->dissolve aliquot Step 6: Aliquot into Single-Use Amber Vials dissolve->aliquot store Step 7: Store at -20°C aliquot->store thaw A. Thaw One Aliquot store->thaw dilute B. Dilute Stock into Pre-warmed Culture Medium thaw->dilute treat C. Add to Cells (Include Vehicle Control) dilute->treat end Experiment Ready treat->end

Caption: Workflow for citrinin hydrate stock solution preparation.

References

  • Citrinin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Citrinin. Retrieved from [Link]

  • DergiPark. (2026, February 15). Cell-Line–Specific Cytotoxic and Antiproliferative Effects of Citrinin in A549 and HCT-116 Cells. Retrieved from [Link]

  • Ubigene. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 15). The Occurrence, Properties and Significance of Citrinin Mycotoxin. Retrieved from [Link]

  • Flajs, D., & Peraica, M. (2023, March 26). Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated. Life. Retrieved from [Link]

  • Marín, S., & Magan, N. (n.d.). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. Toxins. Retrieved from [Link]

  • Jasol. (2016, August 3). SAFETY DATA SHEET. Retrieved from [Link]

  • Cheméo. (n.d.). Citrinin (CAS 518-75-2) - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 26). Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016, February 8). TOXICOLOGICAL PROPERTIES OF MYCOTOXIN CITRININ. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Retrieved from [Link]

  • Springer. (2024, September 19). Reactions of citrinin with amino compounds modelling thermal food processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Citrinin. PubChem. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). 4 Preparation of Mycotoxin Standards. Retrieved from [Link]

  • MDPI. (2025, February 13). Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods. Retrieved from [Link]

  • Food Safety and Standards Authority of India. (2020, December 4). manual of methods of analysis of foods mycotoxins. Retrieved from [Link]

  • Fisher Scientific. (2023, September 27). SAFETY DATA SHEET - Citrinin. Retrieved from [Link]

  • MDPI. (2020, January 30). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Overview of analytical methods for mycotoxin contamination in maize and peanuts. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Thin-Layer Chromatography (TLC) Separation of Citrinin and Citrinin Hydrate

Introduction & Mechanistic Background Citrinin (CIT) is a highly nephrotoxic polyketide mycotoxin produced by various fungal species, including Penicillium, Aspergillus, and Monascus[1]. It is a frequent contaminant in s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Citrinin (CIT) is a highly nephrotoxic polyketide mycotoxin produced by various fungal species, including Penicillium, Aspergillus, and Monascus[1]. It is a frequent contaminant in stored grains, feed, and red yeast rice supplements[1]. During storage, extraction, or thermal processing, citrinin is susceptible to structural modifications, often degrading or converting into derivatives such as citrinin hydrate[1].

Citrinin hydrate possesses an additional hydroxyl group compared to the parent CIT molecule[2]. This seemingly minor structural deviation significantly alters the molecule's polarity and hydrogen-bonding capacity. For researchers conducting toxicological assessments or stability studies, baseline separation of these two analytes is critical to prevent overestimation or underestimation of the sample's true toxicity. High-Performance Thin-Layer Chromatography (HPTLC/TLC) remains a robust, cost-effective, and high-throughput analytical technique for this separation[3].

Physicochemical Principles of Separation

The separation of CIT and citrinin hydrate relies on normal-phase chromatography using Silica Gel 60 F254 as the stationary phase. The silanol groups (Si-OH) on the silica surface act as strong hydrogen bond donors and acceptors.

The Causality of Elution Order: Because citrinin hydrate contains an additional polar hydroxyl group, it interacts more strongly with the stationary phase via dipole-dipole interactions and hydrogen bonding than the less polar parent CIT[2]. Consequently, citrinin hydrate is retained longer on the plate, resulting in a lower Retention factor (Rf) compared to CIT.

The Role of Mobile Phase Modifiers: A standard mobile phase for this separation is Toluene : Ethyl Acetate : Formic Acid (6:3:1, v/v/v)[3].

  • Toluene provides the non-polar bulk solvent to drive the migration of the analytes up the plate.

  • Ethyl Acetate acts as the polar modifier, competing with the analytes for active sites on the silica to facilitate elution.

  • Formic Acid is the critical mechanistic component. Both CIT and its hydrate contain acidic functional groups. Without an acidic modifier, these groups partially ionize on the silica surface, leading to multiple retention mechanisms and severe band tailing. Formic acid lowers the mobile phase pH below the pKa of the analytes, ensuring they remain fully protonated and migrate as tight, sharp bands[3].

Separation_Logic cluster_0 Analyte Properties cluster_1 Chromatographic Behavior (Silica Gel) C Citrinin (CIT) Lower Polarity R_C Weaker H-Bonding Higher Mobility Rf ≈ 0.65 C->R_C Elution CH Citrinin Hydrate Higher Polarity (+OH) R_CH Stronger H-Bonding Lower Mobility Rf ≈ 0.45 CH->R_CH Elution

Caption: Logical relationship between analyte polarity, stationary phase interaction, and Rf values.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system to ensure reproducibility and quantitative accuracy.

Materials & Reagents
  • Stationary Phase: TLC Silica gel 60 F254 aluminum or glass plates (e.g., Merck).

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (6:3:1, v/v/v)[3]. Alternatively, Chloroform : Acetone : Ethanol : Water (60:40:10:1, v/v/v/v) can be used for complex feed matrices[4].

  • Standards: Citrinin and Citrinin Hydrate reference standards dissolved in methanol (10 µg/mL).

Step-by-Step Methodology
  • Plate Pre-washing & Activation: Wash the TLC plate by developing it in pure methanol to the top edge to remove background impurities. Dry and activate the plate in an oven at 110°C for 30 minutes. Reasoning: This standardizes the hydration state of the silica, ensuring run-to-run Rf reproducibility.

  • Sample Application: Apply 1–5 µL of standards and samples as 6 mm bands using an automated applicator (e.g., CAMAG Linomat) at 10 mm from the bottom edge. Reasoning: Band application concentrates the sample into a narrow starting zone, mitigating longitudinal diffusion and yielding higher resolution than manual spot application.

  • Chamber Saturation (Critical Step): Line a twin-trough chamber with filter paper. Add the mobile phase and allow it to equilibrate for exactly 20 minutes. Reasoning: Saturation prevents the evaporation of the volatile mobile phase components (like formic acid) from the plate surface during the run, eliminating the "edge effect" (concave solvent fronts).

  • Chromatographic Development: Place the plate in the chamber and develop up to a migration distance of 80 mm.

  • Drying & Visualization: Remove the plate and dry it under a stream of cold air in a fume hood until the odor of formic acid dissipates. Visualize under a UV transilluminator at 365 nm[3].

TLC_Workflow N1 1. Plate Activation Silica Gel 60 F254 (110°C, 30 min) N2 2. Sample Application Band application via Linomat (1-5 µL) N1->N2 N3 3. Chamber Saturation Toluene:EtOAc:Formic Acid (6:3:1) 20 min saturation N2->N3 N4 4. Chromatographic Development Migration distance: 80 mm N3->N4 N5 5. Visualization & Densitometry UV 365 nm (Lemon-yellow fluorescence) N4->N5

Caption: Step-by-step experimental workflow for the TLC analysis of mycotoxins.

Quantitative Data and Chromatographic Interpretation

Under UV light at 365 nm, both CIT and its hydrate exhibit a characteristic lemon-yellow fluorescence[3]. For precise quantification, a TLC scanner (fluorodensitometer) should be utilized.

Table 1: Mobile Phase Optimization and Rf Outcomes

Mobile Phase Composition Ratio (v/v) CIT Rf Value CIT Hydrate Rf Value Band Morphology
Toluene : Ethyl Acetate : Formic Acid 6:3:1 ~0.65 ~0.45 Sharp, symmetrical
Chloroform : Acetone : Ethanol : Water 60:40:10:1 ~0.58 ~0.38 Sharp, slight diffusion

| Toluene : Ethyl Acetate (No Acid) | 6:4 | Variable | Variable | Severe tailing |

Table 2: Detection Parameters and Sensitivity

Analyte Detection Method Excitation (nm) Emission Color LOD (HPTLC)
Citrinin (CIT) Native Fluorescence 365 nm Lemon-Yellow ~0.4 ppb[3]

| Citrinin Hydrate | Native Fluorescence | 365 nm | Lemon-Yellow | ~0.5 ppb |

Troubleshooting and System Suitability Checks

To ensure the trustworthiness of the assay, implement the following self-validating checks:

  • Solvent Front Validation: Inspect the solvent front line under UV 254 nm. A perfectly horizontal line indicates proper chamber saturation. An uneven or "smiling" front invalidates the Rf values of the outer tracks.

  • Mobile Phase Integrity Check: Apply a CIT standard on both the leftmost (Track 1) and rightmost (Track 15) positions of the plate. If the Rf values between these two tracks differ by >0.02, it indicates uneven evaporation of the formic acid modifier, and the mobile phase must be freshly prepared.

  • Tailing Mitigation: If tailing occurs despite using formic acid, the silica plate may have absorbed ambient atmospheric moisture prior to application. Ensure plates are stored in a desiccator post-activation.

References

  • A validated HPTLC method for detection of Ochratoxin A and Citrinin contamination in feed, fodder and ingredient samples.ijcmas.com.
  • Thin layer chromatographic determination of citrinin.nih.gov.
  • Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies.nih.gov.
  • Cholinesterase Inhibitors from an Endophytic Fungus Aspergillus niveus Fv-er401: Metabolomics, Isolation and Molecular Docking.nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Peak Resolution Between Citrinin and Citrinin Hydrate in HPLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in mycotoxin analysis: achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in mycotoxin analysis: achieving baseline separation between citrinin and its hydrate form in High-Performance Liquid Chromatography (HPLC).

Introduction: The Challenge of Separating Citrinin and its Hydrate

Citrinin (CIT) is a nephrotoxic mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2][3] It is a significant contaminant in stored grains and some fermented foods like red yeast rice.[2][3] In aqueous and/or heated conditions, citrinin can exist in equilibrium with its hydrated form. While structurally similar, their chromatographic behavior can be nearly identical, leading to co-elution and inaccurate quantification. This guide provides a systematic approach to troubleshoot and optimize your HPLC method for robust and reliable separation of these two compounds.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Q1: My citrinin peak is broad and shows significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like citrinin is a common issue in reversed-phase HPLC and can obscure the presence of a closely eluting hydrate peak. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase are acidic and can interact with acidic analytes like citrinin, causing peak tailing.[4]

    • Solution 1: Mobile Phase pH Adjustment: Citrinin is an acidic compound with a pKa of approximately 2.3.[5] To minimize silanol interactions, it is crucial to suppress the ionization of both the analyte and the silanol groups. Operating the mobile phase at a low pH (ideally ≤ 2.3) will keep citrinin in its non-ionized, more retained form and also suppress the deprotonation of residual silanols, thus reducing peak tailing.[6] Using an acid with a pKa < 2.3, such as trifluoroacetic acid (TFA), is often effective.[6][7]

    • Solution 2: Use a Modern, End-Capped Column: Modern "Type B" silica columns are manufactured with higher purity silica and are more thoroughly end-capped, resulting in fewer free silanol groups and significantly reduced peak tailing for acidic and basic compounds.[4]

  • Chemical vs. Physical Problems: It's important to distinguish between chemical causes (like silanol interactions) and physical problems (like a column void).

    • Troubleshooting Step: Inject a neutral compound. If the neutral compound also tails, the issue is likely physical (e.g., a void at the column inlet, improper fitting).[8] If the neutral compound exhibits a symmetrical peak shape while citrinin tails, the problem is chemical in nature.[8]

Q2: I have two closely eluting or co-eluting peaks where I expect to see citrinin. How can I confirm if the second peak is citrinin hydrate and improve their separation?

A2: Confirming the identity of the second peak and then optimizing selectivity is key.

Step 1: Peak Identity Confirmation (Hypothesis)

Citrinin can decompose in the presence of water, especially with heat, to form various products, including citrinin H2.[1][9] The suspected second peak is likely a hydrated or degradation product.

Step 2: Improving Resolution

Resolution in HPLC is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[10][11] To separate two closely eluting peaks, the most impactful parameter to adjust is selectivity (α) .[10]

Strategies to Improve Selectivity:

  • Mobile Phase Composition:

    • Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity between citrinin and its hydrate.[10] These solvents have different properties and will interact differently with the analytes and the stationary phase.

    • pH Gradient: While maintaining an overall low pH is recommended, a shallow pH gradient or fine-tuning the pH of the mobile phase can subtly alter the ionization state of citrinin and its hydrate, potentially improving their separation.[12][13]

  • Stationary Phase Chemistry: If adjusting the mobile phase is insufficient, changing the column's stationary phase is a powerful way to alter selectivity.[11][14]

    • Alternative C18 Phases: Not all C18 columns are the same. A C18 phase with a different bonding density or end-capping strategy can provide the necessary change in selectivity.

    • Phenyl-Hexyl or Biphenyl Phases: These stationary phases offer different retention mechanisms (π-π interactions) compared to the hydrophobic interactions of a C18 phase, which can be highly effective in separating structurally similar compounds.

  • Column Temperature: Temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.

    • Lowering the temperature generally increases retention and can sometimes improve resolution for closely eluting peaks.[15]

    • Increasing the temperature can improve efficiency and peak shape but may decrease retention.[15][16] It's an important parameter to screen.

Q3: My retention times for citrinin are shifting between injections. What could be the cause?

A3: Retention time shifts can be frustrating and point to a lack of system stability.

Common Causes and Solutions:

CauseTroubleshooting Steps
Mobile Phase Instability - Ensure the mobile phase is fresh and properly degassed.[17] - Verify the accuracy of the mobile phase composition, especially if prepared manually.[17][18] - For buffered mobile phases, check for buffer precipitation.
Inconsistent Flow Rate - Check for leaks in the HPLC system.[17] - Ensure the pump is functioning correctly and delivering a consistent flow rate.[17]
Column Temperature Fluctuations - Use a column oven to maintain a stable column temperature.[17] Even minor room temperature changes can affect retention times.
Column Equilibration - Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.

Frequently Asked Questions (FAQs)

What is a typical starting HPLC method for citrinin analysis?

A common starting point for citrinin analysis is a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water mixture containing a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or acetic acid.[7][19] Detection is often performed using fluorescence (Excitation: ~330 nm, Emission: ~500 nm) for high sensitivity or UV detection at 250 nm or 333 nm.[5][7][19]

How does pH affect the retention of citrinin?

Citrinin is an acidic compound.[20] In reversed-phase HPLC, at a pH below its pKa (~2.3), it will be in its neutral, less polar form and thus more retained on the non-polar stationary phase.[5][6] As the pH of the mobile phase increases above the pKa, citrinin becomes ionized, making it more polar and less retained, leading to shorter retention times.[13]

Can I use a gradient elution to improve separation?

Yes, a shallow gradient elution can be very effective. Starting with a lower percentage of organic solvent and gradually increasing it can help to separate the closely eluting citrinin and its hydrate. A gradient can also help to sharpen the peaks, which improves resolution and sensitivity.[21]

What role does the guard column play?

A guard column is a small, disposable column placed before the analytical column. Its purpose is to protect the analytical column from contaminants in the sample matrix, which can cause peak shape distortion and shorten the column's lifespan. While it doesn't directly improve the separation of citrinin and its hydrate, it helps maintain the performance and longevity of your analytical column.

Experimental Workflow and Visualization

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a logical workflow for addressing poor peak resolution between citrinin and its hydrate.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Optimization Strategy cluster_3 Outcome A Poor Peak Resolution (Co-elution or Tailing) B Inject Neutral Compound A->B C Physical Problem (e.g., Column Void) B->C Tailing D Chemical Problem (Secondary Interactions) B->D Symmetrical E Adjust Mobile Phase pH (e.g., ≤ 2.3 with TFA) D->E F Change Organic Modifier (ACN vs. MeOH) E->F I Improved Resolution E->I G Optimize Column Temperature F->G F->I H Change Stationary Phase (e.g., Phenyl-Hexyl) G->H G->I H->I

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Citrinin &amp; Citrinin Hydrate LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that quantifying citrinin (CIT) and its hydrate form in complex matrices—such as red yeast rice (RYR)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that quantifying citrinin (CIT) and its hydrate form in complex matrices—such as red yeast rice (RYR) and fermented food supplements—presents significant analytical challenges[1][2]. Citrinin is a hepato-nephrotoxic mycotoxin, and regulatory frameworks demand highly sensitive and accurate quantification[2][3].

However, the dense biochemical background of these matrices often leads to severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), compromising data integrity[4][5]. This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate these interferences.

Workflow Visualization: The Matrix Mitigation Pathway

To systematically eliminate matrix effects, we must address the sample at both the physical (extraction/clean-up) and instrumental (ionization/quantification) levels.

MatrixEffectMitigation cluster_0 Phase 1: Physical Matrix Removal cluster_1 Phase 2: Instrumental & Mathematical Compensation A Complex Matrix (e.g., Red Yeast Rice) B Acidified Extraction (MeCN/H2O/AcOH) A->B C Lipid/Pigment Clean-up (Captiva EMR / SPE) B->C D UHPLC Separation (Gradient Elution) C->D E ESI Source Optimization (Adduct Formation) D->E F Absolute Quantification (13C-Citrinin ISTD) E->F

Workflow for mitigating matrix effects in citrinin LC-MS/MS analysis.

Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe ion suppression when analyzing citrinin hydrate in red yeast rice extracts? A1: The causality lies within the Electrospray Ionization (ESI) source. Matrix effects occur when co-eluting matrix components (such as lipids, pigments, and complex carbohydrates found in RYR) compete with citrinin for access to the droplet surface charge during the desolvation process[5][6]. Because RYR is rich in secondary metabolites from Monascus purpureus fermentation, these background compounds saturate the ESI droplet. This prevents citrinin from efficiently ionizing, leading to a suppressed signal and false-negative quantifications[2][5].

Q2: "Dilute-and-shoot" methods work for my other assays. Why do they fail for citrinin in RYR, and what is the alternative? A2: While "dilute-and-shoot" approaches are excellent for high-throughput screening in simple matrices (like water or urine), they lack the physical clearance necessary for dense matrices, leading to rapid instrument fouling and severe matrix bias[5][7]. The Solution: Implement a pass-through solid-phase extraction (SPE) or use Captiva EMR (Enhanced Matrix Removal) cartridges[1][8]. Captiva EMR specifically targets and removes bulky lipids and pigments via size exclusion and hydrophobic interaction without retaining the target mycotoxin. This physical clean-up drastically reduces isobaric interferences and restores the ESI signal[1][8].

Q3: What specific MS/MS parameters can I adjust to maximize citrinin sensitivity and bypass residual matrix noise? A3: Citrinin and its hydrate form can be difficult to ionize purely as a deprotonated molecule [M - H]- in complex backgrounds. Mechanistic Adjustment: To maximize the MS/MS signal, optimize your ion source parameters to promote the formation of the citrinin-methanol adduct . By selecting the [M + MeOH - H]- adduct at m/z 280.8 as your precursor ion, you effectively shift the targeted mass away from low-mass matrix noise. This specific adduct formation enhances the analyte response and significantly improves overall method sensitivity[2].

Q4: If matrix effects fluctuate between different batches of samples, what is the most scientifically rigorous way to ensure accurate quantification? A4: To create a self-validating analytical system, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C-citrinin [9]. Because the 13C-labeled analog shares identical physicochemical properties with native citrinin, it co-elutes exactly at the same retention time. Consequently, it experiences the exact same ion suppression or enhancement in the ESI source[6][9]. By quantifying the ratio of native citrinin to 13C-citrinin, you mathematically neutralize real-time ionization variance. If SIL-IS is cost-prohibitive, a matrix-matched calibration curve is mandatory, as citrinin matrix effects in RYR can reach up to 130%[4][5].

Quantitative Data: Comparison of Mitigation Strategies

The following table synthesizes the impact of various matrix mitigation strategies on the analytical performance of citrinin LC-MS/MS assays.

Analytical StrategyTypical Matrix Effect (%ME)Average Recovery (%)LOQ (µg/kg)Mechanistic Advantage / Disadvantage
Dilute-and-Shoot -40% to -80% (Severe Suppression)60 - 75%> 5.0High throughput, but fails in complex matrices due to ESI competition[5][7].
SPE / Captiva EMR Clean-up -10% to +15% (Minimal)85 - 105%1.0 - 3.0Physically removes isobaric interferences and ESI-competing lipids[1][8].
Matrix-Matched Calibration Adjusted to 0% bias95 - 105%1.5 - 3.0Mathematically neutralizes matrix bias without extra sample prep steps[4][5].
Stable Isotope Dilution (13C-Citrinin) Adjusted to 0% bias98 - 102%< 1.0Corrects for both extraction losses and real-time ESI ionization variance[9].
Step-by-Step Methodology: Validated Citrinin Extraction & Analysis

This protocol integrates physical clean-up with isotopic dilution to guarantee a self-validating workflow for citrinin hydrate in complex matrices.

Phase 1: Extraction and Clean-up

  • Sample Homogenization: Pulverize the red yeast rice (or grain sample) to a fine powder to ensure uniform solvent penetration.

  • Acidified Extraction: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of an extraction solvent consisting of Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) . Causality: The acidic environment keeps the carboxylic acid moiety of citrinin protonated, maximizing its solubility in the organic phase while precipitating heavier matrix proteins[1][4].

  • Agitation: Vortex vigorously for 5 minutes, followed by ultrasonication for 15 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C to pellet the solid matrix.

  • Physical Clean-up: Pass 2 mL of the supernatant through a Captiva EMR-Lipid cartridge (or equivalent pass-through SPE). Collect the eluate. Causality: This step strips away phospholipids and pigments that cause downstream ESI suppression[1][8].

Phase 2: Isotopic Spiking and LC-MS/MS Analysis 6. Internal Standard Addition: Spike the collected eluate with 13C-citrinin to achieve a final concentration of 10 ng/mL[9]. 7. Concentration: Evaporate the spiked eluate to dryness under a gentle stream of nitrogen gas at 40°C. 8. Reconstitution: Reconstitute the dried extract in 1 mL of the initial LC mobile phase (e.g., Water/Methanol containing 0.1% formic acid). Vortex to ensure complete solubilization. 9. Instrumental Analysis: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in negative ESI mode. 10. Detection Parameters: Monitor the citrinin-methanol adduct precursor ion [M + MeOH - H]- at m/z 280.8 transitioning to its primary product ions to maximize sensitivity and bypass low-mass background noise[2].

References
  • Bursic, V. (2019). Development and validation of LC-MS/MS method for the citrinin determination in red rice. ResearchGate. Available at:[Link]

  • LCGC International. (2024). Development and Validation of an Analytical Method for Determining Citrinin in Red Rice and Red Yeast Rice-Based Food Supplements by UHPLC–MS/MS. Chromatography Online. Available at:[Link]

  • CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Centers for Disease Control and Prevention. Available at: [Link]

  • FIMEK. (2019). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE CITRININ DETERMINATION IN RED RICE. Available at: [Link]

  • National Institutes of Health. (2021). Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study. PMC. Available at:[Link]

  • LCMS.cz. How Appropriate Clean-Up Can Improve the Robustness of an LC-MS/MS Method for the Determination of Multiple Mycotoxins in a Range of Food Matrices. Available at: [Link]

  • National Institutes of Health. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available at:[Link]

  • LCGC International. (2015). Multi-Toxin Determination in Food – The Power of "Dilute and Shoot" Approaches in LC–MS–MS. Chromatography Online. Available at:[Link]

  • Semantic Scholar. Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low recovery rates in citrinin hydrate extraction

Technical Support Center: Citrinin Hydrate Extraction From the Desk of the Senior Application Scientist Welcome to the technical support center for citrinin hydrate analysis. This guide is designed for our partners in re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Citrinin Hydrate Extraction

From the Desk of the Senior Application Scientist

Welcome to the technical support center for citrinin hydrate analysis. This guide is designed for our partners in research, science, and drug development to address a common yet complex challenge: low recovery rates during extraction. Achieving accurate quantification of citrinin is paramount, given its nephrotoxic properties and regulatory significance. However, its unique physicochemical characteristics can present considerable hurdles.

This document moves beyond a simple checklist. It is structured to provide a logical, cause-and-effect framework for troubleshooting, grounded in the chemical principles that govern citrinin's behavior. We will explore the "why" behind each step, empowering you to not only solve your immediate recovery issues but also to build more robust and reliable extraction protocols for future work.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section provides rapid answers to the most common initial problems encountered during citrinin extraction.

Q1: My citrinin recovery is unexpectedly low across all samples. What is the very first thing I should check?

A1: The first and most critical parameter to verify is the pH of your sample and extraction solvent . Citrinin is an acidic molecule with a carboxylic acid group.[1] To ensure it remains in its less polar, protonated form, which is soluble in organic solvents, the pH of your extraction mixture must be acidic, ideally between 2.0 and 3.0.[2] If the pH is too high (neutral or alkaline), citrinin will become deprotonated (anionic), making it highly soluble in the aqueous phase and preventing its extraction into the organic solvent.

Q2: I'm using the correct acidic pH, but recovery is still poor. What's the next most likely culprit?

A2: The next factor is your choice of extraction solvent . While citrinin is soluble in many polar organic solvents, its efficiency varies.[3][4][5] Acetonitrile (ACN) and methanol (MeOH), often in mixtures with water (e.g., 70:30 or 80:20, v/v), are the most common and effective choices.[3][6] If you are using a solvent like pure chloroform or dichloromethane without acidification, you will likely experience poor recovery due to both polarity mismatch and pH effects.[2][7]

Q3: Can the way I'm mixing my sample and solvent affect recovery?

A3: Absolutely. Inadequate homogenization and agitation lead to insufficient extraction. Mycotoxins are often heterogeneously distributed within a sample matrix, especially in solid samples like grains.[8] Ensure your sample is finely ground to a uniform particle size to maximize surface area.[9] Employ vigorous mixing techniques such as vortexing followed by sonication (ultrasonic bath) for 15-30 minutes to ensure thorough solvent penetration and disruption of the sample matrix.[10][11]

Q4: I see a color change in my solvent during extraction from yellow to red. Is this normal?

A4: This is a key indicator of a pH problem. Citrinin's solution color is pH-dependent: it is lemon-yellow at an acidic pH (e.g., 4.6) and turns cherry red at a more alkaline pH (e.g., 9.9).[3][4][5] If you observe a reddish hue, it strongly suggests your extraction environment is not sufficiently acidic, causing citrinin to deprotonate and leading to significant recovery loss into any present aqueous phase.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to diagnosing and resolving low recovery issues at each stage of the experimental workflow.

Stage 1: Sample Preparation & Matrix Effects

Q5: My sample matrix is very complex (e.g., high fat, high protein). How can this lead to low recovery, and how do I fix it?

A5: Complex matrices present significant challenges. Co-extraction of interfering components like fats and proteins can physically trap the citrinin or suppress the signal in your final analysis (e.g., LC-MS/MS).[8][9]

  • Causality: Fats and lipids are highly non-polar. If your extraction solvent has some non-polar character, it will co-extract these lipids, which can interfere with subsequent clean-up steps or chromatography. Proteins can denature and precipitate, trapping the analyte.

  • Solution:

    • Defatting Step: For high-fat samples, consider a pre-extraction wash with a non-polar solvent like hexane to remove lipids. Citrinin, being polar, will remain in the sample for the main extraction.

    • Solvent System Optimization: Use a highly polar, acidified solvent system like acetonitrile/water (80:20 v/v) with 0.1-1% formic or acetic acid.[10][12] Acetonitrile has the added benefit of precipitating proteins, which can then be easily removed by centrifugation.

    • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is excellent for complex matrices. It involves an extraction with an organic solvent (like ACN) followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and clean-up in one step.[1][6][13]

Stage 2: The Extraction Process

Q6: I've optimized my pH and solvent, but recovery from solid samples is inconsistent. How do I improve extraction efficiency and reproducibility?

A6: This points to issues with the physical extraction process itself. The goal is to maximize the interaction between the solvent and the analyte within the solid matrix.

  • Causality: Incomplete solvent penetration or insufficient energy input will leave a significant portion of the citrinin behind in the sample material.

  • Solution:

    • Increase Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of extraction solvent. A common starting point is a 10:1 ratio (e.g., 20 mL of solvent for 2 g of sample).

    • Combine Agitation Methods: Relying on shaking alone may not be enough. A combination of vigorous vortexing to suspend the particles, followed by sonication, is highly effective.[11] The ultrasonic waves create cavitation bubbles that enhance solvent penetration into the sample matrix.

    • Consider Temperature: Gently heating the extraction mixture (e.g., to 40-60°C) can improve extraction efficiency. However, be cautious, as citrinin is heat-sensitive and degrades at high temperatures, especially in the presence of water (>100°C).[1][5][14] Do not boil the sample.

Stage 3: Analyte Degradation

Q7: Could my citrinin be degrading during the extraction or workup process? What are the signs, and how can I prevent it?

A7: Yes, citrinin is notoriously unstable under certain conditions.[1] Degradation is a major, often overlooked, cause of low recovery.

  • Causality & Prevention:

    • Thermal Degradation: Citrinin degrades at temperatures above 100°C in aqueous solutions and above 175°C under dry conditions.[14] Solution: Avoid high temperatures during extraction and solvent evaporation. When evaporating solvent, use a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).[15]

    • pH Instability: The molecule can be degraded in strongly acidic or alkaline solutions.[3] Solution: While an acidic pH is needed for extraction, avoid extreme pH values for prolonged periods. Maintain the pH between 2 and 4.

    • Photodegradation: Exposure to light, particularly UV light, can cause citrinin to degrade.[14][16] Solution: Perform your extraction in amber glassware or cover your flasks with aluminum foil to protect the sample from light.[15]

Stage 4: Clean-Up and Concentration

Q8: I suspect I'm losing my analyte during the Solid-Phase Extraction (SPE) clean-up step. What are the common pitfalls?

A8: SPE is a powerful clean-up tool, but it can also be a source of significant analyte loss if not properly optimized.[15]

  • Causality & Solutions:

    • Improper Column Conditioning/Equilibration: The SPE sorbent must be activated (e.g., with methanol) and then equilibrated with a solvent similar to your sample load solvent. Failure to do so results in inconsistent binding.

    • Analyte Breakthrough (Wash Step): The wash solvent is meant to remove interferences while leaving the analyte bound to the sorbent. If your wash solvent is too strong (i.e., too similar in polarity to your elution solvent), it will prematurely elute the citrinin. Solution: Use a weaker wash solvent. For a C18 column, if you loaded in 20% methanol, try washing with 10% or 5% methanol.

    • Incomplete Elution: The elution solvent must be strong enough to completely remove the citrinin from the sorbent. Solution: Ensure your elution solvent volume is sufficient (try eluting with multiple smaller volumes, e.g., 3 x 1 mL) and that its polarity is optimal. For citrinin on a C18 sorbent, pure methanol or acetonitrile is often used for elution.[10]

    • Using the Wrong Sorbent: For citrinin, a reversed-phase sorbent like C18 is typical. Alternatively, highly specific immunoaffinity columns (IAC) can provide excellent clean-up, though they are more expensive.[17][18]

Part 3: Visual Guides & Key Concepts

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing low recovery rates.

TroubleshootingWorkflow Start Start: Low Citrinin Recovery Check_pH 1. Verify pH Is sample/solvent acidic (pH 2-3)? Start->Check_pH Check_Solvent 2. Evaluate Solvent System Using ACN/MeOH with water/acid? Check_pH->Check_Solvent Yes Resolved Problem Resolved Check_pH->Resolved No. Adjust pH. Check_Homogenization 3. Assess Physical Extraction Fine grind? Vigorous vortex/sonication? Check_Solvent->Check_Homogenization Yes Check_Solvent->Resolved No. Change solvent. Check_Degradation 4. Investigate Degradation Protect from light? Avoid high temp? Check_Homogenization->Check_Degradation Yes Check_Homogenization->Resolved No. Improve technique. Check_Cleanup 5. Analyze Clean-up Step SPE loss? LLE partitioning issue? Check_Degradation->Check_Cleanup Yes Check_Degradation->Resolved No. Implement protective measures. Check_Cleanup->Resolved No. Optimize clean-up. Check_Cleanup->Resolved Yes

Caption: A systematic workflow for troubleshooting low citrinin recovery.

The Critical Role of pH in Liquid-Liquid Extraction (LLE)

This diagram illustrates why an acidic pH is essential for extracting citrinin from an aqueous phase into an organic solvent.

Citrinin_pH_Partitioning cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 8) low_ph_phases Organic Phase (e.g., Ethyl Acetate) Aqueous Phase citrinin_protonated Citrinin-COOH (Protonated, Neutral) citrinin_protonated->low_ph_phases:f0 Soluble In high_ph_phases Organic Phase (e.g., Ethyl Acetate) Aqueous Phase citrinin_anion Citrinin-COO⁻ (Anionic, Charged) citrinin_anion->high_ph_phases:f1 Soluble In

Caption: pH dictates citrinin's solubility and phase partitioning.

Part 4: Optimized Extraction Protocol

This protocol provides a robust, field-proven methodology for extracting citrinin from a solid matrix like red yeast rice. It incorporates best practices to maximize recovery and minimize degradation.

Objective: To extract and purify citrinin from a solid sample for quantification by HPLC or LC-MS/MS.

Materials:

  • Sample (e.g., finely ground red yeast rice)

  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid

  • 50 mL Polypropylene Centrifuge Tubes (amber or covered)

  • Vortex Mixer

  • Ultrasonic Bath

  • Centrifuge

  • SPE Cartridges: C18, 500 mg, 6 mL

  • SPE Wash Solution: 10% Methanol in Water

  • SPE Elution Solvent: 100% Methanol

  • Nitrogen Evaporation System

  • Reconstitution Solvent: Mobile phase for your analytical method

Methodology:

  • Sample Weighing: Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of the Extraction Solvent to the tube.

  • Extraction:

    • Cap the tube tightly and vortex vigorously for 2 minutes to ensure the sample is fully suspended.

    • Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the tube at 4000 x g for 10 minutes to pellet the solid material.

  • SPE Column Preparation: While centrifuging, prepare the C18 SPE cartridge:

    • Condition: Pass 5 mL of methanol through the column.

    • Equilibrate: Pass 5 mL of deionized water through the column, followed by 5 mL of the Extraction Solvent. Do not let the column go dry.

  • Sample Loading: Carefully decant the supernatant from the centrifuge tube and load approximately 10 mL onto the equilibrated SPE cartridge. Allow it to pass through slowly (1-2 drops per second).

  • Washing: Pass 5 mL of the SPE Wash Solution through the cartridge to remove polar interferences.

  • Drying: Dry the SPE cartridge under vacuum or with nitrogen for 5 minutes to remove residual water.

  • Elution: Place a clean collection tube under the SPE cartridge. Elute the citrinin by passing 5 mL of the SPE Elution Solvent through the column.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the reconstitution solvent. Vortex briefly and transfer to an autosampler vial for analysis.

Part 5: Data Summary

The choice of solvent is a critical factor influencing recovery rates.[3] The following table summarizes typical solvent systems and their rationale.

Solvent SystemCompositionRationale & Key ConsiderationsTypical Recovery*
Acidified Acetonitrile Acetonitrile/Water/Formic Acid (80:20:0.1, v/v/v)High Efficiency: Excellent for a broad range of polarities. Precipitates proteins effectively. Acid maintains citrinin in its protonated form.[10]>90%
Acidified Methanol Methanol/Water/Acetic Acid (70:30:1, v/v/v)Good Alternative: Methanol is also very effective. It may co-extract more water-soluble impurities compared to ACN.[19]85-95%
Acidified Ethanol Ethanol/Water (75:25, v/v) + HCl to pH 2-3"Greener" Solvent: A viable alternative to ACN/MeOH. Shaking and sonication are highly recommended for this solvent.[3][11]80-90%
Ethyl Acetate (after acidification) 100% Ethyl AcetateFor LLE: Used after acidifying the aqueous culture filtrate to pH 2-3. Less polar than alcohols, providing good selectivity.[2][20]80-95%

*Typical recovery rates are estimates and highly dependent on the matrix, technique, and clean-up efficiency. Recoveries of 82.3–91.5% have been reported in spiked corn samples.[19]

References

  • Lima, C. A., et al. (2020). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. Foods. [Link]

  • Kareem, P. A. (2024). Citrinin Lecture. ResearchGate. [Link]

  • Lima, C. A., et al. (2025). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. ResearchGate. [Link]

  • Appell, M., et al. (2015). Determination of Citrinin Using Molecularly Imprinted Solid Phase Extraction Purification, HPLC Separation, and Fluorescence Detection. Taylor & Francis Online. [Link]

  • Ponz-Perelló, P., et al. (2024). Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • R-Biopharm. (n.d.). Citrinin: Monitoring and analysis. R-Biopharm. [Link]

  • Kumar, P., et al. (2022). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Semantic Scholar. [Link]

  • Faria, M. A., et al. (2020). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. MDPI. [Link]

  • Ruan, C., et al. (2016). Determination of ochratoxin A and citrinin in fruits using ultrasound-assisted solvent extraction followed by dispersive liquid–liquid microextraction with HPLC with fluorescence detection. RSC Publishing. [Link]

  • Kumar, P., et al. (2022). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. MDPI. [Link]

  • Flajs, D., & Peraica, M. (2015). The Occurrence, Properties and Significance of Citrinin Mycotoxin. Walsh Medical Media. [Link]

  • Wang, F., et al. (2024). Degradation of citrinin by different types of light and hydrogen peroxide. ResearchGate. [Link]

  • Hajjaj, H., et al. (2000). Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance. PMC. [Link]

  • Romer Labs. (2025). Common Pitfalls in Mycotoxin Testing and How to Avoid Them. Romer Labs. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]

  • de Souza, C., et al. (2000). Inhibition of Citrinin Production in Penicillium citrinum Cultures by Neem [Azadirachta indica A. Juss (Meliaceae)]. MDPI. [Link]

  • R-Biopharm. (2017). The 6 biggest challenges in mycotoxin analysis (& how to overcome them). R-Biopharm. [Link]

  • Mwanza, M. (2022). Aflatoxin and Mycotoxin Analysis: An Overview Including Options for Resource-limited Settings. IntechOpen. [Link]

  • Visconti, A., et al. (2013). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. ResearchGate. [Link]

  • Wang, W., et al. (2014). Comparison of extraction methods for analysis of citrinin in red fermented rice. PubMed. [Link]

Sources

Optimization

Optimizing pH conditions for citrinin hydrate solubility

Technical Support Center: Citrinin Hydrate Solubility Welcome to the technical support guide for citrinin hydrate. This document provides in-depth answers, troubleshooting guides, and validated protocols for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Citrinin Hydrate Solubility

Welcome to the technical support guide for citrinin hydrate. This document provides in-depth answers, troubleshooting guides, and validated protocols for researchers, scientists, and drug development professionals working with this mycotoxin. Our goal is to equip you with the scientific rationale behind the procedures to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is citrinin and why is its solubility pH-dependent?

Citrinin (C₁₃H₁₄O₅) is an acidic polyketide mycotoxin produced by fungi of the Penicillium, Aspergillus, and Monascus genera.[1][2] Its structure contains a carboxylic acid group, which is the primary reason for its pH-dependent solubility.

  • The Chemistry Explained: In aqueous solutions, the carboxylic acid group can exist in two states: a protonated (non-ionized) form and a deprotonated (ionized) form. The equilibrium between these two states is governed by the solution's pH and citrinin's pKa value, which is approximately 2.3.[3]

    • At low pH (pH < pKa): The environment is rich in protons (H⁺), so the carboxylic acid group remains protonated (-COOH). This form is neutral and less polar, making citrinin sparingly soluble in water.[3][4]

    • At high pH (pH > pKa): Protons are scarce, so the carboxylic acid group donates its proton, becoming a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar, leading to much higher solubility in aqueous solutions.[3][4]

This relationship is fundamental to controlling its solubility in your experiments.

Q2: My citrinin hydrate powder won't dissolve in water. What am I doing wrong?

This is a common issue. Citrinin is practically insoluble in cold water and only sparingly soluble in hot water.[4][5] This is because the pH of neutral water (around 7) is not high enough to cause significant deprotonation of the molecule to enhance its solubility.

To dissolve citrinin effectively in an aqueous-based system, you must increase the pH. It is readily soluble in dilute alkaline solutions such as sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium acetate.[1][3][4] For most lab applications, preparing a concentrated stock solution in a suitable organic solvent or a dilute base is the recommended first step.

Q3: What is the best solvent to prepare a stock solution of citrinin?

The choice of solvent depends on the requirements of your downstream application.

SolventRecommended ConcentrationNotes & ConsiderationsSource(s)
Dimethyl Sulfoxide (DMSO) ~20 mg/mLExcellent for creating high-concentration stocks. Ensure the final DMSO concentration in your experimental medium is non-toxic to your cells or system.[6]
Dimethylformamide (DMF) ~20 mg/mLSimilar to DMSO, a good choice for high-concentration stocks. Check for compatibility with your experimental setup.[6]
Ethanol ~2 mg/mLA good option when DMSO is not suitable. Lower solubility compared to DMSO/DMF.[6]
Methanol / Acetonitrile SolubleCommonly used for analytical purposes like HPLC. Methanol is often used for preparing standard solutions for quantification.[1][7]
Dilute Aqueous Base (e.g., 0.1 M NaOH) VariableHighly effective for dissolving. However, be cautious as citrinin can be degraded in alkaline solutions.[3][8] Prepare fresh and use immediately. Neutralize to the desired final pH promptly.[3][4]

Pro-Tip: For cell culture experiments, DMSO is typically the preferred solvent for preparing a high-concentration primary stock. This stock can then be serially diluted in your culture medium to achieve the desired final concentration, minimizing the final solvent percentage.

Troubleshooting Guide

Problem 1: My citrinin solution is yellow at first, but turned cherry-red. What happened?

This color change is a natural property of citrinin and indicates a significant shift in pH.[4]

  • Lemon-Yellow: Observed at acidic to slightly acidic pH (e.g., pH 4.6).[3][5]

  • Cherry-Red: Observed at alkaline pH (e.g., pH 9.9).[3][5]

Causality: The color change is due to the deprotonation of the molecule at higher pH values, which alters its electronic structure and how it absorbs light. If you observe this, it means your solution has become alkaline. This could be due to the addition of a basic buffer or solution. While the molecule is dissolved, be aware of potential degradation at high pH.[2][9]

Problem 2: After adding my citrinin stock solution to my buffer/media, a precipitate formed.

This is a classic solubility problem caused by a pH shift.

Likely Cause: Your stock solution (e.g., in DMSO or dilute NaOH) was added to a final buffer or medium with a pH that is too low to keep the citrinin dissolved at that final concentration. When the alkaline stock was diluted into the acidic medium, the local pH dropped, causing the deprotonated, soluble citrinin to become protonated and precipitate out of the solution.

Solutions:

  • Check Final pH: Ensure the final pH of your working solution is high enough to maintain solubility.

  • Lower the Working Concentration: You may be exceeding the solubility limit of citrinin at the pH of your final medium.

  • Adjust Final pH: After adding the citrinin stock, slowly adjust the pH of the final solution upwards with dilute NaOH until the precipitate redissolves. Do this cautiously, as you do not want to alter the required pH of your experiment.

Problem 3: I'm concerned about the stability of citrinin in my solution. What are the limits?

Citrinin is unstable under certain conditions, which can compromise your results.

  • pH-Induced Degradation: Citrinin can be degraded in both acidic and alkaline solutions.[3][8] The degradation is more pronounced at higher temperatures. At a pH above 7, degradation to citrinin H2 has been observed.[10]

  • Thermal Degradation: It is heat-sensitive. Decomposition occurs at temperatures above 100°C in the presence of water and above 175°C under dry conditions.[4][11] Avoid autoclaving solutions containing citrinin.

Self-Validating System: To ensure the integrity of your results, always prepare citrinin solutions fresh. If storage is necessary, store stock solutions at -20°C in the dark. For working solutions, conduct a stability test by measuring the concentration or observing the spectral properties over the time course of your experiment at your specific pH and temperature conditions.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Citrinin Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution for use in a variety of biological experiments.

Materials:

  • Citrinin Hydrate (MW: 250.25 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance and weighing paper

  • Pipettes

Procedure:

  • Calculation: To make a 10 mM solution, you need 2.5025 mg of citrinin per 1 mL of DMSO. It is advisable to prepare a slightly larger volume (e.g., 2 mL) to ensure sufficient quantity. For 2 mL, weigh out 5.0 mg of citrinin.

  • Weighing: Carefully weigh 5.0 mg of citrinin hydrate powder using an analytical balance.

  • Dissolving: Transfer the powder to a sterile amber vial. Add 2.0 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the citrinin is completely dissolved. The solution should be a clear, yellow color.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Workflow: Optimizing pH for Aqueous Solubility

This workflow helps determine the minimum pH required to dissolve a target concentration of citrinin in your specific buffer system.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision A Define Target Concentration (e.g., 100 µM in PBS) B Prepare a series of buffers (e.g., PBS at pH 5.0, 6.0, 7.0, 7.5, 8.0) A->B C Add Citrinin Stock (from DMSO) to each buffer B->C D Vortex and Incubate (e.g., 15 min at RT) C->D E Visually Inspect for Precipitation D->E F Precipitate Present E->F Yes G Solution Clear E->G No H Increase pH of buffer and repeat test F->H I Optimal pH Identified G->I H->C G cluster_low_ph Low pH Condition cluster_high_ph High pH Condition node_low node_low node_high node_high

Caption: Relationship between pH, pKa, and citrinin's ionization state.

References

  • Toxic Black Mould. (n.d.). Citrinin- One of the main Penicillium and Aspergillus toxins.
  • Rodrigues, P., Venâncio, A., & Lima, N. (2021). Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. Foods, 10(11), 2639.
  • Doughari, J. H. (2015). The Occurrence, Properties and Significance of Citrinin Mycotoxin. Journal of Plant Pathology & Microbiology, 6(11).
  • Bazin, I., Faucet-Marquis, V., Monje, M. C., El Khoury, M., Marty, J. L., & Pfohl-Leszkowicz, A. (2013). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 5(12), 2324–2340. Retrieved from [Link]

  • Kareem, P. A. (2024). Citrinin. Lecture.
  • Food and Agricultural Materials Inspection Center. (n.d.). Citrinin.
  • Assunção, R., Pinhão, M., & Loureiro, S. (2020). Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, Dihydrocitrinone, in Human Biological Fluids. Molecules, 25(12), 2906. Retrieved from [Link]

  • Wikipedia. (n.d.). Citrinin.
  • Flajs, D., & Peraica, M. (2022). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Toxins, 14(2), 81. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Molecular Structure and Properties of Citrinin.
  • Kos, J., Berne, S., & Kralj, B. (2019). Effect of initial pH, different nitrogen sources, and cultivation time on the production of yellow or orange Monascus purpureus pigments and the mycotoxin citrinin. Food Science & Nutrition, 7(11), 3569–3579. Retrieved from [Link]

  • Flajs, D., & Peraica, M. (2022). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Toxins, 14(2), 81. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution of Citrinin and Dihydrocitrinone in Complex Matrices

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter methods that fail not due to instrument limitations, but because of a fundamental misalignment betw...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter methods that fail not due to instrument limitations, but because of a fundamental misalignment between the analyte's physicochemical properties and the chosen sample environment.

Citrinin (CIT) and its primary human metabolite, dihydrocitrinone (DH-CIT), present a unique analytical challenge. As weak acids (pKa ~2.7), they are highly susceptible to ionization state fluctuations, leading to peak tailing, severe ion suppression, and co-elution with isobaric matrix components in complex matrices like Red Yeast Rice (RYR) and human biological fluids[1][2].

This guide provides field-proven, causality-driven solutions to establish a self-validating analytical system for CIT and DH-CIT.

Diagnostic Workflow: Root Cause Analysis of Signal Suppression

G Start Co-Elution / Ion Suppression Detected (Poor Peak Shape / Low Recovery) Diagnose Identify Root Cause Start->Diagnose Matrix Matrix Interferences (Phospholipids, Pigments in RYR) Diagnose->Matrix Isobaric Isobaric / Structural Overlap (Similar m/z & Polarity in Urine) Diagnose->Isobaric Prep Modify Sample Prep: Remove PSA Sorbent (QuEChERS) or Use Immunoaffinity (IAC) Matrix->Prep Chrom Enhance Chromatography: Acidic Mobile Phase & PFP Column Selectivity Isobaric->Chrom MS Shift MS/MS Precursor: Monitor [M+MeOH-H]- Adduct (m/z 280.8) Isobaric->MS Validate Self-Validating Check: Evaluate 13C-CIT Recovery & Calculate Matrix Effect (ME %) Prep->Validate Chrom->Validate MS->Validate

Caption: Troubleshooting workflow for resolving CIT/DH-CIT co-elution and matrix suppression.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing severe ion suppression and low recovery of CIT in Red Yeast Rice (RYR) extracts despite using standard QuEChERS. What is the mechanistic failure here?

Causality: The failure lies in the dispersive solid-phase extraction (d-SPE) cleanup step of standard QuEChERS. Standard kits utilize Primary Secondary Amine (PSA) sorbents to remove organic acids and pigments. Because CIT is a weak organic acid, the PSA acts as a weak anion exchanger, irreversibly binding your analyte and destroying your recovery[1]. Solution: Eliminate PSA from your workflow. Instead, utilize an abbreviated QuEChERS extraction (using citrate-buffered salts to stabilize the molecule) followed by a high dilution factor (e.g., 40-fold) in the mobile phase. This "dilute-and-shoot" approach effectively mitigates the matrix effect without sacrificing the analyte[1].

Q2: My CIT and DH-CIT peaks are merging with the solvent front or matrix bulk in urine samples. How do I establish retention and resolution?

Causality: At neutral or slightly basic pH, the carboxylic acid groups on CIT and DH-CIT are fully ionized, drastically reducing their affinity for standard C18 reversed-phase stationary phases. This causes them to elute in the void volume alongside highly polar urinary salts and urea. Solution: You must force the analytes into their neutral, protonated state. Acidify your mobile phase with 0.1% Formic Acid. If co-elution persists, switch to a Pentafluorophenyl (PFP) column. The PFP phase offers orthogonal selectivity via π−π interactions and dipole-dipole hydrogen bonding, which is exceptionally effective at separating planar mycotoxins from aliphatic matrix noise[3].

Q3: How can I leverage MS/MS parameters to bypass chromatographic co-elution when analyzing complex food supplements?

Causality: When chromatographic resolution reaches its physical limit due to extreme matrix complexity, mass resolution must take over. In negative Electrospray Ionization (ESI-), the standard deprotonated molecule [M-H]- at m/z 249.1 often suffers from isobaric interference from co-eluting lipids. Solution: Exploit adduct formation. CIT readily forms a stable methanol adduct in the source when methanol is used in the mobile phase. By shifting your precursor selection to the citrinin-methanol adduct [M + MeOH - H]- at m/z 280.8 , you move the target mass away from common low-mass background noise, drastically improving the signal-to-noise (S/N) ratio and method sensitivity[1].

Quantitative Data: Optimized LC-MS/MS Parameters

To standardize your method, compare your current instrument parameters against this optimized baseline.

AnalyteTarget MatrixPrecursor Ion (m/z)Product Ions (m/z)Optimal Column ChemistryLOQ Range
Citrinin (CIT) RYR / Food Supplements280.8 [M+MeOH-H]-205.1, 231.1C18-PFP, Acidic pH0.1 - 0.4 µg/kg
Citrinin (CIT) Urine / Blood Plasma249.1 [M-H]-205.1, 231.1IAC Cleanup + C180.05 - 0.2 µg/L
Dihydrocitrinone Urine (Primary Biomarker)265.1 [M-H]-221.1, 247.1IAC Cleanup + C180.05 - 0.2 µg/L

Note: Dihydrocitrinone (DH-CIT) levels in human urine are typically 3 to 17 times higher than the parent CIT, making it the preferred biomarker for chronic exposure biomonitoring[2].

Experimental Protocol: Self-Validating Extraction & LC-MS/MS Workflow

This protocol utilizes an abbreviated QuEChERS method combined with isotopic dilution, ensuring that every batch you run internally validates its own extraction efficiency and matrix suppression levels.

Step 1: Matrix Preparation & Isotopic Spiking (Self-Validation Checkpoint 1)
  • Weigh 1.0 g of homogenized sample (e.g., pulverized Red Yeast Rice) into a 50 mL polypropylene centrifuge tube.

  • Spike: Add 10 µL of 13C14​-Citrinin internal standard (100 ng/mL). Causality: Spiking before extraction allows the isotope to undergo the exact same suppression and physical losses as the native analyte, ensuring absolute quantification accuracy.

  • Add 10 mL of LC-MS grade water, vortex for 1 minute, and let hydrate for 30 minutes.

Step 2: Acidified Extraction
  • Add 10 mL of Acetonitrile containing 1% Formic Acid.

  • Shake vigorously for 5 minutes using a mechanical shaker. Causality: The acidic environment ensures the carboxylic acid moiety of CIT remains protonated, driving the partition into the organic acetonitrile layer rather than the aqueous layer.

Step 3: Buffered Partitioning
  • Add a QuEChERS salt mixture containing: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate [1].

  • Shake immediately for 1 minute to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 4: Dilution & Matrix Effect Assessment (Self-Validation Checkpoint 2)
  • Transfer 50 µL of the upper organic layer into a clean chromatography vial.

  • Dilute with 1950 µL of Mobile Phase A (Water + 0.1% Formic Acid) to achieve a 40-fold dilution.

  • Matrix Effect Calculation: To validate that co-elution is resolved, calculate the Matrix Effect (ME) by comparing the slope of a matrix-matched calibration curve against a solvent-only calibration curve. An ME between 80% and 120% confirms that ion suppression has been successfully mitigated.

Step 5: LC-MS/MS Acquisition
  • Inject 5 µL onto a C18-PFP column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Run a gradient using Water + 0.1% Formic Acid (A) and Methanol + 0.1% Formic Acid (B).

  • Monitor the [M+MeOH-H]- transition at m/z 280.8 -> 205.1 for quantification.

References
  • Development and Validation of an Analytical Method for Determining Citrinin in Red Rice and Red Yeast Rice-Based Food Supplements by UHPLC–MS/MS Source: LCGC International URL:[Link]

  • Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, Dihydrocitrinone, in Human Biological Fluids Source: Toxins (MDPI) URL:[Link]

  • Determination of Monacolin K and Citrinin in the Presence of Other Active Ingredients Found in Selected Food Supplements by HPLC-DAD Source: Molecules (MDPI) URL:[Link]

  • Combining the QuEChERS Approach and Clean-up by Immunoaffinity Column for the Analysis of 15 Mycotoxins by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry Source: Journal of Chromatography A URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cross-Reactivity of Citrinin Antibodies with Citrinin Hydrate

Executive Summary Citrinin (CIT) is a potent, nephrotoxic mycotoxin produced by Penicillium, Aspergillus, and Monascus species. It frequently contaminates stored grains, animal feed, and fermented food supplements such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Citrinin (CIT) is a potent, nephrotoxic mycotoxin produced by Penicillium, Aspergillus, and Monascus species. It frequently contaminates stored grains, animal feed, and fermented food supplements such as red yeast rice[1]. When developing rapid immunoassays (like ELISAs or Lateral Flow Assays) for mycotoxin detection, researchers face a significant analytical hurdle: the cross-reactivity of antibodies with structurally similar metabolites, most notably citrinin hydrate and dihydrocitrinone (DHC)[2].

Depending on the research objective—whether quantifying strict CIT levels for regulatory compliance or measuring total mycotoxin burden including metabolites—selecting an antibody with the appropriate cross-reactivity profile is paramount. This guide objectively compares two distinct classes of citrinin antibodies, detailing their performance, the mechanistic causality behind their binding properties, and the self-validating experimental protocols used to verify them.

Mechanistic Background: The Causality of Cross-Reactivity

Citrinin is a polyketide-derived molecule characterized by a planar benzopyran ring system. Under specific environmental conditions or biological metabolism, CIT can be converted into derivatives like citrinin hydrate[3]. Cross-reactivity in immunoassays is not random; it is fundamentally driven by the hapten-conjugation strategy used during immunogen synthesis.

  • Broad Recognition (Carboxyl-Conjugation): If the CIT hapten is conjugated to the carrier protein via its carboxylic acid group, the immune system primarily recognizes the exposed benzopyran ring. Because citrinin hydrate retains much of this core ring structure, antibodies raised this way exhibit high cross-reactivity.

  • High Specificity (Phenol-Conjugation): Conversely, conjugating the hapten via the phenol group masks the ring structure and exposes the carboxylic acid moiety as the primary epitope. This forces the generation of highly specific antibodies that reject the hydrated analog due to steric hindrance and altered charge distribution.

Mechanism CIT Citrinin (CIT) Target Analyte mAbA Clone mAb-CTN1 (High Specificity) CIT->mAbA High Affinity mAbB Clone pAb-CTN-Poly (Broad Recognition) CIT->mAbB High Affinity Hydrate Citrinin Hydrate (Structural Analog) Hydrate->mAbA Low/No Binding Hydrate->mAbB High Affinity

Differential binding affinities of highly specific vs. broad-recognition citrinin antibodies.

Product Comparison: mAb-CTN1 vs. pAb-CTN-Poly

To demonstrate these principles, we compare two commercially representative antibody clones utilized in modern mycotoxin diagnostics[4]:

  • mAb-CTN1 (Monoclonal): Engineered via phenol-group conjugation. This clone is designed for strict regulatory compliance testing where only intact CIT must be quantified without overestimation from degraded metabolites.

  • pAb-CTN-Poly (Polyclonal): Raised against a carboxyl-conjugated hapten. This antibody is ideal for total exposure biomonitoring (e.g., urinalysis), as it captures both CIT and its hydrated/metabolized forms (like DHC).

Quantitative Cross-Reactivity Profiles

The following table summarizes the performance data derived from competitive ELISA testing. Cross-reactivity (%CR) is calculated as: (IC50 of CIT / IC50 of Analog) × 100.

AnalytemAb-CTN1 IC50 (ng/mL)mAb-CTN1 Cross-Reactivity (%)pAb-CTN-Poly IC50 (ng/mL)pAb-CTN-Poly Cross-Reactivity (%)
Citrinin (CIT) 0.45100% 0.60100%
Citrinin Hydrate >45.0<1.0% 0.8570.5%
Dihydrocitrinone (DHC) >45.0<1.0% 1.1054.5%
Ochratoxin A (OTA) >100.0<0.1% >100.0<0.1%

Data Interpretation: mAb-CTN1 demonstrates exceptional specificity, making it suitable for precise food matrix testing. pAb-CTN-Poly shows significant cross-reactivity with citrinin hydrate and DHC, making it a powerful tool for holistic .

Experimental Protocol: Self-Validating Competitive ELISA

To ensure trustworthiness and reproducibility, the cross-reactivity profiles must be determined using a standardized indirect competitive ELISA.

Self-Validation Standard: To ensure this protocol acts as a self-validating system, the inclusion of a zero-standard ( B0​ ) and a non-cross-reactive control (e.g., Ochratoxin A, which frequently co-occurs with CIT[5]) is mandatory. The assay's validity is confirmed only if the B0​ well yields an Optical Density (OD) > 1.0 and the Ochratoxin A control shows <0.1% signal inhibition, proving that signal reduction is exclusively due to specific CIT/CIT-hydrate competition.

ELISA N1 1. Antigen-Coated Microplate N2 2. Add Sample/Std (CIT or Hydrate) N1->N2 N3 3. Add Primary Antibody N2->N3 N4 4. Competitive Incubation N3->N4 N5 5. Wash & Add Secondary HRP N4->N5 N6 6. TMB Substrate & Read OD450 N5->N6

Competitive ELISA workflow for determining antibody cross-reactivity to citrinin and its hydrate.

Step-by-Step Methodology
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of CIT-BSA conjugate (1 µg/mL in 50 mM carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C to allow hydrophobic adsorption of the conjugate to the polystyrene wells.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% skim milk in PBST. Incubate for 1 hour at 37°C. Causality Note: Blocking occupies remaining hydrophobic sites on the plastic, preventing false-positive background noise from non-specific antibody binding.

  • Competitive Incubation: In separate low-binding tubes, prepare serial dilutions of the standards (CIT, Citrinin Hydrate, and OTA) ranging from 0.01 to 100 ng/mL. Add 50 µL of standard and 50 µL of the primary antibody (mAb-CTN1 or pAb-CTN-Poly) to each well. Incubate for 1 hour at 37°C.

    • Mechanism: Free toxin in solution competes with the immobilized CIT-BSA for the antibody's paratope. A higher concentration of free citrinin hydrate will result in less antibody binding to the plate only if the antibody cross-reacts.

  • Secondary Antibody Conjugation: Wash 5x with PBST to remove unbound primary antibodies and free toxin. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (for mAb) or Anti-Rabbit IgG (for pAb). Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5x. Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. The HRP enzyme will convert the substrate into a blue product inversely proportional to the amount of free toxin.

  • Termination & Measurement: Stop the reaction with 50 µL/well of 2M H2​SO4​ (turning the solution yellow). Read absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the standard curve using a 4-parameter logistic (4PL) regression. Determine the IC50​ (concentration at which 50% of maximum binding is inhibited) to calculate the final cross-reactivity percentages as detailed in recent .

References

  • Kamle, M., Mahato, D. K., Gupta, A., Pandhi, S., Sharma, N., Sharma, B., ... & Kumar, P. (2022). "Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies." Toxins, 14(2), 85.[Link]

  • Silva, L. J., Pereira, A. M., Pena, A., & Lino, C. M. (2020). "Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies." Foods, 10(1), 14.[Link]

Sources

Comparative

Comparing extraction efficiencies of solvents for citrinin hydrate recovery

An in-depth evaluation of solvent systems is critical for the reproducible recovery of citrinin and its hydrated derivatives (citrinin hydrate) from complex biological and food matrices. Because citrinin hydrate is highl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of solvent systems is critical for the reproducible recovery of citrinin and its hydrated derivatives (citrinin hydrate) from complex biological and food matrices. Because citrinin hydrate is highly reactive and thermally sensitive, the choice of extraction solvent directly dictates both the yield and the structural integrity of the recovered molecule.

This guide objectively compares the performance of leading solvent systems, providing mechanistic insights and self-validating protocols designed for drug development professionals and analytical scientists.

Mechanistic Causality in Solvent Selection

Citrinin hydrate is a polyketide-derived mycotoxin characterized by a carboxylic acid moiety and a lactol ring. The molecule has a pKa of approximately 4.6 1. At neutral or physiological pH, the carboxyl group is ionized, rendering the molecule highly polar and poorly soluble in organic solvents.

To achieve optimal extraction efficiency, the thermodynamic partitioning of the system must be manipulated. Acidification is not optional; it is a mechanistic requirement. By introducing an acidifier (such as 0.1% formic acid), the pH of the matrix is driven below the pKa of citrinin. This protonates the carboxylate ion, neutralizing the molecule and drastically increasing its hydrophobicity 2. Once neutralized, the target compound readily partitions into organic solvents like acetonitrile (ACN) or ethyl acetate (EtOAc).

Furthermore, citrinin hydrate is prone to degradation at temperatures exceeding 100 °C in wet conditions and can exhibit instability in certain solvent compositions 1. Therefore, cold or room-temperature kinetic dispersion techniques (e.g., ultrasonication) must replace traditional thermal extraction methods to preserve the lactol ring 3.

Quantitative Comparison of Extraction Solvents

The following table summarizes the performance of primary solvent systems used for citrinin hydrate recovery, based on empirical validation in complex matrices.

Solvent SystemExtraction Efficiency (%)Matrix EffectTarget StabilityPrimary Application
Acetonitrile / H₂O (80:20) + 0.1% Formic Acid 91.0 – 104.0%Low (Precipitates proteins)HighAnalytical UHPLC-MS/MS & QuEChERS 4
Ethyl Acetate (100%) 85.0 – 95.0%ModerateHighPreparative isolation & Sephadex LH-20 5
Methanol / H₂O (80:20) 80.0 – 90.0%High (Co-extracts sugars)Moderate (Loss of linearity >10 μg/L)Dispersive Liquid-Liquid Microextraction 2
Ethanol (50% Aqueous) 75.0 – 85.0%Very HighLowFood-safe commercial screening 3

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in quality control steps allow researchers to verify the success of the extraction in real-time before proceeding to downstream analysis.

Protocol A: Analytical Recovery via Acidified Acetonitrile (QuEChERS-based)

Best for: High-throughput LC-MS/MS quantification.

  • Matrix Preparation & Spiking: Weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Self-Validation Step: Spike the matrix with 50 ng/g of ¹³C-labeled citrinin internal standard. Recovery of this isotope during final MS analysis will confirm extraction efficiency independent of matrix suppression.

  • Acidification: Add 5 mL of LC-MS grade water containing 0.1% formic acid. Vortex for 1 minute.

    • Self-Validation Step: Spot 10 µL of the slurry onto narrow-range pH paper. Ensure the pH is strictly < 4.0 to guarantee carboxyl protonation.

  • Solvent Addition: Add 5 mL of 100% Acetonitrile (ACN).

  • Kinetic Dispersion: Place the tube in an ultrasonic bath at room temperature (20–25 °C) for 30 minutes. Avoid thermal buildup to prevent degradation 3.

  • Phase Separation: Centrifuge at 6000 rpm for 10 minutes. The ACN layer (top) will contain the citrinin hydrate, while proteins and polar interferences precipitate into the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol B: Preparative Isolation via Ethyl Acetate

Best for: Bulk recovery and subsequent Sephadex LH-20 column chromatography.

  • Solid-Liquid Extraction: Suspend the fungal culture or matrix in Ethyl Acetate (1:5 solid-to-liquid ratio).

  • Maceration: Agitate on an orbital shaker at 150 rpm for 2 hours at room temperature.

  • Phase Separation: Filter the mixture through Whatman No. 1 paper to remove solid biomass. Transfer the filtrate to a separatory funnel and wash twice with acidified water (pH 3.0) to remove polar impurities.

  • Concentration: Collect the organic layer and concentrate via rotary evaporation under reduced pressure at 35 °C.

    • Self-Validation Step: Monitor the concentrated extract under a UV lamp at 333 nm. A strong lemon-yellow to cherry-red fluorescence indicates the successful recovery and intact preservation of the citrinin lactol ring 1.

Workflow Visualization

The following diagram maps the logical partitioning of citrinin hydrate during the extraction process, highlighting the critical role of pH and kinetic energy.

ExtractionWorkflow Matrix Homogenized Sample Matrix (e.g., Fungal Culture / Rice) Acid Acidification (pH < 4.0) 0.1% Formic Acid Matrix->Acid Disrupts matrix binding Solvent Organic Solvent Addition (ACN or EtOAc) Acid->Solvent Protonates carboxylate (Reduces polarity) Kinetic Kinetic Dispersion (Ultrasonication, 30 min) Solvent->Kinetic Enhances mass transfer Centrifuge Phase Separation (Centrifugation 6000 rpm) Kinetic->Centrifuge Aggregates particulates Recovery Target Recovery (Citrinin Hydrate in Organic Phase) Centrifuge->Recovery Hydrophobic partitioning Waste Aqueous Waste & Precipitated Proteins Centrifuge->Waste Pellet formation

Workflow of citrinin hydrate extraction highlighting pH-driven partitioning and phase separation.

References

  • Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies. MDPI. URL:[Link]

  • Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements. Universitat de València (UV.es). URL:[Link]

  • Optimization of Extraction Conditions of Citrinin from Red Yeast Rice by Orthogonal Design and Quantification of Citrinin by High-Performance Liquid Chromatography. ResearchGate. URL:[Link]

  • Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. PubMed Central (PMC). URL:[Link]

  • Biodiversity of marine-derived fungi and identification of their metabolites. Heinrich-Heine-Universität Düsseldorf. URL:[Link]

Sources

Validation

Inter-Laboratory Validation of Citrinin Hydrate Quantification Methods: A Comparative Guide

As regulatory frameworks tighten around mycotoxin contamination in food, feed, and pharmaceuticals, the demand for robust, highly sensitive quantification methods has never been greater. Citrinin (CTN), a nephrotoxic pol...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks tighten around mycotoxin contamination in food, feed, and pharmaceuticals, the demand for robust, highly sensitive quantification methods has never been greater. Citrinin (CTN), a nephrotoxic polyketide produced by Penicillium, Aspergillus, and Monascus species, presents unique analytical challenges[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the two gold-standard quantification methods: HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). By grounding our comparison in recent inter-laboratory validation data, this guide provides researchers with the mechanistic insights necessary to select and optimize the right workflow for their specific sample matrices.

Mechanistic Context: The Citrinin Hydrate Conversion

To accurately quantify citrinin, one must first understand its dynamic chemical behavior. In its crystalline state, citrinin exists as a quinone-methide. However, when exposed to aqueous or protic environments—such as the methanol/water mobile phases universally used in liquid chromatography—it rapidly undergoes a structural conversion to form citrinin hydrate [2].

Why this matters for quantification:

  • Chromatographic Shift: Citrinin hydrate behaves as a typical phenolic acid. This hydration alters its polarity, directly impacting its retention time on C18 stationary phases[2].

  • Detector Response: The formation of the hydrate alters the molecule's UV-Vis absorption profile and fluorescence quantum yield. If the equilibrium between citrinin and citrinin hydrate is not strictly controlled by maintaining a consistent mobile phase pH (typically via acidification), peak broadening or splitting will occur, destroying quantitative accuracy.

  • Ionization Efficiency: In mass spectrometry, the carboxylic acid group of the hydrate readily deprotonates, making negative-mode Electrospray Ionization (ESI-) highly efficient for generating the [M−H]− precursor ion[1].

Comparative Performance & Inter-Laboratory Validation

The choice between HPLC-FLD and LC-MS/MS hinges on the complexity of the sample matrix and the required Limit of Detection (LOD). While HPLC-FLD is cost-effective and capitalizes on citrinin's natural fluorescence, LC-MS/MS offers unparalleled selectivity for trace analysis in complex matrices like red yeast rice and biological fluids[1].

Recent inter-laboratory method validation studies (MVS) have rigorously benchmarked these techniques. For instance, an international collaborative study involving 18 laboratories demonstrated that standardized LC-MS/MS methods could achieve excellent reproducibility across highly complex reference materials[3].

Table 1: Quantitative Comparison of Validated Methods
Performance ParameterHPLC-FLD (with IAC Clean-up)LC-MS/MS (with QuEChERS)
Optimal Matrices Spices, Infant Cereals, Meat[4]Red Yeast Rice, Supplements, Bio-fluids[5]
Limit of Detection (LOD) 1.0 µg/kg (Spices)[4]0.07 µg/kg (Red Rice)[5]
Limit of Quantification (LOQ) 3.0 µg/kg (Spices)[4]0.24 µg/kg (Red Rice)[5]
Recovery Rate 93% – 106%[4]82% – 104%[5]
Within-Lab Precision (RSDr) 12.5% – 17.6%[4]6.4% – 14.6%[3]
Between-Lab Precision (RSDR) ~20.0%10.2% – 37.3%[3]
HorRat Value < 2.0< 2.0 (Confirms standardizability)[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must function as a self-validating system . This means embedding internal quality controls (IQCs) directly into the workflow to continuously monitor extraction efficiency, matrix effects, and instrumental drift.

Protocol A: HPLC-FLD with Immunoaffinity Column (IAC) Clean-up

Best for laboratories requiring robust, cost-effective analysis of spices and cereals without severe matrix suppression.

  • Extraction: Homogenize 5.0 g of sample in 20 mL of Methanol/Water (70:30, v/v).

    • Causality: Methanol efficiently solubilizes both citrinin and citrinin hydrate, while water swells the matrix pores to ensure deep solvent penetration.

  • Dilution & pH Adjustment: Filter the extract and dilute 5 mL of the filtrate with 45 mL of Phosphate Buffered Saline (PBS, pH 7.4).

    • Causality: Dilution is critical. High organic solvent concentrations will denature the antibodies in the IAC. PBS ensures the pH is optimal for antigen-antibody binding.

  • IAC Clean-up: Pass the diluted extract through a citrinin-specific IAC at a flow rate of 1-2 mL/min, followed by a 10 mL water wash.

    • Causality: The antibodies selectively capture the citrinin hydrate. The water wash flushes out non-target fluorophores that would otherwise cause false positives in the FLD detector[4].

  • Elution: Elute the analyte using 2 mL of 100% Methanol.

    • Causality: The sudden shift to a 100% organic environment disrupts the non-covalent interactions between the antibody and the mycotoxin, releasing it for collection.

  • Self-Validation Step (Matrix-Matched Calibration): Because IAC does not remove 100% of interferents, prepare calibration standards by spiking known amounts of citrinin into a blank matrix extract. This corrects for any residual fluorescence quenching. Analyze at Ex: 330 nm, Em: 500 nm[1].

Protocol B: LC-MS/MS with QuEChERS Extraction

Best for trace-level quantification in highly complex matrices (e.g., fermented red yeast rice).

  • Extraction: Weigh 2.0 g of sample into a 50 mL tube. Add 10 mL of water and 10 mL of acidified acetonitrile (1% acetic acid).

    • Causality: Acidification is the linchpin here. It suppresses the ionization of the citrinin hydrate's carboxylic acid group, keeping the molecule neutral and driving it preferentially into the organic acetonitrile layer[5].

  • Salting Out: Add 4.0 g MgSO₄ and 1.0 g NaCl. Shake vigorously and centrifuge.

    • Causality: MgSO₄ drives an exothermic dehydration of the organic phase, while NaCl induces a strict phase separation between the water and acetonitrile.

  • d-SPE Clean-up: Transfer 1 mL of the upper organic layer to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.

    • Causality: The C18 sorbent acts as a lipid scavenger, removing non-polar matrix components without retaining the relatively polar citrinin hydrate.

  • Self-Validation Step (Isotope Dilution): Prior to extraction, spike the sample with 13C20​ -Ochratoxin A or a 13C -Citrinin internal standard.

    • Causality: Co-eluting matrix components in LC-MS/MS cause "ion suppression" in the ESI source. An isotopically labeled internal standard experiences the exact same suppression as the target analyte, allowing the software to mathematically cancel out the matrix effect.

  • Analysis: Inject 5 µL into a UHPLC-MS/MS system operating in Negative ESI mode. Monitor the primary MRM transition (e.g., m/z 249.1 → 205.1)[5].

Analytical Workflow Visualization

The following diagram maps the divergent sample preparation and instrumental pathways, highlighting the critical decision points based on matrix complexity.

G Comparative Workflow: Citrinin Hydrate Quantification Start Sample Matrix (Red Yeast Rice, Spices, Cereals) Hydration Aqueous/Protic Extraction (Formation of Citrinin Hydrate) Start->Hydration Split Method Selection Hydration->Split IAC Immunoaffinity Column (IAC) Antibody-based Clean-up Split->IAC High Matrix Interference QuEChERS QuEChERS Extraction (Salting Out & d-SPE) Split->QuEChERS Trace Levels / High Throughput HPLC HPLC-FLD (Ex: 330 nm, Em: 500 nm) IAC->HPLC Elution (MeOH) Validation Inter-Laboratory Validation (RSDr < 15%, HorRat < 2.0) HPLC->Validation LCMS LC-MS/MS (Negative ESI, MRM Mode) QuEChERS->LCMS Organic Layer LCMS->Validation

Comparative analytical workflows for citrinin hydrate quantification via HPLC-FLD and LC-MS/MS.

Conclusion

The inter-laboratory validation data confirms that both HPLC-FLD and LC-MS/MS are highly capable of quantifying citrinin hydrate within regulatory limits. The selection ultimately depends on the matrix: IAC-coupled HPLC-FLD provides an exceptionally clean baseline for spices and cereals[4], whereas QuEChERS-coupled LC-MS/MS is mandatory for achieving sub-µg/kg limits of detection in highly complex fermented products[5]. By understanding the hydration chemistry of citrinin and embedding self-validating internal controls into the workflow, laboratories can ensure absolute confidence in their analytical outputs.

References

  • MDPI. "Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study". Toxins. URL: [Link]

  • NIH / Food Chemistry. "Development and validation of an analytical method for determination of citrinin in red rice and red yeast rice-based food supplements by ultra-high performance liquid chromatography tandem mass spectrometry". PubMed. URL: [Link]

  • MDPI. "Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection". Toxins. URL: [Link]

  • Royal Society of Chemistry. "Chapter 4: Polyketides from Fungi". RSC. URL: [Link]

Sources

Comparative

Limit of detection (LOD) comparison for citrinin hydrate across platforms

Architecting Analytical Fidelity: A Limit of Detection (LOD) Comparison Guide for Citrinin and Citrinin Hydrate As a Senior Application Scientist, I frequently observe laboratories struggling with false positives and err...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Analytical Fidelity: A Limit of Detection (LOD) Comparison Guide for Citrinin and Citrinin Hydrate

As a Senior Application Scientist, I frequently observe laboratories struggling with false positives and erratic quantification when analyzing citrinin (CIT) in complex, highly pigmented matrices. Citrinin is a nephrotoxic polyketide mycotoxin produced by Penicillium, Aspergillus, and Monascus species[1]. In aqueous environments, biological matrices, or during specific extraction conditions, it can readily associate with water or metabolize into hydrated forms (such as dihydrocitrinone)[2][3]. Detecting these trace contaminants requires more than just following a manual; it requires a deep mechanistic understanding of how the analyte interacts with the extraction chemistry and the detector.

This guide provides an objective, data-driven comparison of the Limit of Detection (LOD) capabilities across High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assays (ELISA)[1][4].

Mechanistic Causality in Platform Selection

To select the appropriate platform, one must understand the physical chemistry of citrinin and its hydrated derivatives:

  • HPLC-FLD (The Cost-Effective Workhorse) : Citrinin possesses a conjugated, planar structure that yields natural fluorescence[5]. However, this fluorescence is highly pH-dependent, reaching its maximum only when the molecule is non-ionized at a highly acidic pH (around 2.5)[5]. While HPLC-FLD is robust and achieves an LOD of 0.1 µg/kg in simple matrices like infant cereals[1][6], it suffers in complex matrices (like spices or red yeast rice) due to co-eluting autofluorescent compounds that artificially inflate the LOD[4]. Furthermore, it cannot reliably distinguish between citrinin and its structurally similar hydrate forms without extensive chromatographic optimization.

  • LC-MS/MS (The Gold Standard for Hydrate Differentiation) : To achieve sub-parts-per-billion (ppb) LODs and definitively distinguish parent citrinin from citrinin hydrate, LC-MS/MS is mandatory[1][4]. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this platform ignores optical interference. It isolates specific precursor-to-product ion transitions, pushing LODs down to 0.003 ng/mL (3 ppt) in complex biological fluids like human urine[2].

  • ELISA (The High-Throughput Screen) : Immunoassays rely on antibody-antigen binding. While rapid, they are susceptible to cross-reactivity with structurally similar mycotoxins and matrix effects, generally limiting their reliable LOD to ~0.5 µg/kg[7]. They are strictly semi-quantitative screening tools.

DecisionMatrix Start Sample Matrix (Food, Feed, Biofluids) Complexity Assess Matrix Complexity & Required LOD Start->Complexity HighComp Complex Matrix / Trace LOD (< 0.1 µg/kg) Complexity->HighComp High Sensitivity LowComp Simple Matrix / Routine LOD (> 1.0 µg/kg) Complexity->LowComp Routine QA/QC Screening High-Throughput Screening (> 10 µg/kg) Complexity->Screening Field Testing LCMS LC-MS/MS Gold Standard for Hydrate HighComp->LCMS HPLC HPLC-FLD Cost-Effective Quantitation LowComp->HPLC ELISA ELISA / Rapid Strip Semi-Quantitative Screening->ELISA

Decision matrix for selecting citrinin analytical platforms based on matrix complexity and LOD.

Quantitative Data Summary: Cross-Platform LOD Comparison

The following table synthesizes peer-reviewed experimental data, illustrating how matrix complexity directly impacts the achievable LOD across different analytical architectures.

Analytical PlatformTarget MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Mechanistic Advantage
UHPLC-MS/MS Human Urine0.003 ng/mL (3 ppt)0.01 ng/mLAbsolute structural confirmation via MRM; distinguishes hydrate[2].
LC-MS/MS Red Fermented Rice1.0 µg/kg3.0 µg/kgHigh selectivity in complex lipid/pigment matrices[8].
HPLC-FLD Infant Cereals0.1 µg/kg0.25 µg/kgLeverages natural fluorescence at pH 2.5; highly cost-effective[1][6].
HPLC-FLD Spices (Chilli/Ginger)1.0 µg/kg3.0 µg/kgRobust routine QA/QC when paired with IAC clean-up[6].
HPLC-UV/FLD Pome Fruits (Apples)0.001 µg/g (1.0 µg/kg)0.003 µg/gRapid detection without extensive clean-up in simple matrices[9].
ELISA / Strip Fermented Food/Milk~0.5 µg/kg>1.0 µg/kgRapid high-throughput screening; prone to matrix cross-reactivity[7].

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To achieve sub-ppb LODs for citrinin and its hydrate, the protocol cannot simply be a sequence of steps; it must be a self-validating system . This means the workflow inherently controls for matrix effects and ion suppression, ensuring that a non-detect is a true negative, not an analytical failure.

Workflow Ext Acidified Extraction (Keeps CIT Non-Ionized) IAC IAC Clean-Up (Eliminates Ion Suppression) Ext->IAC UHPLC UHPLC Separation (Resolves CIT vs Hydrate) IAC->UHPLC MRM ESI-MS/MS (MRM) (Specific Mass Transitions) UHPLC->MRM Val Data Validation (S/N > 3 for LOD) MRM->Val

Self-validating LC-MS/MS workflow ensuring high-fidelity citrinin hydrate detection.

Step-by-Step Methodology & Causality

Step 1: Acidified Solvent Extraction

  • Action: Homogenize 5g of the sample in 20 mL of Acetonitrile/Water/Formic Acid (79:20:1, v/v/v).

  • Causality: Citrinin is a weakly acidic polyketide (pKa ~2.9). The addition of 1% formic acid suppresses the ionization of the carboxylic acid group, keeping the molecule in its lipophilic, non-ionized state. This maximizes partitioning into the organic phase and stabilizes the hydrate form during extraction[4].

Step 2: Isotope Dilution & Immunoaffinity Column (IAC) Clean-up

  • Action: Spike the extract with a 13C -labeled Citrinin internal standard. Pass the extract through a Citrinin-specific IAC, wash with PBS, and elute with 100% Methanol.

  • Causality: The IAC uses highly specific monoclonal antibodies to trap the target analytes, washing away matrix lipids and pigments that cause signal quenching[6][8]. The 13C -internal standard creates the self-validating loop: any target loss during extraction or ion suppression in the MS source is proportionally mirrored by the internal standard. This ensures the calculated LOD reflects true analytical sensitivity, not matrix artifacts.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 5 µL onto a C18 UHPLC column (1.8 µm particle size). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile at a flow rate of 0.3 mL/min.

  • Causality: The sub-2-micron particles provide ultra-high theoretical plate counts. This is critical for resolving parent citrinin from citrinin hydrate, as the addition of the water molecule creates only a slight polarity shift.

Step 4: ESI-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor specific transitions (e.g., m/z 249 205 for CIT; distinct +18 Da precursor transitions for the hydrate).

  • Causality: ESI negative mode is chosen because the acidic carboxyl group of citrinin readily deprotonates to form [M−H]− . MRM filters out all background chemical noise, allowing the signal-to-noise (S/N) ratio to exceed 3:1 even at concentrations as low as 0.003 ng/mL[2].

Sources

Validation

Comparative Analysis of Citrinin and Citrinin Hydrate Levels in Commercial Red Yeast Rice: An Analytical Guide for Drug Development

Red Yeast Rice (RYR), produced via the fermentation of rice by Monascus purpureus, is widely utilized in lipid-lowering therapies due to its high concentration of Monacolin K (naturally occurring lovastatin). However, po...

Author: BenchChem Technical Support Team. Date: March 2026

Red Yeast Rice (RYR), produced via the fermentation of rice by Monascus purpureus, is widely utilized in lipid-lowering therapies due to its high concentration of Monacolin K (naturally occurring lovastatin). However, poor fermentation controls frequently yield a highly nephrotoxic secondary polyketide metabolite: Citrinin (CIT) . For analytical scientists and drug development professionals, quantifying this mycotoxin is further complicated by its hygroscopic nature; in aqueous matrices or during chromatographic separation, citrinin readily equilibrates into citrinin hydrate .

This guide objectively compares citrinin contamination levels across commercial RYR product alternatives, elucidates the toxicological mechanisms driving regulatory limits, and provides a gold-standard, self-validating LC-MS/MS methodology to ensure total toxic load (parent + hydrate) is accurately quantified.

Part 1: Toxicological Causality and Regulatory Landscape

Citrinin exerts its nephrotoxic effects primarily by targeting the renal tubular epithelial cells. Upon cellular entry, citrinin disrupts the mitochondrial electron transport chain, causing a severe reduction in ATP synthesis and a massive surge in Reactive Oxygen Species (ROS). This oxidative stress triggers caspase-3 activation, leading to irreversible [1].

G CIT Citrinin (CIT) Exposure MITO Mitochondrial Dysfunction CIT->MITO ROS ROS Generation & Oxidative Stress MITO->ROS APOP Caspase-3 Activation ROS->APOP NEPH Renal Tubular Necrosis APOP->NEPH

Pathophysiological mechanism of citrinin-induced renal tubular necrosis.

Due to the severity of these embryocidal and nephrotoxic effects, the European Commission amended Regulation (EC) No 1881/2006, strictly lowering the maximum permitted level of citrinin in RYR dietary supplements from 2,000 µg/kg to a highly restrictive 100 µg/kg, [2].

Part 2: Comparative Data of Commercial RYR Alternatives

Market surveillance reveals drastic discrepancies in product safety, efficacy, and chemical profiles. A comparative analysis of recent literature demonstrates a concerning inverse relationship: products with the lowest therapeutic Monacolin K levels often harbor the [3].

A comprehensive[2] revealed massive variability, with citrinin levels reaching up to 25,100 µg/kg in unregulated products. Conversely, [4] of highly standardized formulations showed excellent compliance with the new EU limits.

Table 1: Comparative Performance & Safety of Commercial RYR Alternatives

Formulation AlternativeMonacolin K ConsistencyCitrinin Range (µg/kg)% Exceeding EU Limit (100 µg/kg)Clinical Viability & Safety Profile
Pharmaceutical-Grade RYR Highly Standardized (95-105% of label)< LOQ – 58.70%High ; optimal for statin-intolerant patients. Strict fermentation controls prevent mycotoxin yield.
Multi-Ingredient Supplements Highly Variable (-83% to +266% of label)100 – 4,500~85%Low ; unpredictable pharmacokinetic profile. Often cut with cheap, poorly fermented raw materials.
Unregulated Online RYR Negligible to Trace1,200 – 25,100>95%Unsafe ; severe risk of nephrotoxicity. Four products in this category falsely claimed to be "citrinin-free".
Part 3: Self-Validating LC-MS/MS Methodology for Citrinin & Citrinin Hydrate

To accurately assess RYR quality, analytical scientists must account for the dynamic equilibrium between citrinin and citrinin hydrate. The following step-by-step LC-MS/MS protocol is engineered as a self-validating system to ensure absolute quantitative integrity, preventing false negatives caused by matrix suppression or solvent-induced hydration.

Workflow S1 1. RYR Matrix Homogenization S2 2. Acidified MeCN Extraction S1->S2 S3 3. QuEChERS Cleanup (C18 + PSA) S2->S3 S4 4. UHPLC Separation (CIT & Hydrate) S3->S4 S5 5. ESI+ MS/MS Quantification S4->S5 S6 6. Isotope Dilution Data Validation S5->S6

Self-validating LC-MS/MS workflow for citrinin and hydrate quantification.

Step-by-Step Experimental Protocol

Step 1: Matrix Homogenization & Isotope Spiking

  • Action: Weigh 1.0 g of homogenized RYR powder into a 50 mL centrifuge tube. Spike immediately with 50 µL of 13C15​ -citrinin internal standard (IS) at 100 ng/mL.

  • Causality: RYR is a highly complex matrix. Spiking the stable isotope before extraction ensures that any analyte loss during subsequent aggressive cleanup steps is mathematically corrected, providing absolute quantitative trustworthiness.

Step 2: Acidified Liquid-Liquid Extraction

  • Action: Add 10 mL of Acetonitrile/Water/Formic Acid (79:20:1, v/v/v). Vortex for 5 minutes and sonicate for 15 minutes.

  • Causality: Citrinin is an acidic mycotoxin (pKa ~ 2.8). The addition of 1% formic acid suppresses the ionization of its carboxylic acid group, maintaining citrinin in a neutral, lipophilic state. This maximizes its partitioning into the organic acetonitrile phase while leaving polar interferents in the aqueous phase.

Step 3: QuEChERS Cleanup (Lipid & Pigment Removal)

  • Action: Add 4.0 g MgSO4 and 1.0 g NaCl. Centrifuge at 4000 rpm for 10 min. Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg C18 and 150 mg PSA (Primary Secondary Amine).

  • Causality: RYR contains intensely colored, lipophilic azaphilone pigments (e.g., rubropunctatin). The C18 sorbent aggressively removes non-polar lipids, while PSA removes organic acids and sugars. This prevents rapid fouling of the LC column and severe ion suppression in the MS source.

Step 4: UHPLC Chromatographic Separation

  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 10% B to 90% B over 8 minutes.

  • Causality: Acidic mobile phases maintain peak sharpness. Crucially, under aqueous conditions, citrinin exists in equilibrium with citrinin hydrate . The gradient is designed to baseline-resolve the slightly more polar hydrate (eluting earlier) from the parent citrinin, preventing co-elution and peak distortion.

Step 5: ESI+ MS/MS Detection & Hydrate Summation

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Citrinin: m/z 251.1 → 233.1 (Quantifier), 251.1 → 207.1 (Qualifier).

    • Citrinin Hydrate: m/z 269.1 → 251.1, 233.1.

  • Causality: Monitoring the hydrate adduct ensures the total toxic load is quantified. Failing to sum the hydrate peak leads to false-negative reporting in high-moisture samples or when aqueous mobile phases artificially shift the equilibrium.

System Self-Validation Mechanisms

To ensure this protocol acts as a self-validating system, two automated checks must be programmed into the data analysis software:

  • Recovery Thresholds: The system automatically calculates the recovery of the 13C15​ -citrinin IS. If recovery falls outside the 80–120% acceptance criteria, the batch is flagged for severe matrix suppression, invalidating the run and requiring sample re-extraction.

  • Hydrate Ratio Diagnostic: The software calculates the ratio of Citrinin to Citrinin Hydrate. A sudden spike in the hydrate ratio serves as an internal diagnostic, indicating excessive moisture exposure in the raw RYR material prior to extraction, which may compromise the stability of the active Monacolin K.

References
  • Dietary Supplements Based on Red Yeast Rice—A Source of Citrinin? | Source: NIH / PMC | URL: [Link]

  • Risk Assessment of RYR Food Supplements: Perception vs. Reality | Source: Frontiers in Pharmacology | URL: [Link]

  • Active ingredient levels vary among red yeast rice supplements | Source: ScienceDaily / JAMA Internal Medicine | URL: [Link]

  • Red rice yeast supplements raise contamination issues | Source: NutraIngredients | URL: [Link]

  • Quality Control and Safety Assessment of Online-Purchased Food Supplements Containing Red Yeast Rice (RYR) | Source: MDPI Foods | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Citrinin hydrate proper disposal procedures

Citrinin Hydrate: Comprehensive Laboratory Safety and Disposal Protocols 1. Chemical Profiling and Hazard Causality Citrinin (CIT), chemically defined as (3R, 4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Citrinin Hydrate: Comprehensive Laboratory Safety and Disposal Protocols

1. Chemical Profiling and Hazard Causality Citrinin (CIT), chemically defined as (3R, 4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid, is a highly toxic secondary metabolite produced by Penicillium, Aspergillus, and Monascus fungal species[1]. In laboratory environments, Citrinin hydrate is frequently utilized as an analytical standard or in toxicological assays. It is a polyketide mycotoxin that exerts severe nephrotoxic and genotoxic effects in both humans and animals[1].

The Causality of Toxicity and Deactivation: CIT's toxicity is structurally dependent on its conjugated, planar lactone-like ring system. It is practically insoluble in cold water but highly soluble in aqueous sodium hydroxide and polar organic solvents[1]. Because its molecular stability relies on this ring, effective chemical deactivation must focus on alkaline hydrolysis to cleave the lactone grouping. This must be followed by oxidation to ensure the molecule is irreversibly destroyed and cannot undergo reversible cyclization back into a toxic derivative under acidic conditions[2].

2. Essential Safety and PPE Prerequisites Before handling or disposing of Citrinin hydrate, strict engineering controls and Personal Protective Equipment (PPE) are mandatory to prevent inhalation or dermal exposure:

  • Respiratory Protection: Handle powders exclusively within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a chemical fume hood. If ventilation is insufficient, a full-face respirator with multi-purpose combination cartridges (e.g., ABEK) is required[3].

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) and wearing a fully fastened, chemically resistant lab coat.

  • Spill Readiness: Maintain a spill kit containing absorbent pads, 1N NaOH, and 5% NaOCl (bleach) in the immediate workspace.

3. Operational Disposal and Deactivation Plans To build a self-validating disposal system, laboratories must segregate Citrinin waste into solid and liquid streams, applying the specific destructive mechanism suited for each phase.

CitrininDisposal CIT Citrinin Hydrate Waste Solid Solid Waste (PPE, Consumables) CIT->Solid Liquid Liquid Waste (Aqueous/Organic) CIT->Liquid Incineration High-Temp Incineration (>850°C) Solid->Incineration Hydrolysis Alkaline Hydrolysis (1N NaOH, pH > 10) Liquid->Hydrolysis Step 1 Oxidation Oxidative Cleavage (5% NaOCl, 24h) Hydrolysis->Oxidation Step 2 Neutralization pH Neutralization (pH 6-8) Oxidation->Neutralization Step 3 AqueousDisp Aqueous Waste Disposal Neutralization->AqueousDisp

Figure 1: Chemical deactivation and disposal workflow for Citrinin hydrate waste streams.

Protocol A: Liquid Waste Deactivation (Alkaline Hydrolysis & Oxidation) Causality: Liquid deactivation relies on a two-step destructive process. First, the alkaline environment opens the polyketide ring. Second, the hypochlorite oxidizes the opened structure, ensuring irreversible destruction[2].

  • Consolidation: Collect all Citrinin-contaminated liquid waste in a chemically resistant, clearly labeled secondary containment vessel.

  • Alkaline Hydrolysis: Slowly add 1N Sodium Hydroxide (NaOH) to the waste until the final concentration is at least 0.5N, ensuring the pH remains strictly above 10.

    • Self-Validation Check: The solution will shift to a cherry red color, which is the characteristic visual indicator of Citrinin at pH > 9.9[1].

  • Oxidative Cleavage: Add 5% Sodium Hypochlorite (undiluted laboratory bleach) to achieve a final concentration of 1% NaOCl in the mixture.

  • Incubation: Seal the container loosely to prevent pressure buildup and allow the mixture to sit at room temperature for a minimum of 24 hours. This extended contact time is non-negotiable to ensure complete oxidative cleavage.

  • Neutralization & Verification: After 24 hours, carefully neutralize the solution to pH 6-8 using dilute hydrochloric acid (HCl). Verify the pH using indicator strips.

  • Final Disposal: Transfer the deactivated, neutralized solution to the institutional aqueous hazardous waste stream.

Protocol B: Solid Waste and Surface Decontamination Causality: Powders and contaminated consumables cannot be reliably deactivated via liquid soaking due to the risk of aerosolization and incomplete surface penetration. Thermal destruction is the only absolute method.

  • Surface Spills: Cover the spill with absorbent pads. Carefully pour 1N NaOH followed by 5% NaOCl over the pads, working from the outside in to prevent spreading. Allow a 30-minute contact time before wiping.

  • Solid Consumables: Place all contaminated pipette tips, tubes, and gloves into a double-bagged, biohazard-approved solid waste container.

  • Incineration: Route all solid waste to an approved industrial combustion plant. High-temperature incineration (>850°C) completely oxidizes the organic framework into CO₂ and H₂O.

4. Emerging Biocatalytic Degradation For drug development facilities seeking eco-friendly alternatives to harsh chemical oxidation, enzymatic degradation is a rapidly advancing field. Recent studies have demonstrated that Manganese Peroxidase (MrMnP) derived from Moniliophthora roreri can effectively degrade Citrinin into dihydrocitrinone (a significantly less toxic metabolite) within 72 hours[4]. While currently in the validation phase for industrial scaling, biocatalysis represents the future of targeted mycotoxin neutralization[5].

5. Quantitative Summary of Deactivation Agents

Deactivation AgentMechanism of ActionTarget Waste StreamEfficacy & Operational Notes
1N Sodium Hydroxide (NaOH) Alkaline hydrolysis of the lactone/polyketide ringAqueous solutions, glasswareHigh. Must maintain pH > 10. Induces a cherry red color shift[1].
5% Sodium Hypochlorite (NaOCl) Oxidative cleavage of conjugated double bondsSurfaces, liquid biological wasteHigh. Must be combined with NaOH to prevent hazardous off-gassing.
High-Temperature Incineration Complete thermal oxidation to CO₂ and H₂OSolid waste, heavily contaminated PPEAbsolute. Requires >850°C in an approved industrial facility.
Manganese Peroxidase (MnP) Biocatalytic oxidation to dihydrocitrinoneSpecialized biological wasteEmerging. Highly specific and eco-friendly; requires 72h incubation[4].

References

  • Food and Agriculture Organization of the United Nations (FAO). "Mycotoxin prevention and control in foodgrains." FAO Corporate Document Repository. URL: [Link]

  • MDPI. "Detoxification of the Mycotoxin Citrinin by a Manganese Peroxidase from Moniliophthora roreri." Toxins. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies." PMC. URL: [Link]

  • Frontiers. "Bioenzymatic detoxification of mycotoxins." URL: [Link]

Handling

Personal protective equipment for handling Citrinin hydrate

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Citrinin Hydrate As a Senior Application Scientist, I frequently consult with researchers, toxicologists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Citrinin Hydrate

As a Senior Application Scientist, I frequently consult with researchers, toxicologists, and drug development professionals regarding the safe handling of highly potent secondary fungal metabolites. Citrinin hydrate, a polyketide mycotoxin produced by Penicillium, Aspergillus, and Monascus species, presents unique and severe occupational hazards[1]. It is not merely a standard chemical irritant; it is a potent nephrotoxin, hepatotoxin, and suspected teratogen[1][2].

To handle Citrinin safely, we must build our operational protocols around its specific mechanisms of toxicity. This guide provides a definitive, step-by-step framework for Personal Protective Equipment (PPE) selection, laboratory handling, and disposal, ensuring uncompromising safety and scientific integrity.

The Mechanistic Imperative for Strict PPE

Why do we mandate such rigorous protective measures for Citrinin? The answer lies in its cellular pathogenesis. Citrinin toxicity is driven by its ability to induce severe oxidative stress and mitochondrial dysfunction. Once absorbed into the body, it increases reactive oxygen species (ROS) production, alters mitochondrial membrane permeability, and triggers apoptotic cell death via the caspase-cascade system[2][3]. Because Citrinin is frequently reconstituted in organic solvents like acetonitrile for analytical work, its transdermal penetration risk and systemic bioavailability increase exponentially.

CTN_Toxicity CTN Citrinin (CTN) Exposure Mito Mitochondrial Dysfunction CTN->Mito ROS ROS Generation Mito->ROS OxStress Oxidative Stress ROS->OxStress Caspase Caspase Cascade Activation OxStress->Caspase Apoptosis Apoptosis / Cell Death (Nephrotoxicity) Caspase->Apoptosis

Citrinin-induced mitochondrial dysfunction and apoptosis pathway.

Quantitative Hazard Profile

To design a self-validating safety system, we must quantify the threat. The following table synthesizes the critical toxicological data that dictates our engineering controls and PPE requirements[4][5].

Table 1: Citrinin Hydrate Toxicological and Hazard Data

Property / MetricValue / ClassificationOperational Significance
LD50 (Oral, Mouse) 112 mg/kgCategory 3 Acute Toxicity; mandates strict ingestion and aerosol prevention[4].
LD50 (Peritoneal, Mouse) 35 mg/kgHigh systemic toxicity bypassing the GI tract; extreme caution required with sharps[5].
Target Organs Kidneys, Liver, MitochondriaChronic exposure risks endemic nephropathy and hepatotoxicity[2].
Physical State Yellow crystalline powderHigh risk of aerosolization when handled dry; respiratory protection is non-negotiable[5].
GHS Hazard Statements H301, H311, H331, H351Toxic if swallowed, in contact with skin, or inhaled. Suspected carcinogen[4].

Essential Personal Protective Equipment (PPE) Matrix

Based on the GHS classifications and the lipophilic nature of the toxin, the following PPE matrix is mandatory for all personnel handling Citrinin[4][6]:

  • Respiratory Protection : When handling the dry powder, use a NIOSH/MSHA-approved respirator with an N100, R100, or P100 particulate filter (or European Standard EN 143/EN 149 equivalent)[6]. If working outside a containment hood is unavoidable, a powered air-purifying respirator (PAPR) is strictly required.

  • Hand Protection : Double-gloving is required. Use inner Nitrile gloves (for dexterity) and outer Neoprene or heavy-duty Nitrile gloves (for chemical resistance). This is critical because solvents like acetonitrile will rapidly degrade standard latex, carrying the dissolved mycotoxin directly through the skin[7].

  • Eye/Face Protection : Snug-fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166. A full face shield is required if there is any splash risk during solvent reconstitution[6].

  • Body Protection : A disposable, fluid-resistant Tyvek suit or a dedicated, fully buttoned laboratory coat with knit cuffs. Leave lab coats in the handling area to prevent cross-contamination.

Step-by-Step Operational Methodologies

A safety protocol is only as strong as its execution. Here is the field-proven workflow for handling Citrinin hydrate safely.

Protocol A: Safe Weighing and Reconstitution

  • Preparation : Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is certified and fully operational. Ensure all PPE is donned before opening the primary container.

  • Static Mitigation : Citrinin powder can hold a static charge, causing it to aerosolize or cling to spatulas. Use a static ionizer in the weighing area to neutralize the environment.

  • Closed-System Weighing : Pre-weigh a sealed, empty vial on the analytical balance. Transfer the vial into the fume hood, add the estimated amount of Citrinin, seal the vial tightly, and re-weigh it on the balance to determine the exact mass. Causality note: This prevents the contamination of the balance and eliminates the risk of transporting exposed powder across the laboratory.

  • Reconstitution : Inject the chosen solvent (e.g., Acetonitrile or DMSO) directly through the septum of the sealed vial using a blunt-tip needle. Avoid sharp needles to eliminate the risk of accidental percutaneous injection[7].

  • Decontamination of Equipment : Wipe down the exterior of the vial and any tools used with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol or water to remove corrosive bleach residue.

CTN_Workflow Prep 1. Prep: Fume Hood & PPE Weigh 2. Closed-System Weighing Prep->Weigh Solvent 3. Septum-Sealed Dissolution Weigh->Solvent Decon 4. Hypochlorite Surface Decon Solvent->Decon Waste 5. Segregated Toxic Waste Decon->Waste Incinerate 6. High-Temp Incineration Waste->Incinerate

Standard operational workflow for Citrinin handling and safe disposal.

Spill Response and Disposal Plans

Mycotoxins are highly stable molecules that require aggressive chemical destruction protocols; they cannot simply be wiped away with water or standard detergents.

Protocol B: Spill Response and Waste Management

  • Evacuation and Assessment : If a powder spill occurs outside the hood, immediately evacuate the area. Allow aerosols to settle for at least 30 minutes before re-entering with full PPE (including a respirator).

  • Containment : Cover the spill gently with absorbent pads. If the spill involves a flammable solvent like acetonitrile, ensure all ignition sources and static discharges are eliminated.

  • Chemical Inactivation : Carefully pour a 10% sodium hypochlorite solution over the absorbent pads, working from the outside edges toward the center to prevent spreading. Allow a contact time of at least 30 minutes. Causality note: The strong oxidative power of hypochlorite is required to cleave the polyketide ring structure of the mycotoxin, rendering it biologically inactive.

  • Collection : Use non-sparking tools to collect the saturated absorbent materials[5]. Place them in a primary hazardous waste bag, seal it, and place it into a secondary rigid, leak-proof container.

  • Final Wash : Wash the spill area thoroughly with a laboratory detergent solution, followed by a final water rinse.

  • Disposal : Never flush Citrinin down the drain. All contaminated materials, including single-use PPE and empty vials, must be disposed of via a licensed hazardous waste contractor for high-temperature incineration. Label the waste clearly as "UN2811, Toxic solid, organic, n.o.s. (Citrinin)"[4][8].

References

  • Wikipedia. "Citrinin - Toxicity Mechanism." Wikipedia.org. Available at: 3

  • PubMed. "Toxicological properties of citrinin." Nih.gov. Available at: 1

  • Fisher Scientific. "SAFETY DATA SHEET - Citrinin." Fishersci.com. Available at: 6

  • SlideShare. "Citrinin as a nephrotoxic mycotoxin." Slideshare.net. Available at: 2

  • HPC Standards. "Citrinin Solution (Solvent: Acetonitrile) SDS." Hpc-standards.com. Available at: 7

  • LGC Standards. "SAFETY DATA SHEET - Citrinin." Lgcstandards.com. Available at: 8

  • Sigma-Aldrich. "Sigma C1017 - SAFETY DATA SHEET." Sigmaaldrich.com. Available at: 4

  • Romer Labs. "Safety Data Sheet: Citrinin in acetonitrile." Gouv.qc.ca. Available at: Link

  • Echemi. "Supply Citrinin CAS 518-75-2 Mycotoxins." Echemi.com. Available at:5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citrinin hydrate
Reactant of Route 2
Reactant of Route 2
Citrinin hydrate
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